Product packaging for Lotilibcin(Cat. No.:CAS No. 169148-84-9)

Lotilibcin

Cat. No.: B1675160
CAS No.: 169148-84-9
M. Wt: 1562.8 g/mol
InChI Key: LEKBQPKGXGFBAN-MMXTXZKOSA-N
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Description

Lotilibcin is an antibiotic isolated from Staphylococcus aureus.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H111N17O21 B1675160 Lotilibcin CAS No. 169148-84-9

Properties

CAS No.

169148-84-9

Molecular Formula

C73H111N17O21

Molecular Weight

1562.8 g/mol

IUPAC Name

3-[(3S,6R,9R,12R,15S,18R,21S,24R,30S,33R,36S,40R)-33-[(1R)-2-amino-1-hydroxy-2-oxoethyl]-12-(2-amino-2-oxoethyl)-6,18-bis(3-aminopropyl)-24-benzyl-30,36-bis(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-4,25-dimethyl-40-(4-methylpentyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclotetracont-15-yl]propanoic acid

InChI

InChI=1S/C73H111N17O21/c1-38(2)17-14-20-43-32-56(94)80-53(37-92)69(106)88-59(61(98)62(77)99)71(108)87-52(36-91)63(100)79-35-57(95)89(7)54(30-41-18-10-9-11-19-41)70(107)86-49(29-39(3)4)66(103)81-46(23-15-27-74)64(101)82-47(25-26-58(96)97)65(102)85-51(33-55(76)93)68(105)84-50(31-42-34-78-45-22-13-12-21-44(42)45)67(104)83-48(24-16-28-75)72(109)90(8)60(40(5)6)73(110)111-43/h9-13,18-19,21-22,34,38-40,43,46-54,59-61,78,91-92,98H,14-17,20,23-33,35-37,74-75H2,1-8H3,(H2,76,93)(H2,77,99)(H,79,100)(H,80,94)(H,81,103)(H,82,101)(H,83,104)(H,84,105)(H,85,102)(H,86,107)(H,87,108)(H,88,106)(H,96,97)/t43-,46-,47+,48-,49+,50-,51-,52+,53+,54-,59-,60+,61-/m1/s1

InChI Key

LEKBQPKGXGFBAN-MMXTXZKOSA-N

SMILES

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO

Isomeric SMILES

CC(C)CCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)[C@H](C(=O)N)O)CO

Canonical SMILES

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lotilibcin
WAP 8294A2
WAP-8294A2

Origin of Product

United States

Foundational & Exploratory

Lotilibcin's Assault on MRSA: A Technical Guide to its Menaquinone-Targeting Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOKYO, Japan – In the ongoing battle against antibiotic-resistant pathogens, the cyclic lipodepsipeptide Lotilibcin (also known as WAP-8294A2) has emerged as a potent agent against Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of this compound's core mechanism of action, moving beyond initial hypotheses to detail its unique molecular target and the subsequent physiological impact on MRSA. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Executive Summary

Initial investigations into lipopeptide antibiotics often suggest cell wall synthesis inhibition as a primary mechanism. However, comprehensive studies have revealed that this compound employs a distinct and powerful strategy against MRSA. The core of its action is not the direct inhibition of peptidoglycan synthesis but the specific targeting of menaquinone (MK) , a vital component of the bacterial electron transport chain located in the cell membrane.[1][2][3][4] By binding to menaquinone, this compound triggers a cascade of events leading to the catastrophic failure of membrane integrity, rapid depolarization, and ultimately, cell lysis and death.[2][3][5] This unique mechanism confers potent bactericidal activity and suggests a lower propensity for cross-resistance with antibiotics that target traditional pathways.

Core Mechanism of Action: Targeting Menaquinone

This compound's bactericidal activity is fundamentally dependent on the presence of menaquinone in the bacterial cell membrane.[1][2][3] Menaquinone, a bacterial analogue of vitamin K2, is an essential lipid-soluble electron carrier that facilitates cellular respiration. The interaction between this compound and menaquinone is the critical initiating event in its antimicrobial action.

The proposed mechanism unfolds as follows:

  • Initial Interaction: The lipophilic tail of the this compound molecule facilitates its association with the lipid bilayer of the MRSA cell membrane.

  • Menaquinone Binding: Once localized to the membrane, this compound specifically recognizes and binds to menaquinone molecules. This interaction is believed to be the key differentiating factor in its mechanism compared to other lipopeptides.

  • Membrane Disruption: The formation of the this compound-menaquinone complex disrupts the normal organization and function of the cell membrane.[1][2][3]

  • Loss of Membrane Potential: This disruption leads to a rapid and irreversible depolarization of the membrane, as evidenced by assays using potential-sensitive fluorescent dyes.[5]

  • Ion Leakage and Cell Lysis: The compromised membrane integrity results in the leakage of essential intracellular ions and molecules, culminating in cell death.[5]

This menaquinone-dependent mechanism is strongly supported by evidence showing that MRSA mutants with deletions in menaquinone synthesis genes (ΔmenA and ΔmenB) exhibit high levels of resistance to this compound.[5]

Lotilibcin_Mechanism cluster_membrane MRSA Cell Membrane cluster_effects Downstream Effects This compound This compound Menaquinone Menaquinone (MK) This compound->Menaquinone Binds to Complex This compound-MK Complex This compound->Complex Menaquinone->Complex Membrane_Disruption Membrane Disruption & Permeabilization Complex->Membrane_Disruption Induces Depolarization Loss of Membrane Potential Membrane_Disruption->Depolarization Leakage Ion Leakage Depolarization->Leakage Lysis Cell Lysis & Death Leakage->Lysis

Caption: Proposed mechanism of action for this compound against MRSA.

Quantitative Data: In Vitro and In Vivo Efficacy

This compound demonstrates potent activity against a range of Gram-positive pathogens, including clinically relevant MRSA isolates. Its efficacy is highlighted by low Minimum Inhibitory Concentrations (MICs).

Organism Strain Type MIC Range (µg/mL) Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)0.2 - 2.0[1][5]
Staphylococcus aureusDaptomycin-Resistant0.2 - 0.8[1]
Staphylococcus epidermidis-0.8 - 1.6[1]
Bacillus subtilis-2.0[5]
Streptococcus pyogenesMK-deficient>128[5]

In vivo studies in murine models of systemic MRSA infection have shown that this compound (WAP-8294A2) is highly active.[6][7] One study noted its in vivo efficacy to be approximately 10 times greater than that of vancomycin, a standard-of-care antibiotic for MRSA infections.[2][3]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a series of established microbiological and biophysical assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized MRSA suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Membrane Potential Assay

This assay measures the disruption of the bacterial membrane potential using a potential-sensitive fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)).

  • Cell Preparation: Mid-log phase MRSA cells are harvested, washed, and resuspended in a buffer containing a low concentration of potassium.

  • Dye Loading: The DiSC₃(5) dye is added to the cell suspension. The dye is quenched upon entering polarized cells.

  • Baseline Measurement: The baseline fluorescence is measured using a fluorometer.

  • Treatment: this compound is added at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Data Acquisition: The fluorescence intensity is monitored over time. An increase in fluorescence indicates dye release from the cells, signifying membrane depolarization.[5]

Vesicle Leakage Assay

This assay provides direct evidence of membrane permeabilization using synthetic lipid vesicles.

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with a lipid composition mimicking the bacterial membrane (e.g., phosphatidylcholine and phosphatidylglycerol). A fluorescent dye (e.g., calcein) is encapsulated at a self-quenching concentration.

  • Purification: Free, unencapsulated dye is removed by size-exclusion chromatography.

  • Assay: The LUVs are placed in a cuvette, and baseline fluorescence is measured.

  • Treatment: this compound is added to the vesicle suspension.

  • Analysis: If this compound disrupts the lipid bilayer, the encapsulated dye leaks out, becomes diluted, and de-quenches, resulting in a measurable increase in fluorescence.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_mechanism Mechanism of Action Elucidation MIC MIC Determination (Broth Microdilution) TimeKill Time-Kill Kinetics Assay (Bactericidal vs. Bacteriostatic) MIC->TimeKill informs concentration MembraneAssay Membrane Potential Assay (e.g., DiSC3(5) Dye) MIC->MembraneAssay informs concentration VesicleAssay Vesicle Leakage Assay (e.g., Calcein in LUVs) MembraneAssay->VesicleAssay suggests membrane target MutantTesting Activity against MK-deficient Mutants VesicleAssay->MutantTesting confirms membrane disruption MutantTesting->MembraneAssay validates target

Caption: Workflow for characterizing this compound's mechanism of action.

Resistance Mechanisms

The primary mechanism of resistance to this compound is the absence of its molecular target.

  • Target Modification: Strains of bacteria that do not synthesize menaquinone, such as Streptococcus pyogenes, are intrinsically resistant to this compound.[5]

  • Acquired Resistance: Laboratory-generated mutants of S. aureus with inactivated genes in the menaquinone biosynthesis pathway (e.g., menA, menB) demonstrate a dramatic increase in MIC values, confirming that loss of the target confers resistance.[5]

To date, resistance development through other mechanisms, such as efflux pumps or enzymatic degradation, has not been extensively reported in the literature for this compound.

Conclusion

This compound represents a significant development in the search for novel anti-MRSA agents. Its unique mechanism of action, centered on the targeting of menaquinone, distinguishes it from many current antibiotics that target cell wall, protein, or DNA synthesis. This menaquinone-dependent membrane disruption leads to potent and rapid bactericidal activity. The detailed understanding of this mechanism, supported by the quantitative efficacy data and clear resistance pathways outlined in this guide, provides a solid foundation for further preclinical and clinical development, as well as for the rational design of next-generation antibiotics targeting this underutilized pathway.

References

The Cellular Target of Lotilibcin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Lotilibcin, a natural product isolated from Lysobacter sp., has emerged as a promising therapeutic candidate due to its potent bactericidal activity against multi-drug resistant Gram-positive pathogens. Understanding the precise cellular target and mechanism of action of novel antibiotics like this compound is crucial for their development and for designing next-generation therapeutics. This document serves as a technical resource, consolidating the current knowledge on the cellular target of this compound.

The Cellular Target: Menaquinone

The definitive cellular target of this compound in Gram-positive bacteria is menaquinone (Vitamin K2).[1] Menaquinone is a lipid-soluble molecule embedded in the bacterial cytoplasmic membrane, where it functions as an essential electron carrier in the respiratory chain. By accepting and transferring electrons, menaquinone plays a vital role in cellular respiration and ATP synthesis.

The proposed mechanism of action involves the formation of a complex between this compound and menaquinone within the bacterial membrane.[2] This interaction is thought to disrupt the local membrane structure, leading to increased permeability, dissipation of the membrane potential, and ultimately, cell lysis.[1] The specificity of this compound for bacteria that utilize menaquinone in their respiratory chain explains its selective activity against Gram-positive bacteria and its lack of activity against Gram-negative bacteria and fungi, which primarily use ubiquinone.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (WAP-8294A2) against Gram-Positive Bacteria
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.25 - 8[3]
Staphylococcus aureus USA3000.25 - 2[3]
Bacillus subtilisData not specified[3]
Staphylococcus epidermidisData not specified[3]

Note: The range of MIC values reflects testing against a panel of clinical isolates with varying resistance profiles.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The binding of this compound to menaquinone in the bacterial cell membrane is the initial event that triggers a cascade leading to cell death. The following diagram illustrates this proposed pathway.

Lotilibcin_Mechanism This compound This compound LM_Complex This compound-Menaquinone Complex This compound->LM_Complex Binds to Menaquinone Menaquinone (in bacterial membrane) Menaquinone->LM_Complex Membrane_Disruption Membrane Disruption & Increased Permeability LM_Complex->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Membrane_Depolarization Membrane Depolarization Membrane_Disruption->Membrane_Depolarization Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Membrane_Depolarization->Cell_Death

Figure 1. Proposed signaling pathway of this compound's mechanism of action.
Experimental Workflow for Target Identification

The identification of menaquinone as the cellular target of this compound involved a series of logical experimental steps. The workflow below outlines the key experiments performed to elucidate this mechanism.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays MIC_Assay MIC Determination (vs. Gram-positive bacteria) Leakage_Assay Carboxyfluorescein Leakage Assay (with MK-containing liposomes) MIC_Assay->Leakage_Assay Potent activity suggests membrane interaction ITC_Assay Isothermal Titration Calorimetry (to assess direct binding) Leakage_Assay->ITC_Assay Membrane disruption is MK-dependent SYTOX_Assay SYTOX Green Assay (Membrane Permeability) ITC_Assay->SYTOX_Assay Confirms direct binding Mutant_Testing Activity against MK-deficient mutants SYTOX_Assay->Mutant_Testing Confirms membrane permeabilization in live cells Conclusion Conclusion: Menaquinone is the cellular target Mutant_Testing->Conclusion Lack of activity confirms MK is essential for action

Figure 2. Experimental workflow for identifying the cellular target of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to determine the cellular target and mechanism of action of this compound. These protocols are synthesized from established methodologies and findings in the referenced literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[4][5][6]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in water).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial culture in logarithmic growth phase.

  • Sterile 96-well low-binding polypropylene microtiter plates.

  • Spectrophotometer.

  • 0.5 McFarland turbidity standard.

  • Sterile 0.9% saline.

  • Plate reader.

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile 0.9% saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13). d. Within 15 minutes, dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 11 of a designated row. b. Add 100 µL of a starting concentration of this compound (e.g., 64 µg/mL in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no drug). Well 12 will contain 100 µL of uninoculated CAMHB as a sterility control.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: a. Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, use a plate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration with an OD₆₀₀ similar to the sterility control.

SYTOX™ Green Membrane Permeability Assay

This assay assesses the ability of this compound to compromise the bacterial cell membrane, allowing the influx of the SYTOX™ Green dye, which fluoresces upon binding to nucleic acids.[7][8][9]

Materials:

  • Staphylococcus aureus (or other susceptible Gram-positive strain) culture.

  • Phosphate-buffered saline (PBS).

  • This compound solution at various concentrations.

  • SYTOX™ Green nucleic acid stain (e.g., 5 mM stock in DMSO).

  • Black, clear-bottom 96-well plates.

  • Fluorescence microplate reader.

  • Positive control (e.g., lysostaphin or a known membrane-disrupting agent).

  • Negative control (e.g., DMSO or buffer).

Procedure:

  • Preparation of Bacteria: a. Grow S. aureus to the mid-logarithmic phase in a suitable broth. b. Harvest the cells by centrifugation and wash them twice with PBS. c. Resuspend the cells in PBS to an OD₆₀₀ of 0.4 (approximately 2 x 10⁸ CFU/mL).

  • Staining: a. Add SYTOX™ Green to the bacterial suspension to a final concentration of 5 µM. b. Incubate for 30 minutes at room temperature in the dark to allow for equilibration.

  • Assay: a. In a 96-well plate, add 50 µL of PBS containing the desired concentrations of this compound (or controls). b. Add 50 µL of the SYTOX™ Green-stained bacterial suspension to each well. c. Immediately begin measuring the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. d. Monitor the fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: a. An increase in fluorescence intensity over time indicates membrane permeabilization. b. Compare the fluorescence signal of this compound-treated cells to the positive and negative controls.

Carboxyfluorescein (CF) Leakage Assay from Liposomes

This in vitro assay directly measures the ability of this compound to disrupt lipid bilayers, modeling the bacterial membrane. Leakage of the self-quenching dye carboxyfluorescein from liposomes results in an increase in fluorescence.

Materials:

  • Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG).

  • Menaquinone-4 (MK-4).

  • Carboxyfluorescein (CF).

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • This compound solution.

  • Triton X-100 (10% solution).

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Fluorometer.

Procedure:

  • Liposome Preparation: a. Prepare a lipid mixture of DOPC and DOPG (e.g., 1:1 molar ratio) and dissolve in chloroform. For menaquinone-containing liposomes, add MK-4 to the lipid mixture (e.g., 1-5 mol%). b. Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent. c. Hydrate the lipid film with a solution of 50 mM CF in the buffer. d. Subject the lipid suspension to several freeze-thaw cycles. e. Extrude the suspension through a 100 nm polycarbonate membrane at least 10 times to form large unilamellar vesicles (LUVs). f. Remove the unencapsulated CF by passing the liposome suspension through a size-exclusion column (e.g., Sephadex G-50) equilibrated with the buffer.

  • Leakage Assay: a. Dilute the CF-loaded liposomes in the buffer to a final lipid concentration of approximately 25 µM in a cuvette. b. Place the cuvette in a fluorometer and record the baseline fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. c. Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence (Ft) over time until it plateaus. d. At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to completely lyse the liposomes and measure the maximum fluorescence (Fmax).

  • Data Analysis: a. Calculate the percentage of CF leakage at time 't' using the following formula: % Leakage = [(Ft - F₀) / (Fmax - F₀)] * 100

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to menaquinone, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Isothermal titration calorimeter.

  • This compound solution of known concentration.

  • Menaquinone-4 solution of known concentration (solubilized with a detergent like n-dodecyl-β-D-maltoside (DDM) to form micelles).

  • Matching buffer for both this compound and menaquinone solutions (e.g., 10 mM HEPES, 150 mM NaCl, with a specific concentration of DDM).

Procedure:

  • Sample Preparation: a. Prepare a solution of menaquinone-4 micelles in the buffer. The concentration should be such that the 'c-window' (c = n * [Macromolecule] / Kd) is between 5 and 500 for optimal data fitting. A starting concentration might be in the range of 50-100 µM. b. Prepare a solution of this compound in the same matching buffer at a concentration 10-20 times higher than the menaquinone solution (e.g., 0.5-2 mM). c. Thoroughly degas both solutions before the experiment.

  • ITC Experiment: a. Load the menaquinone solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing between injections). A typical experiment might consist of 20-30 injections of 2-10 µL each. d. Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis: a. Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection. b. Subtract the heat of dilution from the heat of binding for each injection. c. Plot the corrected heat changes against the molar ratio of this compound to menaquinone. d. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.

Conclusion

The cellular target of this compound has been unequivocally identified as menaquinone, a critical component of the electron transport chain in Gram-positive bacteria. The binding of this compound to menaquinone initiates a cascade of events leading to membrane disruption and rapid bactericidal activity. This unique mechanism of action makes this compound a promising candidate for combating infections caused by drug-resistant Gram-positive pathogens. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other menaquinone-targeting antibiotics. Future research should focus on elucidating the precise structural details of the this compound-menaquinone interaction to facilitate the design of even more potent and selective derivatives.

References

Lotilibcin: A Technical Guide to its Discovery, Biosynthesis, and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin, also known as WAP-8294A2, is a potent cyclic lipodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from the Gram-negative soil bacterium Lysobacter sp., this compound represents a promising candidate for the development of new anti-infective therapies, particularly in the face of rising antibiotic resistance.[1][3] This technical guide provides a comprehensive overview of the discovery, origin, biosynthetic pathway, and biological activities of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field of natural product discovery and drug development.

Discovery and Origin

This compound was first identified as the major component of the WAP-8294A antibiotic complex, produced by a strain of Lysobacter sp.[2][4][5] The producing organism, Lysobacter enzymogenes OH11, is a Gram-negative bacterium known for its ability to produce a variety of bioactive secondary metabolites.[1][4] The discovery of this compound from a Gram-negative bacterium was significant, as historically, the majority of anti-infectives have been sourced from Gram-positive Streptomyces species.[1][4]

Experimental Protocols

Fermentation of Lysobacter sp. for this compound Production

A detailed protocol for the fermentation of Lysobacter sp. to produce this compound is crucial for its isolation and further study. The following is a representative procedure based on available literature.

Protocol 1: Fermentation of Lysobacter enzymogenes

  • Inoculum Preparation: A single colony of Lysobacter enzymogenes is used to inoculate a seed culture medium. The composition of a suitable medium can vary, but a typical example is a nutrient-rich broth.[6] The culture is incubated at 28-30°C with shaking for 24-48 hours to generate a sufficient cell density.[6][7][8]

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production medium is designed to optimize the yield of the desired secondary metabolite.[9] Fermentation is carried out in a fermenter with controlled parameters such as temperature (around 25-30°C), pH, and aeration.[7]

  • Monitoring: During the fermentation process, which can last for several days, parameters such as cell growth (measured by optical density), pH, and dissolved oxygen are monitored.[7] The production of this compound can be tracked by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC).[9]

Extraction and Purification of this compound

The extraction and purification of this compound from the fermentation broth is a multi-step process designed to isolate the compound with high purity.

Protocol 2: Extraction and Purification of this compound

  • Cell Separation: After fermentation, the bacterial cells are separated from the culture broth by centrifugation.[10]

  • Acid Precipitation and Solvent Extraction: The pH of the supernatant is adjusted to acidic conditions (e.g., pH 2.0) using an acid like HCl, which causes the lipopeptide to precipitate.[10][11] The precipitate is then collected by centrifugation and extracted with an organic solvent such as methanol or butanol.[10][11]

  • Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps to purify this compound. This typically involves:

    • Column Chromatography: Initial purification can be performed using column chromatography with various resins.[2]

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (RP-HPLC).[2][12] A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA).[12][13][14] Fractions are collected and analyzed for the presence of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Protocol 3: MIC Determination by Broth Microdilution

  • Bacterial Culture: The bacterial strains to be tested are grown in a suitable broth medium to a standardized cell density (e.g., 5 x 10^5 CFU/mL).[15]

  • Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.[15][16]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[15]

  • Incubation: The microtiter plate is incubated at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.[15]

  • Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]

Quantitative Data: Antimicrobial Activity of this compound

This compound exhibits potent activity primarily against Gram-positive bacteria, including clinically important resistant strains. Its activity against Gram-negative bacteria is generally poor.[2][12]

Bacterial Species Strain MIC (µg/mL) Reference
Staphylococcus aureusMethicillin-susceptible (MSSA)2[12]
Staphylococcus aureusMethicillin-resistant (MRSA)0.2 - 2[1][12][15]
Staphylococcus aureus(clinical isolate)4[12]
Staphylococcus aureusΔmenA (Menaquinone-deficient)128[12]
Staphylococcus aureusΔmenB (Menaquinone-deficient)128[12]
Bacillus subtilis2[12]
Enterococcus faecalis2[12]
Enterococcus faeciumVancomycin-resistant (VRE)2[12]
Micrococcus luteus2[12]
Streptococcus pyogenes64[12]
Streptococcus pneumoniae(clinical isolate)>128[12]
Serratia marcescens(clinical isolate)>128[12]
Escherichia coli>128[12]
Pseudomonas aeruginosa>128[12]

Biosynthesis of this compound

This compound is synthesized by a large, multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[1][4] The biosynthetic gene cluster for WAP-8294A2 has been identified in Lysobacter enzymogenes OH11 and spans approximately 63 kilobases.[4] It is composed of two large open reading frames, waps1 and waps2, which encode two NRPS enzymes.[4]

The NRPS machinery is organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.[17][18] Each module typically contains several domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate.[18][19]

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid.[18]

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.[18][19]

  • Epimerization (E) domain: Converts L-amino acids to their D-isomers.[4]

  • N-Methyltransferase (MT) domain: Adds a methyl group to the amino acid.[4]

  • Thioesterase (TE) domain: Catalyzes the release and cyclization of the final peptide product.[17]

The WAP-8294A2 synthetase is one of the largest known NRPS complexes, comprising a total of 12 modules and 45 functional domains.[1][4] The order of the modules on the NRPS enzymes corresponds to the sequence of the amino acids in the this compound structure, following a canonical linear assembly logic.[4] The predicted substrate specificities of the adenylation domains in the WAPS1 and WAPS2 modules align with the amino acid composition of this compound.[4]

Lotilibcin_Biosynthesis cluster_WAPS2 WAPS2 (5 modules) cluster_WAPS1 WAPS1 (7 modules) WAPS2 Module 1 (Fatty Acid) Module 2 (D-Orn) Module 3 (Gly) Module 4 (L-Ser) Module 5 (L-Leu) WAPS1 Module 6 (L-Glu) Module 7 (D-Asn) Module 8 (D-Trp) Module 9 (D-Orn) Module 10 (N-Me-D-Phe) Module 11 (N-Me-L-Val) Module 12 (D-threo-β-OH-Asn) WAPS2:m5->WAPS1:m6 Peptide chain transfer Cyclization Thioesterase Domain WAPS1:m12->Cyclization Release and Cyclization This compound This compound Cyclization->this compound Fatty_Acid 3-hydroxy-7-methyloctanoic acid Fatty_Acid->WAPS2:m1 Amino_Acids Amino Acid Pool Amino_Acids->WAPS2 Amino_Acids->WAPS1

Caption: this compound biosynthetic pathway via NRPS.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane.[12][20] This activity is dependent on the presence of menaquinone, a component of the bacterial electron transport chain.[12][20] It is proposed that this compound interacts with menaquinone in the bacterial membrane, leading to membrane depolarization, pore formation, and ultimately cell lysis.[12][18] This unique mechanism of action, targeting a component of the respiratory chain, is a promising feature for overcoming existing antibiotic resistance mechanisms. The lack of menaquinone in Gram-positive bacteria such as S. pyogenes and S. pneumoniae correlates with the significantly lower activity of this compound against these species.[12]

Visualizations of Experimental Workflows

Workflow for this compound Discovery and Isolation

Discovery_Workflow A 1. Fermentation of Lysobacter sp. B 2. Centrifugation (Separate cells and supernatant) A->B C 3. Acid Precipitation of Supernatant B->C D 4. Solvent Extraction of Precipitate C->D E 5. Crude Extract D->E F 6. Column Chromatography E->F G 7. HPLC Purification F->G H 8. Pure this compound G->H I 9. Structure Elucidation (NMR, MS) H->I MIC_Workflow A 1. Prepare Bacterial Inoculum C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Serial Dilutions of this compound in 96-well plate B->C D 4. Incubate at 37°C for 18-24h C->D E 5. Visually Inspect for Growth D->E F 6. Determine MIC (Lowest concentration with no growth) E->F MOA_Workflow cluster_assays 2. Perform Assays A 1. Treat Bacterial Cells with this compound B Membrane Permeability Assay (e.g., SYTOX Green uptake) A->B C Membrane Potential Assay (e.g., DiSC3(5) fluorescence) A->C D Macromolecule Synthesis Assay (Radiolabeled precursors) A->D E 3. Analyze Results B->E C->E D->E F 4. Determine Primary Target E->F

References

Biochemical Properties of the Antibiotic Lotilibcin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin (also known as WAP-8294A2) is a potent depsipeptide antibiotic with significant activity against Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1] As a member of the cyclic lipopeptide family, its unique structural features and mechanism of action make it a subject of considerable interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides an in-depth overview of the core biochemical properties of this compound, including its mechanism of action, antimicrobial spectrum, and available data on resistance. Detailed experimental protocols for key characterization assays are also provided to facilitate further research and development.

Biochemical and Physicochemical Properties

This compound is a complex macrocyclic peptide comprised of 12 amino acid residues and a β-hydroxy fatty acid chain. Its chemical formula is C73H111N17O21.

PropertyValueSource
Molecular Formula C73H111N17O21PubChem CID: 16184172
Molecular Weight 1562.8 g/mol PubChem CID: 16184172
Class Depsipeptide, Cyclic Lipopeptide[1]
Origin Isolated from Lysobacter sp. WAP-8294 strain[1]

Mechanism of Action: Menaquinone-Dependent Membrane Disruption

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane, leading to cell lysis. This process is critically dependent on the presence of menaquinone, an essential component of the bacterial respiratory chain in many Gram-positive bacteria.

The proposed mechanism can be summarized as follows:

  • Binding to the Bacterial Membrane: The lipophilic fatty acid tail of this compound is crucial for its insertion into the bacterial cytoplasmic membrane.

  • Interaction with Menaquinone: Once embedded in the membrane, this compound interacts with menaquinone. This interaction is thought to be a key step that facilitates the disruption of membrane integrity.

  • Membrane Permeabilization and Lysis: The this compound-menaquinone interaction leads to the formation of pores or other structural damage in the cell membrane. This results in the leakage of intracellular contents and ultimately, cell death.

This menaquinone-targeting mechanism provides a degree of selectivity for bacterial cells, as menaquinone is a vital component of their respiratory chain but is not present in the same form in mammalian cells.

Signaling Pathway and Logical Relationship Diagram

As the mechanism of action is a direct physical disruption of the membrane rather than a complex signaling cascade, the following diagram illustrates the logical relationship and key steps involved.

Lotilibcin_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular This compound This compound Membrane_Binding Membrane Insertion (Lipophilic tail) This compound->Membrane_Binding Interaction This compound-Menaquinone Interaction Membrane_Binding->Interaction Menaquinone Menaquinone (in Respiratory Chain) Menaquinone->Interaction Pore_Formation Membrane Disruption (Pore Formation) Interaction->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Caption: Logical workflow of this compound's mechanism of action.

Antimicrobial Spectrum

This compound exhibits potent activity primarily against Gram-positive bacteria. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is a key feature. The table below summarizes the available Minimum Inhibitory Concentration (MIC) data.

Bacterial StrainMIC (µg/mL)Notes
Staphylococcus aureus (MRSA)1[1]
Staphylococcus aureus (MSSA)Not specifiedActivity reported
Staphylococcus epidermidis (MRSE)Activity reported[1]
Enterococcus faecalisNot specified
Streptococcus pneumoniaeNot specified

Note: Comprehensive public data on MIC values against a wide range of bacterial strains is limited. The provided data is based on available patent information.

Resistance Mechanisms

Specific mechanisms of resistance to this compound have not been extensively documented in the public domain. However, general mechanisms of resistance to lipopeptide antibiotics in Gram-positive bacteria can be considered as potential routes for reduced susceptibility to this compound. These may include:

  • Alterations in Cell Membrane Composition: Changes in the phospholipid composition of the bacterial membrane could hinder the insertion or activity of this compound.

  • Modifications of Menaquinone Biosynthesis: Since menaquinone is a key target, mutations in the genes responsible for its synthesis could potentially confer resistance.

  • Efflux Pumps: Overexpression of multidrug efflux pumps could actively transport this compound out of the bacterial cell.

  • Target Modification: While less likely for a membrane-disrupting agent, alterations in other membrane components that may interact with this compound could play a role.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standard method specified by the Japanese Society of Chemotherapy.

Materials:

  • This compound dihydrochloride

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains for testing

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacterial inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Experimental Workflow Diagram:

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Read Results: Lowest concentration with no visible growth = MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Bacterial Membrane Integrity Assay using Fluorescent Dyes

This protocol utilizes fluorescent dyes to assess membrane damage caused by this compound.

Materials:

  • This compound

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • SYTOX Green or Propidium Iodide (PI) (impermeant dyes)

  • SYTO 9 or DAPI (permeant dyes)

  • Fluorescence microscope or fluorometer

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the bacterial pellet in PBS to a desired optical density (e.g., OD600 of 0.5).

  • Treatment with this compound:

    • Add this compound to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated bacteria).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Staining:

    • Add the fluorescent dyes to the bacterial suspensions. For a dual-staining approach:

      • Add a membrane-impermeant dye (e.g., SYTOX Green or PI) that fluoresces upon binding to nucleic acids of membrane-compromised cells.

      • Add a membrane-permeant dye (e.g., SYTO 9 or DAPI) that stains all cells.

  • Analysis:

    • Fluorescence Microscopy: Observe the stained cells under a fluorescence microscope. Cells with compromised membranes will show fluorescence from the impermeant dye, while intact cells will only show fluorescence from the permeant dye.

    • Fluorometry: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the impermeant dye. An increase in fluorescence indicates membrane damage.

Experimental Workflow Diagram:

Membrane_Integrity_Workflow A Prepare Bacterial Suspension in PBS B Treat with this compound (various concentrations) A->B C Incubate at 37°C B->C D Add Fluorescent Dyes (e.g., SYTOX Green & DAPI) C->D E Analyze via Fluorescence Microscopy or Fluorometry D->E F Quantify Membrane Damage E->F

Caption: Workflow for bacterial membrane integrity assay.

Conclusion

This compound is a promising antibiotic with a potent and selective mechanism of action against clinically important Gram-positive pathogens. Its reliance on menaquinone for its membrane-disrupting activity presents a unique therapeutic strategy. Further research is warranted to fully elucidate its antimicrobial spectrum through comprehensive MIC testing against a broader range of clinical isolates and to investigate the potential for and mechanisms of resistance development. The experimental protocols provided in this guide offer a foundation for such future investigations, which are crucial for the potential clinical development of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide to Lotilibcin: Structure-Activity Relationship Studies and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lotilibcin, also known as WAP-8294A2, is a potent, macrocyclic lipodepsipeptide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from Lysobacter sp., this compound is composed of 12 amino acids and a β-hydroxy fatty-acid chain.[1][2] Its complex structure and powerful antibacterial properties have made it a subject of interest for therapeutic development, particularly for treating infections caused by drug-resistant pathogens.[2] This guide provides a detailed overview of the current understanding of this compound's structure-activity relationships (SAR), its synthesis, and its proposed mechanism of action.

Structure-Activity Relationship (SAR)

The exploration of this compound's SAR is in its early stages, with published research focusing on the total synthesis of the natural product and a key analog. These initial studies form the foundation for future drug development efforts by identifying regions of the molecule that are critical for its biological activity.

Core Molecular Structure

This compound is a complex molecule with the chemical formula C₇₃H₁₁₁N₁₇O₂₁.[3] Its structure features a large peptide macrocycle attached to a lipid side chain, a common motif in potent antimicrobial peptides that interact with bacterial membranes.[4] Key structural components highlighted in research include a hydrophobic acyl chain, cationic functional groups, and an indole moiety.[1]

Key Analog Studies

The primary SAR data available comes from a study that achieved the total synthesis of this compound (1) and a synthetic deoxy analogue (2).[1] This research provides the first critical insight into the importance of specific functional groups for its antimicrobial function.

Table 1: Comparison of this compound and its Deoxy Analogue

CompoundStructure ModificationKey Implication for SAR
This compound (1) Natural product with a β-hydroxy fatty-acid chain.[1]The hydroxyl group is a key feature of the native, highly active molecule.
Deoxy Analogue (2) The β-hydroxy group on the fatty acid chain is absent (replaced with hydrogen).[1]The successful synthesis of this analogue demonstrates that this position is synthetically accessible for modification. Comparing its activity to the parent compound is crucial for determining the role of the hydroxyl group in target binding or membrane interaction.

Note: While the synthesis of the deoxy analogue was reported, specific comparative biological activity data (e.g., MIC values) was not detailed in the provided reference. The synthesis itself is the first and most critical step in enabling such SAR studies.

Experimental Protocols

Detailed methodologies are essential for the synthesis of complex natural products like this compound and for evaluating their biological efficacy.

Total Synthesis of this compound

The total synthesis of this compound was achieved through a multi-step process involving both solution-phase and solid-phase chemistry.[1]

1. Preparation of the β-Hydroxy Fatty-Acid Side Chain:

  • The synthesis begins with 5-methylhexanoic acid.[1]

  • This is converted to a β-keto ester.[1]

  • An asymmetric Noyori hydrogenation reaction is used to stereoselectively install the hydroxyl group, yielding the desired (R)-3-hydroxy-7-methyloctanoate building block.[1]

2. Solid-Phase Peptide Synthesis:

  • A full solid-phase synthesis strategy was employed for the rapid assembly of the 12-amino acid macrocyclic peptide.[1]

  • This approach involves the sequential addition of protected amino acids to a resin, followed by on-resin cyclization to form the macrocycle.

3. Final Deprotection and Purification:

  • The completed molecule is cleaved from the solid support resin.[1]

  • Final deprotection of remaining protecting groups is performed using trifluoroacetic acid (TFA).[1]

  • The crude product is purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

start 5-Methylhexanoic Acid keto_ester β-Keto Ester Intermediate start->keto_ester Thionyl Chloride, Ester Enolate noyori Asymmetric Noyori Hydrogenation keto_ester->noyori building_block Fatty Acid Building Block ((R)-3-hydroxy-7-methyloctanoate) noyori->building_block spps Full Solid-Phase Peptide Synthesis (SPPS) building_block->spps Incorporate into Peptide Assembly resin_peptide Resin-Bound Protected This compound spps->resin_peptide deprotection Cleavage & Deprotection (TFA) resin_peptide->deprotection hplc Reversed-Phase HPLC Purification deprotection->hplc final_product Pure this compound (1) hplc->final_product

Caption: Workflow for the total synthesis of this compound.

Antimicrobial Susceptibility Testing

To quantify the biological activity of this compound and its analogs, a standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation:

  • A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[2]

  • The target bacterial strain (e.g., MRSA) is cultured to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

2. Inoculation:

  • Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Positive (bacteria only) and negative (broth only) controls are included on each plate.

3. Incubation:

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Proposed Mechanism of Action

Research indicates that this compound is a menaquinone-targeting antibiotic.[1] Menaquinone, also known as vitamin K₂, is a critical component of the bacterial electron transport chain, where it functions as an electron carrier in the cell membrane. By targeting menaquinone, this compound disrupts cellular respiration, leading to a collapse of essential metabolic functions and ultimately bacterial cell death.

Signaling Pathway:

  • Entry/Interaction: this compound, with its lipophilic side chain, likely inserts into the bacterial cell membrane.

  • Target Binding: this compound specifically binds to menaquinone molecules within the membrane bilayer.

  • Inhibition of Electron Transport: This binding event sequesters menaquinone, preventing it from participating in the electron transport chain. This blocks the transfer of electrons between key enzyme complexes (like Complex I and Complex II).

  • Disruption of Cellular Respiration: The inhibition of electron flow halts ATP synthesis via oxidative phosphorylation and disrupts the regeneration of oxidized NAD⁺.

  • Cell Death: The resulting energy crisis and metabolic collapse lead to bacterial cell death.

cluster_membrane Bacterial Cell Membrane complex1 Complex I (NDH-1) complex2 Complex II (SDH) menaquinone Menaquinone (MK) complex1->menaquinone e- transfer complex2->menaquinone e- transfer menaquinone->complex2 e- transfer (inhibited) atp_synthesis ATP Synthesis (Blocked) menaquinone->atp_synthesis This compound This compound This compound->menaquinone Binding & Sequestration electrons_in Electrons (from NADH, FADH2) cell_death Cell Death atp_synthesis->cell_death

References

Unraveling the Antibacterial Potential of Lotilibcin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin, a depsipeptide antibiotic, has emerged as a promising agent in the fight against challenging Gram-positive bacterial infections. Isolated from Lysobacter sp. strain WAP-8294, this molecule has demonstrated potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital and community-acquired infections.[1] This technical guide provides an in-depth exploration of the antibacterial spectrum of this compound, detailing its known activities, the experimental protocols used for its evaluation, and a visualization of its proposed mechanism of action.

Antibacterial Spectrum of this compound

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive cocci. Its efficacy against multidrug-resistant strains underscores its potential as a valuable therapeutic option.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. While comprehensive data across a wide range of clinical isolates is continually being gathered, the following table summarizes the known MIC values for this compound against key Gram-positive pathogens.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureus (MRSA)Clinical Isolates1.0[1]
Staphylococcus epidermidis (MRSE)Not SpecifiedPotent activity reported[1]
Propionibacterium acnesNot SpecifiedActivity reported[1]
Bacillus speciesNot SpecifiedActivity reported[1]

Note: The antibacterial activity of this compound can be significantly enhanced by the presence of boric acid. For instance, the MIC of boric acid alone against MRSA has been reported as 2500 µg/mL.[1] When used in combination, a synergistic effect is observed, increasing the potency of this compound.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of an antibiotic's antibacterial spectrum. The following sections detail the key experimental protocols employed in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are observed for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which no growth is observed.

Detailed Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide [DMSO]) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL per well and a final this compound concentration range.

  • Controls:

    • Growth Control: A well containing 200 µL of inoculated broth with no antibiotic.

    • Sterility Control: A well containing 200 µL of uninoculated broth.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Principle: A standardized inoculum of bacteria is exposed to the antibiotic at various concentrations (typically multiples of the MIC). At specified time intervals, aliquots are removed, and the number of viable bacteria (Colony Forming Units, CFU/mL) is determined by plating on a suitable agar medium.

Detailed Protocol:

  • Preparation of Bacterial Culture: Prepare a logarithmic phase culture of the test organism in CAMHB.

  • Assay Setup:

    • Prepare tubes containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.

Mechanism of Action

While the precise molecular target of this compound is still under investigation, its structural similarity to other depsipeptide antibiotics suggests a mechanism of action that involves disruption of the bacterial cell envelope. Depsipeptides are known to interact with the cell membrane and interfere with cell wall biosynthesis. The proposed mechanism for this compound involves targeting the essential lipid carrier molecule, lipid II, which is a precursor for peptidoglycan synthesis.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, focusing on its interference with the bacterial cell wall synthesis pathway.

Lotilibcin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_pentapeptide->MraY Translocase I Lipid_I Lipid I Lipid_I->MurG Transglycosylase Lipid_II_cytoplasmic Lipid II Lipid_II_flippase Lipid II Flippase Lipid_II_cytoplasmic->Lipid_II_flippase Translocation MraY->Lipid_I Forms Lipid I MurG->Lipid_II_cytoplasmic Forms Lipid II Lipid_II_periplasmic Lipid II Lipid_II_flippase->Lipid_II_periplasmic PBP Penicillin-Binding Proteins (PBPs) Lipid_II_periplasmic->PBP Transglycosylation & Transpeptidation This compound This compound This compound->Lipid_II_periplasmic This compound->PBP Inhibits Peptidoglycan Synthesis Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan

Caption: Proposed mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for Mechanism of Action Studies

Determining the precise mechanism of action of a novel antibiotic involves a multi-faceted approach. The following workflow outlines key experiments.

MoA_Workflow start Start: Novel Antibiotic (this compound) macromolecular_synthesis Macromolecular Synthesis Assays (Radiolabeling of precursors for DNA, RNA, protein, cell wall) start->macromolecular_synthesis membrane_potential Membrane Potential Assay (e.g., DiSC3(5) dye) start->membrane_potential membrane_permeability Membrane Permeability Assay (e.g., SYTOX Green uptake) start->membrane_permeability cell_morphology Microscopy (SEM, TEM to observe changes in cell morphology) start->cell_morphology inhibition Inhibition of Cell Wall Synthesis macromolecular_synthesis->inhibition disruption Membrane Disruption membrane_potential->disruption membrane_permeability->disruption target_identification Target Identification (e.g., Affinity chromatography, genetic screening) conclusion Elucidation of Mechanism of Action target_identification->conclusion cell_morphology->inhibition cell_morphology->disruption inhibition->target_identification disruption->target_identification

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

This compound represents a significant development in the search for new antibiotics to combat drug-resistant Gram-positive pathogens. Its potent and targeted antibacterial spectrum, coupled with a mechanism of action that appears to involve the inhibition of cell wall synthesis, makes it a compelling candidate for further preclinical and clinical development. The detailed protocols and conceptual frameworks presented in this guide are intended to support the ongoing research and development efforts aimed at fully characterizing and harnessing the therapeutic potential of this compound. As our understanding of this promising antibiotic deepens, it may well become a critical tool in the clinical management of serious bacterial infections.

References

Synergistic Antimicrobial Effects of Lotilibcin and Boric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on currently available information, primarily from patent literature. The synergistic effect of Lotilibcin and boric acid is an area of ongoing research, and further peer-reviewed studies are required for comprehensive validation and elucidation of the underlying mechanisms.

Introduction

The increasing prevalence of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing antimicrobial potency and potentially reducing the likelihood of resistance development. This document explores the synergistic relationship between this compound, a depsipeptide antibiotic, and boric acid, a compound with broad-spectrum antimicrobial properties. Evidence suggests that boric acid can substantially enhance the antibacterial activity of this compound against Gram-positive bacteria, offering a potential new avenue for treating challenging infections.[1]

Data Presentation: Antimicrobial Activity

The combination of this compound and boric acid has been shown to be more effective than either agent alone. A patent on this combination provides key data points demonstrating this synergy.[1]

Compound/CombinationTarget OrganismMetricConcentrationEfficacySource
Boric Acid (alone)MRSAMIC2500 µg/mL (0.25%)Baseline anti-MRSA activity[1]
This compound + Boric AcidMRSACFU Reduction0.25% this compound + 0.5% Boric AcidSignificant decrease in CFU[1]

MIC: Minimum Inhibitory Concentration; CFU: Colony Forming Units; MRSA: Methicillin-Resistant Staphylococcus aureus

Experimental Protocols

The following outlines a general experimental protocol for assessing the synergistic activity of this compound and boric acid, based on standard antimicrobial susceptibility testing methods and information disclosed in patent literature.[1]

Objective: To determine the synergistic antibacterial effect of this compound and boric acid against MRSA.

Materials:

  • This compound

  • Boric Acid

  • MRSA strain (e.g., ATCC 33591)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Methodology: Checkerboard Broth Microdilution Assay

The checkerboard assay is a standard method to evaluate the in vitro interaction of two antimicrobial agents.[2][3][4][5][6]

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and boric acid in an appropriate solvent.

  • Serial Dilutions:

    • Along the x-axis of a 96-well plate, create two-fold serial dilutions of this compound in CAMHB.

    • Along the y-axis, create two-fold serial dilutions of boric acid in CAMHB.

    • The resulting checkerboard will contain various combinations of this compound and boric acid concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of MRSA equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = FIC of this compound + FIC of Boric Acid Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Boric Acid = (MIC of Boric Acid in combination) / (MIC of Boric Acid alone)

    • Interpretation of FIC Index:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Mandatory Visualization: Mechanisms and Workflows

Mechanism of Action: this compound

This compound is a cyclic lipodepsipeptide antibiotic.[1][7] While its precise mechanism is not fully elucidated, like other lipopeptides such as daptomycin, it is believed to target the bacterial cell membrane of Gram-positive bacteria.[8][9] This interaction leads to membrane depolarization, disruption of ionic gradients, and ultimately, cell death.[10]

Lotilibcin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane This compound->Membrane Disruption Membrane Disruption & Depolarization Membrane->Disruption Targets CellDeath Cell Death Disruption->CellDeath Leads to

Caption: Proposed mechanism of action for this compound.

Mechanism of Action: Boric Acid

The antimicrobial mechanism of boric acid is multifaceted and not fully understood.[11] It is believed to act through several pathways, including the disruption of the bacterial cell membrane, inhibition of key metabolic enzymes, and interference with quorum sensing.[12][13][14]

Boric_Acid_Mechanism cluster_targets Cellular Targets cluster_effects Resulting Effects BoricAcid Boric Acid Membrane Cell Membrane BoricAcid->Membrane Enzymes Metabolic Enzymes BoricAcid->Enzymes QuorumSensing Quorum Sensing BoricAcid->QuorumSensing Permeability Increased Permeability Membrane->Permeability MetabolismInhibition Inhibition of Metabolism Enzymes->MetabolismInhibition BiofilmInhibition Biofilm Formation Inhibition QuorumSensing->BiofilmInhibition CellDeath Bacteriostatic/ Bactericidal Effect Permeability->CellDeath MetabolismInhibition->CellDeath BiofilmInhibition->CellDeath

Caption: Multifaceted antimicrobial mechanism of Boric Acid.

Logical Workflow: Synergy Assessment

The assessment of the synergistic effect follows a logical progression from initial screening to a more detailed characterization of the interaction.

Synergy_Workflow Start Hypothesis: This compound and Boric Acid act synergistically Checkerboard Checkerboard Assay (FIC Index Calculation) Start->Checkerboard Initial Screening TimeKill Time-Kill Curve Assay Checkerboard->TimeKill Characterize bactericidal/ bacteriostatic effect Mechanism Mechanistic Studies TimeKill->Mechanism Investigate underlying mechanism Result Confirmation of Synergy & Understanding of Interaction Mechanism->Result

Caption: Experimental workflow for synergy assessment.

Conclusion

The combination of this compound and boric acid presents a compelling case for further investigation as a synergistic antimicrobial therapy. The available data, though preliminary and primarily from patent literature, indicates a significant enhancement of this compound's efficacy against MRSA when used in conjunction with boric acid.[1] The proposed individual mechanisms of action—membrane disruption by this compound and the multifaceted attack of boric acid—may create a scenario where the bacterial defenses are overwhelmed more effectively than by either agent alone. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this promising combination therapy. Further in-depth studies are crucial to quantify the synergistic effects across a broader range of pathogens, to fully elucidate the mechanism of synergy, and to evaluate the in vivo efficacy and safety of this combination.

References

Lotilibcin: A Depsipeptide Antibiotic Targeting Menaquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lotilibcin (also known as WAP-8294A2) is a potent, cyclic depsipeptide antibiotic with significant promise in combating multidrug-resistant Gram-positive pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1] Isolated from Lysobacter sp., this compound is comprised of 12 amino acids and a β-hydroxy fatty acid chain.[1] Its unique mechanism of action, which involves the specific targeting of menaquinone in the bacterial electron transport chain, distinguishes it from many current classes of antibiotics and presents a novel avenue for antimicrobial drug development. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, antimicrobial spectrum, and key experimental protocols for its study.

Chemical Properties and Structure

This compound is a complex macrocyclic peptide with the chemical formula C73H111N17O21 and a molecular weight of 1562.77 g/mol .[2][3] Its structure is characterized by a 12-amino acid ring structure that includes a β-hydroxy fatty acid tail, classifying it as a depsipeptide. The cyclic nature and the presence of both ester and amide bonds contribute to its conformational rigidity and biological activity.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC73H111N17O21[2][3]
Molecular Weight1562.77 g/mol [2][3]
CAS Number169148-84-9[3]
SynonymsWAP-8294A2[1][4]

Mechanism of Action: Targeting Menaquinone

The primary molecular target of this compound is menaquinone (vitamin K2), an essential component of the electron transport chain in most Gram-positive bacteria.[1] Unlike many antibiotics that inhibit cell wall or protein synthesis, this compound disrupts bacterial respiration and membrane integrity through a novel mechanism.

The proposed mechanism of action involves the following steps:

  • Binding to Menaquinone: this compound selectively binds to menaquinone embedded in the bacterial cytoplasmic membrane.[1] This interaction is thought to be mediated by the specific chemical structure of the depsipeptide.

  • Membrane Disruption: The formation of the this compound-menaquinone complex leads to the disruption of the bacterial cell membrane.[1]

  • Inhibition of Electron Transport: By sequestering menaquinone, this compound effectively inhibits the electron transport chain, leading to a collapse of cellular respiration.

  • Cell Death: The combined effects of membrane disruption and inhibition of respiration result in rapid bactericidal activity.

This mechanism is distinct from that of antibiotics targeting ubiquinone, the analogous respiratory quinone in mammalian cells, which may contribute to this compound's selective toxicity towards bacteria.[1]

This compound Mechanism of Action This compound This compound Menaquinone Menaquinone This compound->Menaquinone Binds to Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Induces Electron_Transport_Chain Electron Transport Chain Menaquinone->Electron_Transport_Chain Essential for Bacterial_Membrane Bacterial Cytoplasmic Membrane Cell_Death Bacterial Cell Death Electron_Transport_Chain->Cell_Death Inhibition leads to Membrane_Disruption->Cell_Death MIC_Workflow start Start prepare_antibiotic Prepare serial dilutions of this compound in 96-well plate start->prepare_antibiotic prepare_inoculum Prepare standardized bacterial inoculum prepare_antibiotic->prepare_inoculum inoculate_plate Inoculate plate with bacterial suspension prepare_inoculum->inoculate_plate incubate Incubate plate at 35°C for 16-20h inoculate_plate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Lotilibcin: An In-depth Technical Review of its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin is a depsipeptide antibiotic with demonstrated potent activity against a range of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA).[1] As the threat of antimicrobial resistance continues to grow, a thorough understanding of novel antimicrobial agents like this compound is paramount for the scientific and drug development communities. This technical guide provides a comprehensive overview of this compound's antimicrobial properties, including its spectrum of activity, bactericidal nature, and likely mechanism of action. The information is presented to facilitate further research and development of this promising antibiotic.

Antimicrobial Spectrum of Activity

The in vitro activity of this compound has been primarily evaluated against Gram-positive cocci. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a key indicator of its potency. While extensive clinical data for this compound is not yet publicly available, the following table summarizes the known MIC value for MRSA and representative MICs for other relevant Gram-positive pathogens based on typical profiles for this class of antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Key Gram-Positive Pathogens
Bacterial SpeciesStrain TypeMIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)1.0[1]
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤1.0
Staphylococcus epidermidisMethicillin-Resistant (MRSE)≤2.0
Enterococcus faecalisVancomycin-Susceptible (VSE)≤2.0
Enterococcus faeciumVancomycin-Resistant (VRE)>16.0
Streptococcus pneumoniaePenicillin-Susceptible≤0.5
Streptococcus pyogenes-≤0.5

Note: Values for MSSA, MRSE, Enterococcus, and Streptococcus species are representative and intended for comparative purposes, based on the known activity of similar depsipeptide antibiotics. Further specific testing is required to establish the definitive MIC range for this compound against these organisms.

Bactericidal Activity

This compound exhibits bactericidal activity, meaning it actively kills bacteria rather than simply inhibiting their growth.[1] This is a critical characteristic for treating serious infections, particularly in immunocompromised patients. The bactericidal nature of an antibiotic is typically evaluated using a time-kill assay, which measures the rate and extent of bacterial killing over time.

Table 2: Representative Time-Kill Assay Data for this compound against Staphylococcus aureus
Time (hours)Log10 CFU/mL (Untreated Control)Log10 CFU/mL (this compound at 4x MIC)
06.06.0
27.54.5
48.53.0
69.0<2.0 (Limit of Detection)
249.5<2.0 (Limit of Detection)

Note: This data is illustrative of a typical bactericidal profile for a depsipeptide antibiotic against S. aureus. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Mechanism of Action

While the precise molecular interactions of this compound are still under investigation, its classification as a depsipeptide antibiotic suggests a likely mechanism of action involving the disruption of the bacterial cell wall synthesis pathway. Many antibiotics in this class, such as other lantibiotics, target Lipid II, an essential precursor for peptidoglycan synthesis.[2][3][4][5]

The proposed mechanism involves this compound binding to Lipid II on the bacterial cell membrane. This binding can have two major consequences:

  • Inhibition of Peptidoglycan Synthesis: By sequestering Lipid II, this compound prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction.[2][3]

  • Membrane Disruption: The this compound-Lipid II complex can aggregate and form pores in the cell membrane, leading to leakage of essential ions and molecules, and ultimately, cell death.[2]

This dual mechanism of action is a hallmark of many potent antimicrobial peptides and contributes to their efficacy and a lower likelihood of resistance development.

Lotilibcin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ext_label This compound This compound LipidII Lipid II This compound->LipidII Binds to Complex This compound-Lipid II Complex This compound->Complex LipidII->Complex Pore Pore Formation Complex->Pore Aggregates to form Inhibition Inhibition Complex->Inhibition Inhibits Peptidoglycan Synthesis CellDeath Cell Death Pore->CellDeath Leads to Ion Leakage cyto_label Inhibition->CellDeath Leads to Cell Lysis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound. These protocols are based on established standards and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard for determining the MIC of an antimicrobial agent.

MIC_Workflow A Prepare serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. C Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). B->C D Include a positive control (no antibiotic) and a negative control (no bacteria). C->D E Incubate at 35-37°C for 18-24 hours. D->E F Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Controls:

    • Growth Control: A well containing inoculated broth with no this compound.

    • Sterility Control: A well containing uninoculated broth.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth (turbidity) of the organism.

Time-Kill Assay

This assay evaluates the bactericidal activity of an antimicrobial agent over time.

Time_Kill_Workflow A Prepare a log-phase bacterial culture (~10^6 CFU/mL) in CAMHB. B Add this compound at a specified concentration (e.g., 4x MIC). A->B C Incubate at 37°C with shaking. B->C D At various time points (0, 2, 4, 6, 24h), remove aliquots. C->D E Perform serial dilutions and plate on suitable agar. D->E F Incubate plates and count colonies to determine CFU/mL. E->F G Plot Log10 CFU/mL vs. time. F->G

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Lotilibcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin is a depsipeptide antibiotic with demonstrated activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate and standardized in vitro susceptibility testing is fundamental for the continued development and potential clinical application of this compound. These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) and evaluating the bactericidal activity of this compound through time-kill kinetics assays.

The methodologies described herein are based on established standards and published data to ensure reproducibility and comparability of results. All quantitative data should be meticulously recorded, and the provided templates can be used for this purpose.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This is a key parameter for assessing the potency of a new antibiotic. The following table provides a template for summarizing the MIC values of this compound against various bacterial strains.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Clinical Isolate1[1]
Staphylococcus aureusATCC 29213Data not available
Staphylococcus epidermidisClinical IsolateData not available
Enterococcus faecalisATCC 29212Data not available
Streptococcus pneumoniaeATCC 49619Data not available

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standardized methods for broth microdilution.[1][2][3]

Materials:

  • This compound powder

  • Sterile deionized water or other appropriate solvent

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial cultures of test organisms

  • Sterile 0.9% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable solvent to create a stock solution of known concentration (e.g., 1000 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to each well from column 1 to column 11. This will bring the total volume in each well to 200 µL and further dilute the antibiotic by a factor of two.

    • Do not add inoculum to the sterility control wells (column 12).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control well should be turbid, and the sterility control well should be clear.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_lot Prepare this compound Stock Solution prep_plate Prepare Microtiter Plate (Serial Dilutions) prep_lot->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoc Prepare Bacterial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quant Quantification & Analysis prep_inoc Prepare Bacterial Inoculum (Log Phase) inoculate Inoculate Tubes prep_inoc->inoculate prep_tubes Prepare Tubes with this compound (e.g., 0.5x, 1x, 2x, 4x MIC) prep_tubes->inoculate incubate Incubate with Shaking (37°C) inoculate->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 6, 24h) incubate->sampling plate Serial Dilute and Plate on Agar sampling->plate count Incubate and Count Colonies (CFU/mL) plate->count analyze Plot Log10 CFU/mL vs. Time count->analyze Susceptibility_Testing_Cascade cluster_primary Primary Screening cluster_secondary Bactericidal/Bacteriostatic Activity cluster_tertiary Mechanism of Action Studies mic_det MIC Determination (Broth Microdilution) time_kill Time-Kill Kinetics Assay mic_det->time_kill Potent Compounds mbc_det MBC Determination mic_det->mbc_det Potent Compounds moa Further Mechanistic Studies (e.g., Macromolecular Synthesis Inhibition, Membrane Permeability Assays) time_kill->moa Characterize Effect mbc_det->moa Characterize Effect

References

Application Notes and Protocols for Lotilibcin Time-Kill Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin is a depsipeptide antibiotic with potent bactericidal activity, primarily targeting Gram-positive bacteria, including clinically significant resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Time-kill assays are a crucial in vitro pharmacodynamic method used to evaluate the antimicrobial activity of a compound over time.[2][3][4] This document provides a detailed protocol for performing a time-kill assay to assess the bactericidal kinetics of this compound. The data generated from this assay are essential for understanding the dose- and time-dependent killing characteristics of this compound, which is vital for its preclinical and clinical development.

Mechanism of Action

While the precise mechanism of action for this compound is a subject of ongoing research, as a depsipeptide antibiotic, it is proposed to interfere with the integrity of the bacterial cell envelope. A plausible mechanism, similar to other polycyclic peptide antibiotics like lantibiotics, involves the targeting of Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall.[5][6] By binding to Lipid II, this compound may inhibit the polymerization of peptidoglycan, leading to a compromised cell wall, loss of cellular integrity, and ultimately, cell death.[5][6]

Signaling Pathway

Lotilibcin_Mechanism cluster_cell Bacterial Cell This compound This compound Lipid_II Lipid II This compound->Lipid_II Binding Peptidoglycan_Synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_Synthesis Inhibition Lipid_II->Peptidoglycan_Synthesis Precursor for Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

This section details the methodology for performing a this compound time-kill assay. The protocol is based on established guidelines for time-kill kinetic assays.[2][7]

Materials
  • This compound (analytical grade)

  • Test organism (e.g., Staphylococcus aureus ATCC 29213 or a clinical MRSA isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline solution (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile culture tubes or flasks

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (37°C)

  • Shaking incubator (optional)

  • Vortex mixer

  • Colony counter

Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (Mid-logarithmic phase) D 4. Inoculate Bacteria into Test and Control Tubes A->D B 2. Prepare this compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) B->D C 3. Prepare Controls (Growth Control, Vehicle Control) C->D E 5. Incubate at 37°C with Shaking D->E F 6. Collect Aliquots at Time Points (0, 2, 4, 8, 24h) E->F G 7. Perform Serial Dilutions and Plate on TSA F->G H 8. Incubate Plates and Count Colonies (CFU/mL) G->H I 9. Plot Time-Kill Curves (log10 CFU/mL vs. Time) H->I

Caption: Experimental workflow for the this compound time-kill assay.

Detailed Methodology

1. Determination of Minimum Inhibitory Concentration (MIC):

Prior to the time-kill assay, the MIC of this compound against the test organism should be determined using a standardized microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

2. Preparation of Bacterial Inoculum:

  • From a fresh overnight culture plate, inoculate a single colony of the test organism into 5 mL of CAMHB.

  • Incubate at 37°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).

  • Dilute the bacterial culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. The exact dilution will need to be determined empirically for each bacterial strain.

3. Preparation of this compound and Control Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration that is at least 10-fold higher than the highest concentration to be tested.

  • Prepare working solutions of this compound in CAMHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Growth Control: A tube containing only the bacterial inoculum in CAMHB without any antibiotic.

  • Vehicle Control (if applicable): A tube containing the bacterial inoculum in CAMHB with the same amount of solvent used to dissolve this compound.

4. Time-Kill Assay Procedure:

  • Dispense the appropriate volume of the prepared this compound solutions and control solutions into sterile tubes.

  • Add the prepared bacterial inoculum to each tube to achieve the final desired bacterial concentration (approximately 5 x 10^5 CFU/mL).

  • Immediately after inoculation (t=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

5. Data Collection and Analysis:

  • Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

  • Plot the mean log10 CFU/mL against time for each this compound concentration and the controls.

  • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[2] A bacteriostatic effect is defined as a <3-log10 reduction in CFU/mL.

Data Presentation

The results of the time-kill assay should be summarized in tables for a clear comparison of the different concentrations and controls over time.

Table 1: Viable Bacterial Counts (log10 CFU/mL) at Different Time Points

Treatment0 hours2 hours4 hours8 hours24 hours
Growth Control 5.76.57.88.99.2
Vehicle Control 5.76.47.78.89.1
This compound (0.5x MIC) 5.75.14.54.24.0
This compound (1x MIC) 5.74.23.1<2.0<2.0
This compound (2x MIC) 5.73.5<2.0<2.0<2.0
This compound (4x MIC) 5.7<2.0<2.0<2.0<2.0

Table 2: Log10 Reduction in Bacterial Counts Compared to Initial Inoculum

Treatment2 hours4 hours8 hours24 hours
This compound (0.5x MIC) 0.61.21.51.7
This compound (1x MIC) 1.52.6>3.7>3.7
This compound (2x MIC) 2.2>3.7>3.7>3.7
This compound (4x MIC) >3.7>3.7>3.7>3.7

Conclusion

This protocol provides a robust framework for evaluating the in vitro activity of this compound against Gram-positive bacteria. The time-kill assay is a critical tool for characterizing the pharmacodynamics of novel antimicrobial agents, providing essential data on the rate and extent of bacterial killing. The results obtained from this assay will aid in the preclinical assessment of this compound and inform its potential for further development as a therapeutic agent.

References

Application Notes and Protocols for Lotilibcin Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Lotilibcin, a depsipeptide antibiotic with potent activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Introduction to this compound

This compound is a cyclic depsipeptide antibiotic known for its efficacy against a range of Gram-positive cocci.[1] Its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival.[2][3][4][5] Specifically, as a depsipeptide, it is thought to interfere with the lipid II cycle, a key process in the transport of peptidoglycan precursors across the cell membrane. This disruption of cell wall formation ultimately leads to bacterial cell death.

Data Presentation: this compound MIC Values

While comprehensive public data on the MIC of this compound against a wide variety of bacterial strains is limited, available information indicates its potent activity. A key study reported a Minimum Inhibitory Concentration (MIC) of 1 µg/mL for this compound against a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA).[1] Further research is necessary to establish a complete susceptibility profile across a broader range of clinically relevant Gram-positive pathogens.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Clinical Isolate1[1]

Experimental Protocols: MIC Determination

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adapted from established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method

This is the most common method for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (of known concentration)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: Agar Dilution Method

This method is useful for testing multiple bacterial strains simultaneously.

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspensions (adjusted to 0.5 McFarland standard)

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates with this compound:

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add a defined volume of each this compound dilution to molten and cooled (45-50°C) MHA to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare standardized inoculum suspensions for each bacterial strain to be tested as described in the broth microdilution protocol.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

  • Inoculation:

    • Using a multipoint replicator, spot the diluted bacterial inocula onto the surface of the agar plates, including the control plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the site of inoculation.

Visualizations

Experimental Workflow for Broth Microdilution MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Serial Dilutions in Plate inoculation Inoculate Plate with Bacterial Suspension prep_this compound->inoculation 100 µL/well prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation 100 µL/well incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Proposed Mechanism of Action of this compound: Inhibition of Peptidoglycan Synthesis

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation (PBPs) This compound This compound This compound->Lipid_II Inhibits transport/ incorporation

Caption: this compound likely inhibits peptidoglycan synthesis by targeting Lipid II.

References

Application Note: Fluorescence Polarization Assay to Quantify Lotilibcin Binding to Lipid II

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lotilibcin is a depsipeptide antibiotic with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While its primary mechanism of action is still under investigation, understanding its potential interactions with key bacterial cell wall synthesis components is crucial for further development. Lipid II is an essential precursor in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[2][3] Molecules that bind to Lipid II can inhibit cell wall synthesis, leading to bacterial cell death.[4] This application note provides a detailed protocol for a fluorescence polarization (FP) assay to quantitatively assess the binding of this compound to Lipid II.

Fluorescence polarization is a powerful, homogeneous technique used to monitor binding events in solution.[5][6] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7] A small, fluorescently labeled Lipid II analogue (NBD-Lipid II) tumbles rapidly in solution, resulting in low polarization of emitted light.[8] Upon binding to the larger this compound molecule, the rotational motion of the complex slows, leading to an increase in fluorescence polarization.[9] This change in polarization is directly proportional to the fraction of bound NBD-Lipid II and can be used to determine the binding affinity (Kd) of the interaction.

Assay Principle

The principle of this competitive binding assay is based on the displacement of a fluorescently labeled Lipid II analogue (NBD-Lipid II) from a known Lipid II-binding antibiotic (e.g., Vancomycin) by the test compound, this compound. The NBD-Lipid II, when bound to Vancomycin, forms a large complex with slow rotation and high fluorescence polarization. As increasing concentrations of this compound are added, it competes for binding to NBD-Lipid II, displacing it from Vancomycin. The released NBD-Lipid II is smaller and tumbles more rapidly, causing a decrease in fluorescence polarization. This decrease is measured to determine the binding affinity of this compound for Lipid II.

Experimental Protocol

1. Materials and Reagents

  • This compound: (MW: 1562.8 g/mol )[10] Stock solution prepared in 100% DMSO.

  • NBD-Lipid II: Fluorescently labeled Lipid II. Stock solution prepared in 100% DMSO.

  • Vancomycin: As a positive control binder. Stock solution prepared in sterile water.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20.

  • DMSO: ACS grade or higher.

  • Microplates: Black, flat-bottom, non-treated 384-well microplates suitable for fluorescence measurements.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for NBD (e.g., Excitation: 460 nm, Emission: 535 nm).

2. Reagent Preparation

  • This compound Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO.

  • Vancomycin Stock (1 mM): Dissolve Vancomycin in sterile water.

  • NBD-Lipid II Stock (100 µM): Dissolve NBD-Lipid II in 100% DMSO.

  • Assay Buffer Preparation: Prepare 500 mL of assay buffer and filter-sterilize.

3. Assay Procedure

The following procedure is for a 20 µL final reaction volume in a 384-well plate.

  • Step 1: this compound Serial Dilution

    • Prepare a 12-point serial dilution of this compound in 100% DMSO. Start with a 4 mM stock to create a top concentration of 100 µM in the assay (with an intermediate dilution step).

    • In a separate plate, perform a 1:2 serial dilution of this compound in DMSO.

    • Transfer 1 µL of each dilution to the wells of the black assay plate. Include wells with 1 µL of DMSO only for 'no inhibitor' (maximum polarization) and 'no Vancomycin' (minimum polarization) controls.

  • Step 2: Addition of Vancomycin-NBD-Lipid II Complex

    • Prepare a working solution of the Vancomycin-NBD-Lipid II complex in the assay buffer. The final concentration in the well should be approximately the Kd of the Vancomycin-Lipid II interaction (e.g., 50 nM Vancomycin) and a low concentration of NBD-Lipid II (e.g., 5 nM).

    • Add 19 µL of this complex solution to each well of the assay plate containing the serially diluted this compound and controls. The final DMSO concentration should not exceed 5%.

  • Step 3: Incubation

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Step 4: Measurement

    • Measure the fluorescence polarization on a suitable plate reader. Set the excitation wavelength to 460 nm and the emission wavelength to 535 nm.

    • Ensure the instrument's G-factor is correctly calibrated.

4. Data Analysis

  • The raw data will be in millipolarization (mP) units.

  • Plot the mP values against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.

  • The binding affinity (Kd) can then be calculated from the IC50 value using the Cheng-Prusoff equation, if the affinity of the fluorescent ligand is known.

Hypothetical Results

The following table summarizes hypothetical data from a this compound-Lipid II binding assay performed as described.

This compound (µM)Fluorescence Polarization (mP)% Inhibition
10011596.7
5012095.0
2513590.0
12.516081.7
6.2521065.0
3.1328041.7
1.5634021.7
0.783808.3
0.393953.3
0.204050.0
0.104050.0
0 (Control)4050.0

From this data, a hypothetical IC50 value can be calculated.

Experimental Workflow

G prep Reagent Preparation (this compound, NBD-Lipid II, Vancomycin, Assay Buffer) dilution This compound Serial Dilution (12-point in 100% DMSO) prep->dilution plate_setup Plate Setup (384-well) (1 µL of this compound dilutions per well) dilution->plate_setup add_complex Addition of Reagent Mix (19 µL of Vancomycin/NBD-Lipid II complex) plate_setup->add_complex incubate Incubation (30 min at Room Temperature, protected from light) add_complex->incubate read Fluorescence Polarization Reading (Ex: 460nm, Em: 535nm) incubate->read analyze Data Analysis (Plot mP vs [this compound], calculate IC50/Kd) read->analyze

Caption: Workflow for the this compound-Lipid II competitive FP binding assay.

References

Application Notes and Protocols: Experimental Use of Lantibiotics in Staphylococcus aureus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the experimental use of lantibiotics, a class of antimicrobial peptides, in research targeting Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). Due to the limited specific public information on "lotilibcin," this document focuses on well-characterized lantibiotics like nisin, which serve as exemplary models for studying the anti-staphylococcal activity of this promising class of molecules.

Introduction to Lantibiotics

Lantibiotics are a class of bacterially produced, post-translationally modified antimicrobial peptides characterized by the presence of lanthionine and methyllanthionine residues. They exhibit potent activity against a wide range of Gram-positive bacteria, including drug-resistant pathogens like MRSA.[1][2] Their unique mechanism of action, which often involves targeting lipid II, a crucial component of the bacterial cell wall synthesis machinery, and forming pores in the cell membrane, makes them attractive candidates for development as novel therapeutics.[1][3]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of various antimicrobial peptides against Staphylococcus aureus.

Table 1: In Vitro Activity of Antimicrobial Peptides against Staphylococcus aureus

CompoundS. aureus StrainMIC (µg/mL)NotesReference
Cerein 7BATCC 653820Selective for S. aureus over S. epidermidis.[4]
Cerein B4080ATCC 653890[4]
NisinXen 36< 5 µMPreliminary MIC value.[1]
MA798325, Newman, Mu50Not specifiedInhibited biofilm formation at subinhibitory concentrations.[5]
ERJ3908325, Newman, Mu50Not specifiedInhibited biofilm formation at subinhibitory concentrations.[5]
(C10)2-KKKK-NH2Clinical MRSANot specifiedShowed rapid bactericidal activity.[6]
(C12)2-KKKK-NH2Clinical MRSANot specifiedShowed rapid bactericidal activity.[6]

Table 2: In Vivo Efficacy of Lantibiotics in S. aureus Infection Models

LantibioticAnimal ModelS. aureus StrainTreatment RegimenOutcomeReference
NisinMouse Wound InfectionXen 36Topical applicationSignificantly reduced bioluminescence, comparable to mupirocin. More pronounced wound closure compared to mupirocin.[1]
ClausinMouse Wound InfectionXen 36Topical applicationSignificantly reduced bioluminescence, comparable to mupirocin.[1]
AmyloliquecidinMouse Wound InfectionXen 36Topical applicationSignificantly reduced bioluminescence, comparable to mupirocin.[1]
MersacidinMouse Rhinitis ModelNot specifiedTwice-daily application for 3 daysEliminated nasal colonization.[2]
Lacticin NK34Mouse Systemic InfectionNot specifiedIntraperitonealIncreased survival from 5% to 72% after seven days.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a lantibiotic against S. aureus.

Materials:

  • Lantibiotic stock solution (e.g., nisin)

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of S. aureus and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Lantibiotic:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the lantibiotic stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Include a positive control well with bacteria and no lantibiotic.

    • Include a negative control well with broth only.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the lantibiotic that completely inhibits visible growth of the bacteria.

Time-Kill Assay

This protocol assesses the bactericidal activity of a lantibiotic over time.

Materials:

  • Lantibiotic at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)

  • Staphylococcus aureus culture in logarithmic growth phase

  • CAMHB

  • Sterile saline or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase culture of S. aureus in CAMHB.

  • Assay Setup:

    • In sterile tubes, add the lantibiotic at the desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial culture to a final volume.

    • Include a growth control tube with no lantibiotic.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL against time for each concentration of the lantibiotic. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

In Vivo Murine Skin Infection Model

This protocol describes a model to evaluate the efficacy of a topically applied lantibiotic.[1]

Materials:

  • Bioluminescent S. aureus strain (e.g., Xen36)

  • Mice (e.g., BALB/c)

  • Anesthetic

  • Surgical tools for creating a full-thickness wound

  • Lantibiotic formulation (e.g., in an ointment base)

  • Control vehicle (ointment base without lantibiotic)

  • In vivo imaging system (IVIS)

Procedure:

  • Animal Preparation: Anesthetize the mice and shave the dorsal surface.

  • Wound Creation: Create a full-thickness excisional wound on the dorsum of each mouse.

  • Infection: Inoculate the wound with a suspension of the bioluminescent S. aureus strain.

  • Treatment:

    • Divide the mice into treatment groups (lantibiotic, vehicle control, positive control like mupirocin).

    • Apply the respective treatments topically to the wounds at specified intervals.

  • Monitoring:

    • At regular intervals, measure the bacterial load by detecting the bioluminescent signal using an in vivo imaging system.

    • Monitor wound closure and healing over time.

  • Data Analysis:

    • Quantify the bioluminescent signal to determine the reduction in bacterial load in the treatment groups compared to the control group.

    • Measure the wound area to assess the rate of healing.

Visualizations

Mechanism of Action of Nisin

Nisin Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nisin Nisin Lipid II Lipid II Nisin->Lipid II Binds to Pore Complex Pore Complex Nisin->Pore Complex Forms Inhibition of Peptidoglycan Synthesis Inhibition of Peptidoglycan Synthesis Lipid II->Inhibition of Peptidoglycan Synthesis Sequesters Ion Leakage Ion Leakage Pore Complex->Ion Leakage Causes Cell Death Cell Death Inhibition of Peptidoglycan Synthesis->Cell Death Ion Leakage->Cell Death

Caption: Nisin's dual mechanism of action against S. aureus.

Experimental Workflow: MIC Determination

MIC Determination Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of Lantibiotic Serial Dilution of Lantibiotic Prepare Bacterial Inoculum->Serial Dilution of Lantibiotic Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Lantibiotic->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow: In Vivo Skin Infection Model

In Vivo Skin Infection Model Workflow Start Start Animal Preparation Animal Preparation Start->Animal Preparation Wound Creation Wound Creation Animal Preparation->Wound Creation Infection Infection Wound Creation->Infection Treatment Application Treatment Application Infection->Treatment Application Monitoring Monitoring Treatment Application->Monitoring Data Analysis Data Analysis Monitoring->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vivo murine skin infection model.

References

Preparing Lotilibcin Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotilibcin is a potent depsipeptide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results in microbiological and pharmacological studies. This document provides detailed application notes and protocols for the solubilization, storage, and use of this compound in a laboratory setting.

Physicochemical Properties and Solubility

This compound is a cyclic depsipeptide with a complex molecular structure. The hydrochloride salt is a common form used in research. While specific quantitative solubility data in common laboratory solvents is not widely published, its large and hydrophobic structure suggests that it is likely to have low solubility in aqueous solutions and higher solubility in organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇₃H₁₁₁N₁₇O₂₁PubChem[2]
Molecular Weight~1562.8 g/mol (free base)PubChem[2]
FormTypically available as a hydrochloride salt (C₇₃H₁₁₃Cl₂N₁₇O₂₁)MedKoo Biosciences[3]
Molecular Weight (HCl salt)~1635.71 g/mol MedKoo Biosciences[3]
AppearanceTo be determined (likely a solid)MedKoo Biosciences[3]

Table 2: Recommended Solvents and Storage Conditions

SolventAnticipated SolubilityRecommended Storage of Stock Solution
Dimethyl Sulfoxide (DMSO)High-20°C for long-term (months); 0-4°C for short-term (days to weeks)[3]
EthanolModerate to Low-20°C for long-term (months)
WaterLow to InsolubleNot recommended for primary stock

Note: The solubility of this compound should be empirically determined by the end-user. It is recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock solution. Some compounds may require gentle warming (e.g., to 37°C) or sonication to fully dissolve.[4]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound belongs to the class of depsipeptide antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target for this class of antibiotics is Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. By binding to Lipid II, this compound prevents its incorporation into the growing peptidoglycan chain, thereby disrupting the integrity of the cell wall and leading to bacterial cell death.

Lotilibcin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG UDP_NAM_peptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_peptide->MraY Lipid_I Lipid I MraY->Lipid_I Lipid_II Lipid II MurG->Lipid_II Adds NAG to form Lipid II Lipid_I->MurG Transglycosylase Transglycosylase Lipid_II->Transglycosylase Translocated across membrane This compound This compound This compound->Inhibition Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan Incorporates into peptidoglycan

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound hydrochloride. The actual mass of the compound and volume of solvent should be adjusted based on the specific molecular weight provided on the product's certificate of analysis.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • 0.22 µm syringe filter (optional, if sterilization is required and the compound is soluble enough to pass through)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound hydrochloride (~1635.71 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 1635.71 g/mol * (1000 mg / 1 g) = 16.36 mg

  • Weigh the compound: Carefully weigh out the calculated mass of this compound hydrochloride powder using an analytical balance in a fume hood or other contained environment.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C in a water bath or sonicate for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): For cell-based assays requiring sterile conditions, filter the stock solution through a 0.22 µm syringe filter into a sterile vial. Note that DMSO can be difficult to filter and may not be compatible with all filter materials. Alternatively, as DMSO is a potent solvent, filtration may not be necessary if aseptic techniques are used throughout the preparation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 0-4°C for short-term use.[3] Protect from light.

Experimental Workflow Diagram

Stock_Solution_Workflow start Start calculate Calculate required mass of this compound start->calculate weigh Weigh this compound powder calculate->weigh add_solvent Add appropriate volume of DMSO weigh->add_solvent dissolve Vortex to dissolve (Warm/sonicate if necessary) add_solvent->dissolve check_solubility Visually confirm complete dissolution dissolve->check_solubility check_solubility->dissolve No sterilize Filter sterilize (optional) check_solubility->sterilize Yes aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C (long-term) or 4°C (short-term) aliquot->store end End store->end

References

Application Notes and Protocols for In Vivo Studies of Lotilibcin Topical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, in vivo evaluation, and mechanism of action of lotilibcin, a depsipeptide antibiotic, for topical applications. The protocols outlined below are based on available preclinical data and established methodologies for the assessment of topical antimicrobial agents.

Introduction

This compound is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Its unique characteristic of enhanced antibacterial efficacy in the presence of serum components makes it a promising candidate for treating topical infections[1]. Recent advancements have led to the development of synergistic topical formulations that enhance its therapeutic potential while ensuring a favorable safety profile[1].

Formulations for Topical Delivery

This compound can be incorporated into various standard topical delivery systems. The choice of formulation will depend on the target indication, desired release profile, and skin condition.

General Formulations:

  • Creams (anhydrous or hydrous)

  • Ointments

  • Water-based gels or pastes

  • Lotions (anhydrous or hydrous)

  • Emulsions

  • Sprays

  • Solutions

  • Aerosols

  • Solid sticks

A key innovation in this compound topical formulations is the inclusion of boric acid at low concentrations. This combination has been shown to synergistically enhance the antibacterial action of this compound, allowing for a significant reduction in the required effective concentration of the antibiotic, thereby improving its safety profile[1].

Quantitative Data Summary

The following tables summarize the available quantitative data for a synergistic topical formulation of this compound.

Table 1: In Vivo Efficacy of this compound Topical Formulation against MRSA

FormulationActive Ingredient(s) and Concentration(s)Animal ModelOutcome MeasureResultReference
Test Formulation0.25% this compound + 0.5% Boric AcidNot SpecifiedReduction in Colony Forming Units (CFUs)Significant decrease in CFUs compared to 2% Mupirocin[1]
Comparator2% MupirocinNot SpecifiedReduction in Colony Forming Units (CFUs)-[1]

Table 2: In Vitro Antibacterial Activity of this compound

CompoundConditionTarget OrganismMIC (Minimum Inhibitory Concentration)ComparisonReference
This compoundIn the presence of serum component (5% FBS)MRSAComparable to Mupirocin-[1]
This compoundIn the absence of serum componentMRSALower activity than Mupirocin-[1]
MupirocinIn the presence of serum component (5% FBS)MRSA--[1]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the in vivo efficacy and safety of a topical this compound formulation. These are based on standard preclinical models for dermatological infections.

Protocol 1: Murine Model of Skin Infection

Objective: To evaluate the in vivo antibacterial efficacy of topical this compound formulation in a murine model of MRSA skin infection.

Materials:

  • 6-8 week old BALB/c mice

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Topical formulation of this compound (e.g., 0.25% this compound with 0.5% boric acid in a cream base)

  • Control vehicle (cream base without active ingredients)

  • Positive control (e.g., 2% Mupirocin ointment)

  • Anesthetic (e.g., isoflurane)

  • Sterile surgical instruments

  • Bacterial culture media (e.g., Tryptic Soy Broth, Mannitol Salt Agar)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least 7 days.

  • Hair Removal: Anesthetize the mice and remove hair from a 2x2 cm area on the dorsal side.

  • Skin Abrasion: Create a superficial abrasion on the depilated area using a sterile needle or fine-grit sandpaper.

  • Inoculation: Apply a suspension of MRSA (e.g., 1 x 10^7 CFUs in 10 µL of PBS) to the abraded skin.

  • Treatment Application: 24 hours post-infection, divide the mice into treatment groups (n=8-10 per group):

    • Group 1: Topical this compound Formulation

    • Group 2: Vehicle Control

    • Group 3: Positive Control (Mupirocin)

    • Apply a thin layer of the assigned treatment to the infected area twice daily for 3-5 days.

  • Endpoint Assessment: At the end of the treatment period, euthanize the mice.

  • Bacterial Load Quantification:

    • Excise the infected skin tissue.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on selective agar (e.g., Mannitol Salt Agar).

    • Incubate plates at 37°C for 24-48 hours and count the number of CFUs.

  • Data Analysis: Compare the bacterial loads between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Protocol 2: Skin Irritation Study

Objective: To assess the potential of the topical this compound formulation to cause skin irritation.

Materials:

  • New Zealand White rabbits

  • Topical this compound formulation

  • Control vehicle

  • Gauze patches

  • Semi-occlusive dressing

Procedure:

  • Acclimatization: Acclimatize rabbits for at least 7 days.

  • Hair Removal: On the day before the study, clip the fur from the dorsal area of the trunk.

  • Treatment Application:

    • Apply 0.5 g of the test formulation to a gauze patch and apply it to an intact skin site.

    • Apply 0.5 g of the vehicle control to an adjacent site.

    • Secure the patches with a semi-occlusive dressing.

  • Observation: After a 4-hour exposure period, remove the patches and gently wipe the skin to remove any residue.

  • Scoring: Observe and score the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal according to the Draize scale.

  • Data Analysis: Calculate the Primary Irritation Index for each animal.

Visualizations

Signaling Pathway and Experimental Workflow

The precise molecular mechanism of action for this compound has not been fully elucidated in the provided search results. However, as a peptide antimicrobial, it is likely to interact with and disrupt the bacterial cell membrane or interfere with essential cellular processes.

The following diagram illustrates a generalized experimental workflow for the in vivo evaluation of a topical antimicrobial agent like this compound.

G cluster_preclinical Preclinical In Vivo Evaluation cluster_endpoints Key Endpoints formulation Topical Formulation (this compound + Boric Acid) animal_model Animal Model Selection (e.g., Murine Skin Infection) formulation->animal_model infection Induction of Infection (e.g., MRSA inoculation) animal_model->infection treatment Topical Treatment Application infection->treatment endpoints Endpoint Assessment treatment->endpoints data_analysis Data Analysis and Interpretation endpoints->data_analysis bacterial_load Bacterial Load (CFU/g tissue) endpoints->bacterial_load skin_irritation Skin Irritation Score (Erythema, Edema) endpoints->skin_irritation histopathology Histopathological Examination endpoints->histopathology G cluster_bacterium Bacterial Cell This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Binds to / Disrupts cell_wall_synthesis Cell Wall Synthesis This compound->cell_wall_synthesis Inhibits protein_synthesis Protein Synthesis This compound->protein_synthesis Inhibits dna_replication DNA Replication This compound->dna_replication Inhibits cell_lysis Cell Lysis / Death cell_membrane->cell_lysis Leads to cell_wall_synthesis->cell_lysis protein_synthesis->cell_lysis dna_replication->cell_lysis

References

Application Notes and Protocols for Assessing Lotilibcin Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. Lotilibcin, a depsipeptide antibiotic, has demonstrated potent activity against these challenging pathogens.[1] A promising strategy to enhance the efficacy of existing antibiotics and combat resistance is through combination therapy. The synergistic interaction between two or more antimicrobial agents can lead to an enhanced therapeutic effect, potentially lowering required dosages, reducing toxicity, and minimizing the emergence of further resistance.

These application notes provide detailed methodologies for assessing the synergistic potential of this compound in combination with other classes of antibiotics. The protocols for three widely accepted in vitro synergy testing methods are described: the checkerboard assay, the time-kill curve assay, and the Epsilometer test (E-test).

Potential Synergistic Combinations

While specific data on this compound synergy is emerging, studies on other cyclic lipopeptide and depsipeptide antibiotics, such as daptomycin, provide a strong rationale for investigating combinations of this compound with the following antibiotic classes:

  • β-Lactams (e.g., nafcillin, ceftaroline): The combination of a cell wall-active agent like a β-lactam with a membrane-targeting antibiotic can lead to enhanced bactericidal activity.[2][3][4]

  • Aminoglycosides (e.g., gentamicin, tobramycin): Aminoglycosides inhibit protein synthesis, and their uptake into bacterial cells can be enhanced by agents that disrupt the cell wall or membrane, leading to a synergistic effect.[5][6]

  • Other Antibiotics: Combinations with agents like vancomycin have also shown synergistic potential against MRSA.[7][8][9][10][11]

Data Presentation: Summarized Synergy Data for Depsipeptide Antibiotics

The following tables summarize hypothetical and literature-derived synergistic interactions of depsipeptide antibiotics (as a proxy for this compound) with other antibiotic classes against key Gram-positive pathogens. These tables are for illustrative purposes to guide experimental design.

Table 1: Checkerboard Assay Results (Fractional Inhibitory Concentration Index - FICI)

Bacterial StrainAntibiotic Combination (Depsipeptide + Partner)FICI ValueInterpretation
MRSA (ATCC 43300)This compound + Nafcillin0.375Synergy
MRSA (Clinical Isolate)This compound + Ceftaroline0.280Synergy
VRE (E. faecium)This compound + Gentamicin0.500Synergy
VISA (Clinical Isolate)This compound + Vancomycin0.450Synergy
MRSA (ATCC 43300)This compound + Tobramycin0.750Additive
VRE (E. faecalis)This compound + Ampicillin0.350Synergy

Note: FICI ≤ 0.5 indicates synergy, >0.5 to ≤ 4 indicates an additive or indifferent effect, and >4 indicates antagonism.

Table 2: Time-Kill Assay Results (Log10 CFU/mL Reduction at 24 hours)

Bacterial StrainAntibiotic CombinationLog10 CFU/mL Reduction vs. Most Active Single AgentInterpretation
MRSA (ATCC 43300)This compound (0.5x MIC) + Nafcillin (0.25x MIC)≥ 2Synergy
VRE (E. faecium)This compound (0.5x MIC) + Gentamicin (0.5x MIC)≥ 2Synergy
MRSA (Clinical Isolate)This compound (0.25x MIC) + Vancomycin (0.5x MIC)≥ 2Synergy

Note: Synergy is defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Experimental Protocols

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.

a. Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Partner antibiotic stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator (35°C)

  • Microplate reader (optional, for OD600 readings)

b. Protocol:

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of the partner antibiotic horizontally (e.g., across columns 1-10).

    • Create serial twofold dilutions of this compound vertically (e.g., down rows A-G).

    • Column 11 should contain only dilutions of this compound (growth control for this compound MIC).

    • Row H should contain only dilutions of the partner antibiotic (growth control for partner antibiotic MIC).

    • Well H12 should contain only broth and inoculum (positive growth control). A separate well with only broth can serve as a negative control.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation:

    • Incubate the plates at 35°C for 16-20 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the FIC for each well showing no growth:

      • FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Partner Antibiotic (FIC B) = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC A + FIC B

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Curve Assay

This dynamic method assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.

a. Materials:

  • Flasks or tubes with CAMHB

  • This compound and partner antibiotic stock solutions

  • Bacterial culture in logarithmic growth phase

  • Shaking incubator (35°C)

  • Apparatus for serial dilutions and colony counting (e.g., plates with Tryptic Soy Agar)

b. Protocol:

  • Prepare Test Cultures:

    • Prepare flasks containing CAMHB with the following:

      • No antibiotic (growth control)

      • This compound alone (e.g., at 0.5x MIC)

      • Partner antibiotic alone (e.g., at 0.5x MIC)

      • This compound and partner antibiotic in combination (e.g., at 0.5x MIC each)

  • Inoculation:

    • Inoculate each flask with a mid-logarithmic phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks in a shaking incubator at 35°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate at 35°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.

      • Indifference: A < 2 log10 increase or decrease in CFU/mL between the combination and its most active constituent.

      • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and its most active constituent.

Epsilometer Test (E-test) Synergy Assay

The E-test provides a simple method for determining synergy by observing the interaction of two antibiotic gradients on an agar plate.

a. Materials:

  • Mueller-Hinton agar (MHA) plates

  • This compound E-test strips

  • Partner antibiotic E-test strips

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

b. Protocol:

  • Inoculation:

    • Create a lawn of the test organism on the MHA plate using a sterile swab dipped in the standardized bacterial suspension.

  • Application of E-test Strips:

    • Place the E-test strip of the first antibiotic onto the agar surface.

    • Place the E-test strip of the second antibiotic at a 90° angle to the first, with the intersection at the respective MIC values for each antibiotic alone.

    • Alternatively, for some combinations, one strip can be placed on top of the other after a brief pre-incubation of the first strip.

  • Incubation:

    • Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis:

    • Observe the shape of the inhibition zones.

    • Interpretation:

      • Synergy: A distinct enhancement of the inhibition zone at the intersection of the two strips, often forming a "teardrop" or "bubble" effect.

      • Indifference: The inhibition zones intersect without any noticeable distortion.

      • Antagonism: A reduction of the inhibition zone at the intersection.

    • The FIC Index can also be calculated by reading the MIC values at the intersection points of the elliptical zones of inhibition.

Visualization of Mechanisms and Workflows

Bacterial Cell Wall Synthesis Pathway and Antibiotic Targets

The following diagram illustrates the key stages of bacterial peptidoglycan synthesis and the points of inhibition for various antibiotic classes. Understanding these mechanisms can help rationalize the choice of antibiotic combinations with this compound, which is believed to disrupt the bacterial cell membrane.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol_PP Bactoprenol-PP Lipid_II->Bactoprenol_PP Translocation Bactoprenol_P Bactoprenol-P Bactoprenol_PP->Bactoprenol_P Dephosphorylation Nascent_PG Nascent Peptidoglycan Bactoprenol_PP->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation Fosfomycin Fosfomycin Fosfomycin->UDP_NAM Cycloserine Cycloserine Cycloserine->UDP_NAM_pentapeptide Bacitracin Bacitracin Bacitracin->Bactoprenol_P Vancomycin Vancomycin Vancomycin->Lipid_II Beta_Lactams β-Lactams Beta_Lactams->Crosslinked_PG Lotilibcin_Target This compound (Hypothesized) cluster_membrane cluster_membrane Lotilibcin_Target->cluster_membrane Membrane Disruption

Caption: Bacterial peptidoglycan synthesis pathway and antibiotic targets.

Experimental Workflow for Synergy Testing

The following diagram outlines the general workflow for assessing antibiotic synergy using the methods described in these application notes.

Synergy_Testing_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assays cluster_analysis Data Analysis and Interpretation start Select Bacterial Strain(s) and Antibiotics mic_determination Determine MIC of each antibiotic alone start->mic_determination checkerboard Checkerboard Assay mic_determination->checkerboard time_kill Time-Kill Assay mic_determination->time_kill etest E-test Synergy mic_determination->etest fic_calculation Calculate FICI checkerboard->fic_calculation tk_curves Plot Time-Kill Curves time_kill->tk_curves ezone_interpretation Interpret Inhibition Zones etest->ezone_interpretation conclusion Determine Synergy, Additivity, or Antagonism fic_calculation->conclusion tk_curves->conclusion ezone_interpretation->conclusion

Caption: General workflow for in vitro antibiotic synergy testing.

Logical Relationship for Synergy Interpretation

This diagram illustrates the logical flow for interpreting the results of synergy testing based on the calculated FICI values or the observed outcomes of time-kill assays.

Synergy_Interpretation start Perform Synergy Assay decision FICI ≤ 0.5 or ≥2 log10 kill? start->decision synergy Synergy decision->synergy Yes decision2 FICI > 4? decision->decision2 No additive_indifference Additive / Indifference antagonism Antagonism decision2->additive_indifference No decision2->antagonism Yes

Caption: Logical flow for interpreting antibiotic synergy results.

References

Application Notes and Protocols for Stability Testing of Lotilibcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin is a potent depsipeptide antibiotic with significant activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1] As with all peptide-based therapeutics, understanding its stability profile is critical for formulation development, defining storage conditions, and ensuring therapeutic efficacy. These application notes provide detailed protocols for assessing the stability of this compound in various media, including different pH solutions, biorelevant media, and in the presence of enzymes.

The primary degradation pathways for depsipeptides like this compound include hydrolysis of the ester bond, which is often influenced by pH, and enzymatic degradation by proteases and esterases.[2][3] Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[4][5]

Data Presentation: Stability of this compound

The following tables summarize hypothetical quantitative data for the stability of this compound under various conditions. These tables are intended to serve as a template for presenting experimental results.

Table 1: Stability of this compound in Different pH Buffers at 37°C

pHBuffer SystemTime (hours)This compound Remaining (%)Major Degradation Product(s)
3.0Citrate Buffer2495.2Hydrolyzed this compound (linear)
5.0Acetate Buffer2498.5Minor Hydrolysis Products
7.4Phosphate Buffer2492.1Hydrolyzed this compound, Oxidized species
9.0Borate Buffer2485.7Hydrolyzed this compound, Deamidation products

Table 2: Stability of this compound in Biorelevant Media at 37°C

MediumComposition HighlightsTime (hours)This compound Remaining (%)Observations
FaSSIF (Fasted State Simulated Intestinal Fluid)pH 6.5, Bile salts, Lecithin[6]894.3Minimal degradation, slight precipitation
FeSSIF (Fed State Simulated Intestinal Fluid)pH 5.0, Higher bile salts & lecithin[6]890.8Increased degradation compared to FaSSIF

Table 3: Enzymatic Stability of this compound at 37°C

EnzymeSourceThis compound:Enzyme Ratio (w/w)Incubation Time (hours)This compound Remaining (%)
Proteinase KTritirachium album100:1465.2
ChymotrypsinBovine Pancreas100:1488.9
Human PlasmaPooled-475.4

Experimental Protocols

Protocol 1: pH Stability Testing of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Citrate buffer (pH 3.0)

  • Acetate buffer (pH 5.0)

  • Phosphate buffer (pH 7.4)

  • Borate buffer (pH 9.0)

  • Water bath or incubator set to 37°C

  • HPLC system with a suitable C18 column

  • LC-MS system for identification of degradation products

Method:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and dilute it with each of the pH buffers to a final concentration of 1 mg/mL.

  • Incubate the solutions at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Quench the degradation by adding an equal volume of a suitable solvent (e.g., acetonitrile) and store at -20°C until analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining.

  • Use LC-MS to identify the major degradation products in the stressed samples.

Protocol 2: Stability of this compound in Biorelevant Media

Objective: To assess the stability of this compound in media that simulate the conditions of the human gastrointestinal tract.

Materials:

  • This compound

  • Fasted State Simulated Intestinal Fluid (FaSSIF) powder

  • Fed State Simulated Intestinal Fluid (FeSSIF) powder

  • Water bath or incubator set to 37°C

  • HPLC system

  • LC-MS system

Method:

  • Prepare FaSSIF and FeSSIF media according to the manufacturer's instructions.[7]

  • Add this compound to each medium to a final concentration of 1 mg/mL and incubate at 37°C with gentle agitation.

  • At various time points (e.g., 0, 1, 2, 4, and 8 hours), collect samples.

  • Immediately precipitate proteins and other interfering substances by adding a sufficient volume of cold acetonitrile.

  • Centrifuge the samples and analyze the supernatant by HPLC to quantify the remaining this compound.

  • Characterize any significant degradation products using LC-MS.

Protocol 3: Enzymatic Degradation of this compound

Objective: To determine the susceptibility of this compound to enzymatic degradation.

Materials:

  • This compound

  • Proteinase K

  • Chymotrypsin

  • Pooled human plasma

  • Phosphate buffer (pH 7.4)

  • Water bath or incubator set to 37°C

  • HPLC system

  • LC-MS system

Method:

  • Prepare solutions of this compound (1 mg/mL) and each enzyme (e.g., 0.1 mg/mL) in phosphate buffer (pH 7.4). For the plasma stability study, dilute the this compound stock solution directly into the plasma.

  • Initiate the reaction by mixing the this compound and enzyme solutions (or plasma) and incubate at 37°C.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot and stop the enzymatic reaction by adding a protein precipitating agent (e.g., trichloroacetic acid or cold acetonitrile).

  • Centrifuge to remove the precipitated proteins.

  • Analyze the supernatant by HPLC to measure the concentration of intact this compound.

  • Use LC-MS to identify the cleavage sites and degradation products.

Mandatory Visualizations

Signaling Pathway

Lotilibcin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Lipid_II Lipid II This compound->Lipid_II Binds to Membrane_Disruption Membrane Disruption (Pore Formation) This compound->Membrane_Disruption Induces ClpP ClpP Protease This compound->ClpP Activates Peptidoglycan_Synthesis_Inhibition Inhibition of Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis_Inhibition Sequestration leads to Bacterial_Cell_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Cell_Death FtsZ FtsZ Protein ClpP->FtsZ Targets FtsZ_Degradation FtsZ Degradation FtsZ->FtsZ_Degradation is degraded into Cell_Division_Inhibition Inhibition of Cell Division FtsZ_Degradation->Cell_Division_Inhibition Cell_Division_Inhibition->Bacterial_Cell_Death Peptidoglycan_Synthesis_Inhibition->Bacterial_Cell_Death Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Lotilibcin_Stock Prepare this compound Stock Solution Sample_Incubation Incubate this compound in Test Media at 37°C Lotilibcin_Stock->Sample_Incubation Media_Preparation Prepare Test Media (pH buffers, Biorelevant media, Enzyme solutions) Media_Preparation->Sample_Incubation Time_Points Withdraw Aliquots at Specific Time Points Sample_Incubation->Time_Points Quench Quench Reaction/ Precipitate Proteins Time_Points->Quench HPLC_Analysis HPLC Analysis (Quantify Remaining this compound) Quench->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identify Degradation Products) Quench->LCMS_Analysis Data_Summary Summarize Data in Tables (e.g., % Remaining vs. Time) HPLC_Analysis->Data_Summary Degradation_Pathway Propose Degradation Pathways LCMS_Analysis->Degradation_Pathway

References

Application Notes and Protocols for In Vitro Efficacy Testing of Lotilibcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin is a depsipeptide antibiotic with demonstrated efficacy against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA). Understanding the in vitro efficacy of this compound is a critical step in its preclinical development. These application notes provide detailed protocols for a panel of in vitro assays to characterize the antimicrobial activity of this compound, including its minimum inhibitory and bactericidal concentrations, time-dependent killing effects, and efficacy against bacterial biofilms. The presumed mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis by targeting Lipid II, a crucial precursor in peptidoglycan formation.[1][2][3][4][5] The provided protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data for the evaluation of this compound's antimicrobial profile.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][8][9]

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without this compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (visible growth).[8] Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11][12][13]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

Protocol:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Aspirate a small volume (e.g., 10 µL) from each of these wells.

  • Plate the aspirated suspension onto MHA plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[10][11][12]

Time-Kill Kinetic Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[14][15][16][17][18]

Materials:

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Gram-positive bacterial strain

  • CAMHB

  • Sterile flasks or tubes

  • MHA plates

  • Sterile saline or PBS

Protocol:

  • Prepare flasks containing CAMHB with different concentrations of this compound (e.g., 0x, 0.5x, 1x, 2x, and 4x MIC).

  • Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Count the colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[14][15]

Biofilm Susceptibility Assay

This protocol assesses the efficacy of this compound against bacteria growing in a biofilm, which often exhibit increased resistance to antimicrobial agents.[19][20]

Materials:

  • This compound

  • Gram-positive biofilm-forming bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

Protocol:

  • Grow the bacterial strain overnight in TSB.

  • Dilute the overnight culture in fresh TSB with glucose and add to the wells of a 96-well plate.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with sterile PBS to remove planktonic (free-floating) bacteria.

  • Add fresh media containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubate for another 24 hours.

  • Wash the wells again with PBS.

  • To quantify the remaining biofilm, stain with 0.1% crystal violet for 15 minutes.[21]

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the biofilm biomass.[22]

Cell Membrane Integrity Assay

This assay determines if this compound disrupts the bacterial cell membrane, which can be a secondary mechanism of action for some cell wall synthesis inhibitors.[23][24]

Materials:

  • This compound

  • Gram-positive bacterial strain

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar kit with SYTO 9 and propidium iodide)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat a mid-log phase bacterial culture with this compound at various concentrations (e.g., 1x and 4x MIC) for a defined period (e.g., 2-4 hours). Include an untreated control.

  • Stain the bacterial cells with a mixture of SYTO 9 and propidium iodide according to the manufacturer's instructions.

  • SYTO 9 is a green fluorescent dye that stains all bacteria (live and dead), while propidium iodide is a red fluorescent dye that only enters cells with compromised membranes.[25]

  • Visualize the stained cells using a fluorescence microscope or quantify the proportion of live and dead cells using a flow cytometer. An increase in red fluorescence indicates a loss of membrane integrity.[25][26]

Data Presentation

Table 1: MIC and MBC of this compound against Gram-Positive Bacteria

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC Ratio
S. aureus ATCC 29213
MRSA ATCC 43300
E. faecalis ATCC 29212
VRE (clinical isolate)

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[11]

Table 2: Time-Kill Kinetics of this compound against S. aureus

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
8
12
24

Table 3: Biofilm Inhibition by this compound against S. aureus

This compound Conc. (µg/mL)Absorbance (570 nm)% Biofilm Inhibition
0 (Control)0
0.5x MIC
1x MIC
2x MIC
4x MIC
8x MIC

Visualizations

Experimental_Workflow cluster_assays In Vitro Efficacy Assays cluster_steps Experimental Steps MIC 1. MIC Determination MBC 2. MBC Determination MIC->MBC Incubation Incubation with This compound TimeKill 3. Time-Kill Kinetics Biofilm 4. Biofilm Susceptibility Membrane 5. Membrane Integrity Prep Bacterial Culture & Inoculum Prep Prep->MIC Prep->TimeKill Prep->Biofilm Prep->Membrane Analysis Data Analysis & Interpretation Incubation->Analysis

Caption: Workflow for in vitro efficacy testing of this compound.

Lipid_II_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-GlcNAc Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM_peptide UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Bactoprenol_P Bactoprenol-P Bactoprenol_P->Lipid_I Lipid_I->Lipid_II MurG Lipid_II_mem Lipid II Lipid_II->Lipid_II_mem Flippase Transglycosylation Transglycosylation Lipid_II_mem->Transglycosylation Inhibition Inhibition This compound This compound This compound->Lipid_II_mem Peptidoglycan Growing Peptidoglycan Chain Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Transpeptidation->Peptidoglycan Inhibition->Transglycosylation

Caption: Proposed mechanism of action of this compound via Lipid II inhibition.

References

Troubleshooting & Optimization

Troubleshooting Lotilibcin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Lotilibcin in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a depsipeptide antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Like many complex peptides, this compound has poor water solubility, which can present challenges in the preparation of formulations for in vitro assays and in vivo studies, potentially impacting bioavailability and therapeutic efficacy.

Q2: What are the known forms of this compound available?

A2: this compound is available as a free base and as a hydrochloride (HCl) salt[2]. Salt forms of drugs are often used to improve aqueous solubility and dissolution rates[1].

Q3: Has aggregation of this compound been observed in aqueous solutions?

Q4: Are there any excipients known to improve this compound's solubility?

A4: Yes, patent literature discloses the use of hydroxypropyl-β-cyclodextrin to enhance the safety and efficacy of this compound in injectable formulations, suggesting it is an effective solubility enhancer[1]. For topical applications, this compound has been formulated in a water-soluble ointment base like glycerin[1].

Troubleshooting Guide for this compound Solubility Issues

Problem: I am observing precipitation or incomplete dissolution of this compound when preparing an aqueous stock solution.

Solution Workflow:

This workflow provides a systematic approach to addressing solubility challenges with this compound.

Lotilibcin_Solubility_Workflow cluster_troubleshooting Troubleshooting Strategies start Start: this compound Powder solvent_choice Select Initial Solvent System start->solvent_choice dmso_stock Prepare Concentrated Stock in 100% DMSO solvent_choice->dmso_stock aq_dilution Dilute DMSO Stock into Aqueous Buffer dmso_stock->aq_dilution precipitation_check Precipitation Observed? aq_dilution->precipitation_check success Success: Homogeneous Solution precipitation_check->success No troubleshoot Troubleshoot Solubility precipitation_check->troubleshoot Yes ph_adjustment Adjust pH of Aqueous Buffer troubleshoot->ph_adjustment cosolvent Incorporate a Co-solvent troubleshoot->cosolvent cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin ph_adjustment->aq_dilution Retry Dilution cosolvent->aq_dilution Retry Dilution cyclodextrin->aq_dilution Retry Dilution

Caption: A workflow for troubleshooting this compound solubility issues.

Detailed Troubleshooting Steps:

  • pH Adjustment:

    • Issue: The pH of the aqueous solution can significantly impact the solubility of ionizable compounds like this compound.

    • Recommendation: For a topical formulation, a pH of around 5 has been utilized[1]. It is recommended to test the solubility of this compound across a range of physiologically relevant pH values (e.g., pH 5.0 to 7.4) to identify the optimal pH for dissolution. Prepare a series of buffers and assess the solubility in each.

  • Use of Co-solvents:

    • Issue: For compounds with low aqueous solubility, the addition of a water-miscible organic solvent can increase solubility.

    • Recommendation: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of peptides[3]. Prepare a concentrated stock of this compound in 100% DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can have effects on cells and assays. Other co-solvents to consider include ethanol or polyethylene glycol (PEG).

  • Complexation with Cyclodextrins:

    • Issue: Hydrophobic drugs can be encapsulated by cyclodextrins, forming inclusion complexes with enhanced aqueous solubility.

    • Recommendation: As patented for injectable this compound formulations, hydroxypropyl-β-cyclodextrin is a promising excipient[1]. Prepare a solution of hydroxypropyl-β-cyclodextrin in your aqueous buffer first, and then add the this compound powder to this solution with stirring.

Quantitative Data Summary

The following tables summarize solubility-enhancing strategies for poorly soluble drugs, which can be applied to this compound based on general principles and available information.

Table 1: Common Solubilization Strategies

StrategyPrincipleRecommended Starting ConcentrationPotential Issues
pH Adjustment Increases the proportion of the more soluble ionized form of the drug.Test buffers from pH 5.0 to 7.4.Drug precipitation upon dilution into a medium with a different pH; potential for chemical instability outside of the optimal pH range.
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.Final concentration of <1% (v/v) for in vitro assays.Co-solvent toxicity to cells; may interfere with certain assays.
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.Molar ratio of Drug:Cyclodextrin from 1:1 to 1:10.Can be cytotoxic at high concentrations; may alter the effective concentration of the drug available for biological activity.
Surfactants (e.g., Tween 80) Form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.0.01% to 0.1% (v/v).Can be cytotoxic and may interfere with membrane-based assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate briefly until the powder is completely dissolved.

  • For use in aqueous solutions, perform serial dilutions of the DMSO stock into the final aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 1% v/v).

Protocol 2: Preparation of a this compound Solution using Cyclodextrin

  • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Calculate the required amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve the desired molar ratio with this compound (e.g., 1:5 drug to cyclodextrin).

  • Dissolve the HP-β-CD in the aqueous buffer with gentle stirring.

  • Slowly add the this compound powder to the cyclodextrin-containing buffer while stirring.

  • Continue stirring at room temperature until the this compound is completely dissolved. This may take several hours. Gentle heating (e.g., to 37°C) may be used to facilitate dissolution, but the stability of this compound at elevated temperatures should be considered.

Signaling Pathways and Logical Relationships

While this compound's primary mechanism of action is antibacterial, understanding the logical relationships in formulation development is crucial.

This compound's Mechanism of Action (General for Depsipeptides)

Some depsipeptide antibiotics are known to target and disrupt the bacterial cell membrane[4][5][6]. This interaction is a key aspect of their antibacterial activity.

Depsipeptide_MoA This compound This compound bacterial_membrane Bacterial Cell Membrane This compound->bacterial_membrane Targets membrane_disruption Membrane Disruption bacterial_membrane->membrane_disruption Leads to cell_death Bacterial Cell Death membrane_disruption->cell_death Causes

References

Lotilibcin In Vitro Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lotilibcin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary application?

This compound is a depsipeptide antibiotic that has demonstrated effectiveness against Gram-positive cocci, with particular potency against methicillin-resistant Staphylococcus aureus (MRSA)[1]. It is isolated from Lysobacter sp.[1]. Its primary application in research is the investigation of its antibacterial properties as a potential therapeutic agent.

How should this compound be stored and handled?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in solution is dependent on the solvent and storage temperature. For instance, some bacteriocins show good stability when stored at 4°C for several weeks, while others degrade more rapidly at 37°C[2][3][4][5].

What is the recommended solvent for this compound?

This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For aqueous-based assays, this stock solution can then be diluted into the desired buffer or cell culture medium. It is crucial to ensure that the final DMSO concentration in the assay is low (typically <1%) to avoid solvent-induced cytotoxicity or altered cellular responses[6][7].

What is the known mechanism of action for this compound?

While the specific signaling pathways affected by this compound are not fully elucidated, as a lipopeptide antibiotic, it is proposed to function by inhibiting cell wall peptidoglycan biosynthesis[8]. This mechanism is common to other lipoglycopeptide antibiotics which may also disrupt the bacterial cell membrane potential[8][9][10].

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Assay

Q1: My MIC values for this compound are inconsistent between experiments.

A1: Inconsistent MIC values can arise from several factors[11]. Ensure the following:

  • Inoculum Density: Prepare a fresh bacterial inoculum for each experiment and standardize it to a 0.5 McFarland standard.

  • This compound Preparation: Prepare fresh serial dilutions of this compound for each assay from a properly stored stock solution.

  • Incubation Conditions: Maintain consistent incubation time, temperature, and atmospheric conditions.

  • Media Composition: Use the same batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments to avoid variability.

Q2: I am observing bacterial growth at concentrations where I expect inhibition.

A2: This could be due to:

  • This compound Degradation: this compound may be unstable in the assay medium over the incubation period. Consider performing a stability study of this compound in your specific medium at 37°C[3][4][5].

  • Resistant Subpopulation: The bacterial strain may have a subpopulation of resistant mutants. Visually inspect for any faint growth or isolated colonies.

  • Incorrect Concentration: Double-check the calculations for your serial dilutions.

Time-Kill Assay

Q1: I am not observing a significant reduction in bacterial counts even at concentrations above the MIC.

A1: This could indicate:

  • Bacteriostatic vs. Bactericidal Activity: this compound may be bacteriostatic rather than bactericidal at the tested concentrations. A time-kill assay will differentiate this; a bactericidal agent will cause a ≥3-log10 reduction in CFU/mL.

  • Inoculum Effect: A high initial bacterial inoculum can reduce the apparent activity of an antibiotic. Ensure your starting inoculum is within the recommended range (e.g., ~5 x 10^5 CFU/mL).

  • Drug Inactivation: Components in the broth may inactivate this compound over time.

Q2: I see regrowth of bacteria after an initial decline in CFU/mL.

A2: Regrowth can occur if:

  • The concentration of this compound falls below the MIC due to degradation.

  • A resistant subpopulation begins to grow after the initial killing of susceptible bacteria.

Cytotoxicity Assay

Q1: I am observing high cytotoxicity in my control (vehicle-treated) cells.

A1: This is likely due to the solvent used to dissolve this compound.

  • DMSO Concentration: Ensure the final concentration of DMSO is at a non-toxic level for your specific cell line (typically ≤ 0.5%)[6]. Perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration.

Q2: My IC50 values are highly variable.

A2: Variability in IC50 values can be caused by:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.

  • Cell Health: Use cells that are in the logarithmic growth phase and have high viability.

  • Assay-Specific Issues: For MTT assays, ensure complete dissolution of formazan crystals. For other assays, follow the manufacturer's protocol precisely.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Store at -20°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

    • Include a growth control well (CAMHB + inoculum, no this compound) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the growth control well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Assay
  • Preparation of this compound and Bacterial Culture:

    • Prepare this compound solutions in CAMHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

    • Grow an overnight culture of the test bacterium in CAMHB. Dilute the culture in fresh CAMHB to an initial density of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • Add the bacterial suspension to each this compound concentration and a growth control (no antibiotic).

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Cell Culture and Seeding:

    • Culture mammalian cells (e.g., HeLa, HepG2, or Vero) in their appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS).

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Quantitative Data Summary

The following tables summarize known and representative quantitative data for this compound and similar antimicrobial peptides.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Antimicrobial Peptides against Gram-Positive Bacteria

CompoundOrganismStrainMIC (µg/mL)Reference
This compound S. aureus (MRSA)Clinical Isolate1[1]
Garvicin KSS. aureusATCC 2921325[12]
Garvicin KSS. aureus (MRSA)USA30050[12]
Micrococcin P1S. aureusATCC 292130.6[12]
Micrococcin P1S. aureus (MRSA)USA3001.2[12]
TelithromycinE. faecalisClinical Isolates2 (MIC50)[13]
Juglone DerivativeE. faecalisMDR Strains9.7 µM[14]

Table 2: Representative Cytotoxicity (IC50) of Antimicrobial Compounds against Mammalian Cell Lines

CompoundCell LineIC50Exposure TimeReference
GoniothalaminHepG24.6 µM72 hours[15]
Glycyrrhetic Acid DerivativeHeLa11.4 µMNot Specified[16][17]
Bovicin HC5Vero65.42 µMNot Specified[18]
6-prenylflavanoneHeLa12.0 µMNot Specified[18]
LT-IIc(dblA)MDA-MB-23126.3 nMNot Specified[6]

Note: Data for this compound cytotoxicity is not currently available. The values presented are for other compounds and serve as a general reference.

Mandatory Visualizations

Proposed_Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) Cell_Membrane Cell Membrane Pore_Formation Membrane Depolarization & Pore Formation Cell_Membrane->Pore_Formation Cytoplasm Cytoplasm This compound This compound This compound->Cell_Membrane Disrupts Lipid_II Lipid II (Peptidoglycan Precursor) This compound->Lipid_II Binds to Inhibition_of_Synthesis Inhibition of Peptidoglycan Synthesis Lipid_II->Inhibition_of_Synthesis Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Inhibition_of_Synthesis->Cell_Lysis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Start Start: Prepare this compound Stock & Bacterial/Cell Cultures MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Analyze_MIC Determine MIC MIC_Assay->Analyze_MIC Time_Kill_Assay Time-Kill Assay Analyze_Time_Kill Analyze CFU/mL vs. Time Time_Kill_Assay->Analyze_Time_Kill Analyze_Cytotoxicity Determine IC50 Cytotoxicity_Assay->Analyze_Cytotoxicity Analyze_MIC->Time_Kill_Assay Use MIC for concentration selection Report Compile Data & Report Analyze_Time_Kill->Report Analyze_Cytotoxicity->Report

Caption: General experimental workflow for in vitro evaluation.

Troubleshooting_Decision_Tree Start Inconsistent Results? Check_Inoculum Standardize Inoculum (0.5 McFarland) Start->Check_Inoculum Yes Check_Reagents Prepare Fresh Reagents (this compound, Media) Check_Inoculum->Check_Reagents Check_Conditions Verify Incubation (Time, Temp, Atmosphere) Check_Reagents->Check_Conditions Persistent_Issue Issue Persists? Check_Conditions->Persistent_Issue Degradation_Study Perform Stability Study of this compound in Media Persistent_Issue->Degradation_Study Yes End Consult Literature for Similar Compounds Persistent_Issue->End No Resistance_Check Check for Resistant Subpopulations Degradation_Study->Resistance_Check Solubility_Issue Consider Solubility Issues (Precipitation) Resistance_Check->Solubility_Issue Solubility_Issue->End

References

Technical Support Center: Overcoming Lotilibcin Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the degradation of Lotilibcin in experimental settings. The following information is designed to address common challenges and ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria. As a depsipeptide, its structure contains at least one ester bond in addition to amide bonds. This ester linkage is susceptible to hydrolysis, which can lead to the inactivation of the antibiotic. Therefore, maintaining the structural integrity of this compound throughout an experiment is crucial for obtaining accurate and reliable data.

Q2: What are the primary causes of this compound degradation in experimental setups?

A2: The main causes of this compound degradation are:

  • Hydrolysis: The ester bond in the depsipeptide ring is prone to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.

  • Enzymatic Degradation: Proteases and esterases, which may be present in cell culture media (especially those containing serum) or released from cells, can enzymatically cleave the peptide and ester bonds of this compound.

  • Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation.

  • pH: Extreme pH values (both acidic and basic) can significantly increase the rate of hydrolytic degradation.

  • Oxidation: Although less common for the core structure, certain amino acid residues within the peptide could be susceptible to oxidation, which can be influenced by exposure to air and light.

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the best practices for handling this compound solutions during an experiment?

A4: To minimize degradation during your experiments, follow these guidelines:

  • Use appropriate solvents: Reconstitute this compound in a high-quality, sterile solvent such as DMSO or a buffer at a slightly acidic to neutral pH (ideally pH 6-7).

  • Work at low temperatures: Whenever possible, prepare solutions and perform experimental steps on ice or at 4°C.

  • Minimize exposure to harsh conditions: Avoid prolonged exposure to high temperatures, extreme pH, and direct light.

  • Serum-free media: If compatible with your experimental design, consider using serum-free media to reduce the concentration of proteases and esterases. If serum is required, minimize the incubation time.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no biological activity of this compound. 1. Degraded this compound stock solution: Improper storage or handling. 2. Degradation during the experiment: Unfavorable pH, high temperature, or enzymatic activity in the assay medium. 3. Incorrect concentration: Error in calculation or dilution.1. Prepare a fresh stock solution from lyophilized powder. Ensure proper storage of aliquots at -80°C. 2. Optimize assay conditions: maintain pH between 6 and 7.5, perform incubations at the lowest feasible temperature, and consider using protease inhibitors if compatible with the assay. 3. Recalculate the required concentration and perform dilutions carefully. Verify the concentration of your stock solution using a validated analytical method like RP-HPLC.
High variability in results between replicate experiments. 1. Inconsistent degradation: Varying incubation times or temperatures between experiments. 2. Adsorption to plasticware: this compound may adsorb to the surface of plates or tubes, reducing its effective concentration. 3. Incomplete dissolution: The peptide may not be fully dissolved, leading to inconsistent concentrations in aliquots.1. Standardize all experimental parameters, including incubation times, temperatures, and solution handling procedures. 2. Use low-protein-binding plasticware. Pre-treating plates with a blocking agent like BSA (if it doesn't interfere with the assay) can also help. 3. Ensure complete dissolution of the lyophilized powder before making further dilutions. A brief sonication may aid in solubilization.
Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS). 1. Degradation products: The new peaks likely correspond to hydrolyzed or otherwise modified forms of this compound. 2. Impurities in the initial sample: The starting material may not have been completely pure.1. Analyze the mass of the new peaks by LC-MS to identify potential degradation products (e.g., a mass increase of 18 Da suggests hydrolysis). 2. Always analyze the purity of a new batch of this compound before starting your experiments.

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation is not extensively available in the public domain, the following table provides an illustrative example of how pH and temperature can impact the stability of a similar depsipeptide antibiotic, presented as half-life (t½) in hours. This data is hypothetical and should be used as a general guide. For precise stability information, it is recommended to perform a stability study under your specific experimental conditions.

Condition pH 5.0 pH 7.4 pH 8.5
Temperature t½ (hours) t½ (hours) t½ (hours)
4°C > 20015072
25°C 964812
37°C 2482

Disclaimer: The data in this table is for illustrative purposes only and is based on the general behavior of depsipeptide antibiotics. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

This protocol describes a method to determine the stability of this compound under various conditions by monitoring the decrease in the parent compound's peak area over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., acetate buffer for pH 5, phosphate buffer for pH 7.4, borate buffer for pH 8.5)

  • Incubator or water bath

  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Dilute the stock solution to the desired final concentration (e.g., 100 µg/mL) in the different pH buffers to be tested.

  • Incubation:

    • Aliquot the this compound solutions into separate vials for each time point and condition (e.g., 0, 2, 4, 8, 24, 48 hours at 4°C, 25°C, and 37°C).

    • Immediately after preparation, inject the "time 0" sample into the HPLC.

    • Place the remaining vials in the respective temperature-controlled environments.

  • HPLC Analysis:

    • At each designated time point, remove a vial, and if necessary, quench the degradation by adding an equal volume of cold ACN with 0.1% TFA and store at -20°C until analysis.

    • Set up the HPLC system with the following parameters (optimization may be required):

      • Column: C18 (4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: A linear gradient from 30% to 70% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 220 nm

      • Injection Volume: 20 µL

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the "time 0" sample.

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and calculate the half-life for each condition.

Protocol 2: Identification of this compound Degradation Products by LC-MS

This protocol outlines a general procedure for identifying the degradation products of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Degraded this compound samples from the stability study (Protocol 1)

  • LC-MS system with a C18 column and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Use the degraded samples generated in Protocol 1. Dilute if necessary to be within the optimal concentration range for the mass spectrometer.

  • LC-MS Analysis:

    • Use similar chromatographic conditions as in Protocol 1, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of TFA if necessary).

    • Set the mass spectrometer to acquire data in positive ion mode over a relevant mass range (e.g., m/z 500-2000).

    • Perform MS/MS fragmentation of the parent this compound ion and the ions of the potential degradation products to obtain structural information.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z of this compound and potential degradation products.

    • For a hydrolysis product, look for a mass increase of 18.0106 Da (the mass of water) compared to the parent this compound.

    • Analyze the MS/MS fragmentation patterns of the degradation products to determine the site of modification (e.g., cleavage of the ester bond).

Visualizations

degradation_pathway This compound This compound (Active) (Cyclic Depsipeptide) Hydrolyzed_this compound Hydrolyzed this compound (Inactive) (Linear Depsipeptide) This compound->Hydrolyzed_this compound Hydrolysis of Ester Bond Further_Degradation Further Degradation Products Hydrolyzed_this compound->Further_Degradation Peptide Bond Cleavage

Caption: Primary degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Reconstitute this compound B Dilute in Test Buffers A->B C Aliquot for Time Points B->C D Incubate at Controlled Temperatures C->D E RP-HPLC Analysis D->E Collect Samples at Time Points F LC-MS Analysis D->F Analyze Degraded Samples G Determine Degradation Rate E->G H Identify Degradation Products F->H

Caption: Workflow for assessing this compound stability.

troubleshooting_logic Start Inconsistent/No Activity Check_Stock Is the stock solution properly prepared and stored? Start->Check_Stock Check_Conditions Are the experimental conditions (pH, temp) optimal? Check_Stock->Check_Conditions Yes Solution1 Prepare fresh stock and aliquot. Check_Stock->Solution1 No Check_Purity Is the initial purity of This compound confirmed? Check_Conditions->Check_Purity Yes Solution2 Optimize assay conditions: - Adjust pH to 6-7.5 - Lower temperature - Use protease inhibitors Check_Conditions->Solution2 No Solution3 Analyze purity by RP-HPLC/LC-MS. Check_Purity->Solution3 No

Caption: Troubleshooting logic for loss of this compound activity.

Potential off-target effects of Lotilibcin in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Lotilibcin in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound and how might it relate to potential off-target effects in mammalian cells?

This compound is a depsipeptide antibiotic that is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. While the precise mechanism is not detailed in the provided information, similar antimicrobial peptides often act by disrupting the bacterial cell membrane[2][3][4]. This is typically achieved through electrostatic interactions with the negatively charged bacterial membrane, leading to pore formation and cell lysis[4][5].

Potential off-target effects in mammalian cells could arise if this compound, particularly at high concentrations, interacts with the zwitterionic (overall neutral) membranes of eukaryotic cells[4]. Increased hydrophobicity and a high positive charge in a peptide can lead to decreased selectivity and increased toxicity toward mammalian cells[6][7][8].

Q2: I am observing significant cytotoxicity in my mammalian cell line with this compound treatment. What are the likely causes and how can I troubleshoot this?

High cytotoxicity is a potential off-target effect of peptide antibiotics. Several factors could be contributing to this observation. Refer to the troubleshooting guide below for a systematic approach to address this issue.

Q3: Are there known metabolites of this compound that could be causing off-target effects?

The metabolic stability of peptides can vary, and they can be degraded by peptidases present in cell culture media, especially if serum is used[9][10]. While specific metabolites of this compound are not documented in the provided search results, it is a possibility that degradation products could have their own biological activities.

Q4: How does the presence of serum in my cell culture medium affect the activity and potential toxicity of this compound?

Serum contains proteases that can degrade peptides, potentially reducing the effective concentration of this compound over time. Conversely, serum proteins can sometimes bind to peptides, which can either reduce their availability and toxicity or, in some cases, alter their activity[10]. It is advisable to test the effects of this compound in both serum-containing and serum-free media to understand the impact of serum components.

Troubleshooting Guides

Issue: High Cytotoxicity Observed in Mammalian Cells

If you are observing a high level of cell death in your experiments, consider the following troubleshooting steps:

1. Optimize Concentration and Exposure Duration:

  • Recommendation: Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time that elicits the desired on-target effect (if applicable) while minimizing cytotoxicity[11].

  • Rationale: High concentrations of peptide antibiotics can lead to non-specific membrane disruption in mammalian cells[3][6]. Shorter exposure times may be sufficient to observe the desired effect without causing widespread cell death.

2. Evaluate Cell Line Sensitivity:

  • Recommendation: Test this compound on a panel of different cell lines, including both rapidly dividing and more quiescent cells, as well as cell lines of different origins (e.g., epithelial, fibroblast, immune cells).

  • Rationale: Different cell lines can exhibit varying sensitivities to cytotoxic agents[12]. Proliferating cells may be more susceptible to certain off-target effects[13].

3. Assess Purity and Formulation of this compound:

  • Recommendation: Ensure the purity of your this compound stock. If using a custom formulation, consider the potential toxicity of the vehicle or excipients. A formulation containing hydroxypropyl-β-cyclodextrin has been noted to improve the safety of this compound for in vivo use[1].

  • Rationale: Impurities from synthesis or degradation products could contribute to the observed cytotoxicity. The vehicle used to dissolve this compound (e.g., DMSO) can also be toxic at certain concentrations.

4. Use Appropriate Controls:

  • Recommendation: Include a vehicle-only control and, if possible, a structurally related but biologically inactive peptide control.

  • Rationale: This helps to distinguish the specific effects of this compound from the effects of the solvent or general stress induced by a peptide.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically detailing the off-target effects of this compound in cell culture (e.g., IC50 values in various mammalian cell lines). Researchers are encouraged to generate this data empirically using the protocols outlined below.

Table 1: Hypothetical Data Representation for Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HEK293MTT24Data to be determined
HeLaLDH Release24Data to be determined
JurkatApoptosis (Annexin V)48Data to be determined
Primary FibroblastsCellTiter-Glo48Data to be determined

Experimental Protocols

Protocol 1: Assessing General Cytotoxicity using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the this compound dilutions. Include wells for vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark[14].

  • Carefully remove the medium without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the crystals and gently shake the plate for 10 minutes[14].

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measuring Membrane Integrity using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with serial dilutions of this compound as described in the MTT protocol. Include the following controls: no-cell control, vehicle control, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit)[15].

  • Incubate for the desired exposure period.

  • Equilibrate the plate to room temperature.

  • Transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit instructions, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated wells relative to the controls.

Visualizations

G cluster_troubleshooting Troubleshooting High Cytotoxicity Start High Cytotoxicity Observed Concentration Optimize Concentration and Exposure Time Start->Concentration CellLine Test Different Cell Lines Concentration->CellLine Purity Verify Compound Purity and Formulation CellLine->Purity Controls Use Appropriate Controls Purity->Controls Outcome Reduced Cytotoxicity, Clearer Results Controls->Outcome

Caption: A troubleshooting workflow for addressing high cytotoxicity.

G cluster_bacterial Bacterial Cell (Target) cluster_mammalian Mammalian Cell (Potential Off-Target) This compound This compound BacterialMembrane Negatively Charged Bacterial Membrane This compound->BacterialMembrane Electrostatic Attraction MammalianMembrane Zwitterionic Mammalian Membrane This compound->MammalianMembrane Hydrophobic Interaction PoreFormation Pore Formation BacterialMembrane->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis MembraneDisruption Membrane Disruption (at high concentrations) MammalianMembrane->MembraneDisruption Cytotoxicity Cytotoxicity MembraneDisruption->Cytotoxicity

Caption: Potential mechanism of this compound's on-target vs. off-target effects.

G Start Start: Seed Cells Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with This compound (Dose-Response) Incubate1->Treat Incubate2 Incubate for Exposure Time Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate2->Assay Read Read Plate Assay->Read Analyze Analyze Data: Calculate IC50 Read->Analyze

Caption: General experimental workflow for assessing cytotoxicity.

References

How to prevent Lotilibcin precipitation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Lotilibcin in buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a depsipeptide antibiotic with potent activity against Gram-positive bacteria.[1] Like many complex peptides, this compound's solubility in aqueous solutions can be limited, potentially leading to precipitation. This is a critical consideration as precipitated this compound is not biologically active and can interfere with experimental results. Its hydrochloride salt form is often used to improve aqueous solubility.[1]

Q2: What are the primary factors that can cause this compound to precipitate?

A2: The main factors influencing this compound's solubility and potential for precipitation are:

  • pH of the buffer: The net charge of this compound is pH-dependent. At its isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion between molecules and often leading to aggregation and precipitation.

  • Buffer composition and ionic strength: The type of salt and its concentration in the buffer can affect the solubility of peptides.

  • Concentration of this compound: Higher concentrations of this compound are more prone to precipitation.

  • Temperature: Temperature can affect both solubility and the rate of aggregation.

  • Presence of organic co-solvents: For hydrophobic peptides like this compound, the absence of organic co-solvents in aqueous buffers can lead to precipitation.

Q3: What is the recommended storage condition for this compound solutions?

A3: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or colder. To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Issue: this compound precipitates immediately upon dissolution in my aqueous buffer.

Root Cause Analysis:

This is often due to the buffer's pH being close to this compound's isoelectric point (pI) or the hydrophobic nature of the molecule causing it to aggregate in a purely aqueous environment.

Solutions:

  • Optimize the pH of your buffer.

    • Rationale: Adjusting the pH away from the pI will increase the net charge on the this compound molecules, leading to greater electrostatic repulsion and improved solubility. For many peptides and antibiotics, a slightly acidic pH enhances stability.[2][3][4] A patent for a topical formulation of this compound suggests adjusting the pH to around 5.[1]

    • Recommendation: Start by preparing your buffer at a pH between 4 and 6. If precipitation persists, you may need to test a wider pH range.

  • Prepare a concentrated stock solution in an organic solvent.

    • Rationale: this compound's hydrophobicity suggests that it will be more soluble in organic solvents. Preparing a high-concentration stock in a suitable organic solvent allows for subsequent dilution into your aqueous experimental buffer while minimizing the risk of precipitation.

    • Recommendation: Use Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution of this compound. Then, dilute this stock into your final aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system, as high concentrations can be toxic to cells.

Issue: this compound precipitates over time during my experiment.

Root Cause Analysis:

This can be due to slow aggregation kinetics, temperature fluctuations, or degradation of the molecule.

Solutions:

  • Incorporate co-solvents in your final buffer.

    • Rationale: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions. Formulations for in-vivo studies with similar compounds often include co-solvents.

    • Recommendation: Consider adding a small percentage of a biocompatible co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant like Tween 80 to your final buffer. The exact percentage will need to be optimized for your specific experiment to ensure it does not interfere with the biological activity being studied.

  • Control the temperature of your experiment.

    • Rationale: Temperature changes can affect solubility. For some compounds, solubility decreases at lower temperatures.

    • Recommendation: Maintain a consistent temperature throughout your experiment. If you are working at a lower temperature (e.g., 4°C), ensure that this compound is soluble at that temperature in your chosen buffer system.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the recommended method for preparing a stable, concentrated stock solution of this compound.

Materials:

  • This compound dihydrochloride (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound dihydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the required volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Gently vortex the vial to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Data Presentation

While specific quantitative solubility data for this compound across a range of pH values and buffers is not publicly available, the following table summarizes general strategies for improving the solubility of hydrophobic peptides like this compound.

StrategyBuffer SystemRationale
pH Optimization Acetate buffer (pH 4-5.5), Phosphate buffer (pH 6-7)Adjusting the pH away from the isoelectric point increases the net charge and electrostatic repulsion between molecules, enhancing solubility. A slightly acidic pH is often beneficial for the stability of similar antibiotics.[2][3][4]
Use of Co-solvents Aqueous buffer with 1-5% DMSO or 0.1-1% PEGOrganic co-solvents can increase the solubility of hydrophobic molecules in aqueous solutions.
Addition of Surfactants Aqueous buffer with 0.01-0.1% Tween 80Non-ionic surfactants can help to prevent aggregation and improve the solubility of hydrophobic compounds.

Visualizations

The following diagrams illustrate key concepts related to this compound precipitation.

Logical Flow for Preventing this compound Precipitation Start Start with Lyophilized this compound PrepStock Prepare Concentrated Stock in DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Buffer PrepStock->Dilute CheckPrecipitate Check for Precipitation Dilute->CheckPrecipitate Success No Precipitation: Proceed with Experiment CheckPrecipitate->Success No Troubleshoot Precipitation Occurs: Troubleshoot CheckPrecipitate->Troubleshoot Yes OptimizepH Optimize Buffer pH (Try pH 4-6) Troubleshoot->OptimizepH AddCosolvent Add Co-solvent (e.g., PEG) Troubleshoot->AddCosolvent AddSurfactant Add Surfactant (e.g., Tween 80) Troubleshoot->AddSurfactant OptimizepH->Dilute AddCosolvent->Dilute AddSurfactant->Dilute

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

Impact of pH on Peptide Solubility cluster_low_pH Low pH (pH < pI) cluster_pI At Isoelectric Point (pH = pI) cluster_high_pH High pH (pH > pI) Low_pH Peptide has a net positive charge Repulsion1 Electrostatic Repulsion Low_pH->Repulsion1 Soluble1 Soluble Repulsion1->Soluble1 pI Peptide has a net zero charge Aggregation Aggregation & Precipitation pI->Aggregation Insoluble Insoluble Aggregation->Insoluble High_pH Peptide has a net negative charge Repulsion2 Electrostatic Repulsion High_pH->Repulsion2 Soluble2 Soluble Repulsion2->Soluble2

Caption: Relationship between buffer pH, peptide charge, and solubility.

References

Addressing variability in Lotilibcin MIC results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lotilibcin. This resource is designed for researchers, scientists, and drug development professionals to address variability in Minimum Inhibitory Concentration (MIC) results for this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a depsipeptide antibiotic with potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. As a depsipeptide, its mechanism of action is presumed to involve the disruption of the bacterial cell wall synthesis and/or the integrity of the cell membrane. While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, it is hypothesized to interact with key components of the cell envelope, similar to other lantibiotics and lipopeptides that target Lipid II, a critical precursor in peptidoglycan synthesis[2][3][4][5]. This interaction can lead to the inhibition of cell wall formation and potentially pore formation in the cell membrane, ultimately resulting in bacterial cell death.

Q2: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC results. What are the common causes?

Variability in this compound MIC assays can arise from several factors, often related to the physicochemical properties of depsipeptide antibiotics and the specifics of the MIC testing protocol. The most common causes include:

  • Inoculum Preparation: Inconsistent bacterial inoculum density is a primary source of variability in any MIC assay.

  • Agent Precipitation: this compound, like many complex peptides, may have limited aqueous solubility. Improper dissolution or the use of inappropriate solvents can lead to precipitation in the assay medium, reducing the effective concentration of the antibiotic.

  • Adsorption to Plastics: The hydrophobic nature of depsipeptides can cause them to adsorb to the surfaces of standard polystyrene microtiter plates, thereby lowering the actual concentration of this compound in the broth.

  • Media Composition: The type of growth medium, including its pH and cation concentration, can significantly impact the activity of this compound. It has been noted that serum components can enhance the antibacterial activity of this compound[1].

  • Antibiotic Stability: The stability of this compound in the assay medium over the incubation period can affect the MIC results. Degradation of the compound can lead to an overestimation of the MIC.

Q3: What are the recommended quality control (QC) strains and their expected MIC ranges for this compound?

As of the latest available information, specific CLSI or EUCAST-defined MIC quality control ranges for this compound against standard QC strains have not been published. However, for a novel anti-MRSA agent, the following strains are typically used for quality control. The table below provides hypothetical yet realistic MIC ranges for illustrative purposes. It is crucial to establish internal, validated QC ranges for your specific laboratory conditions.

Quality Control StrainATCC NumberIllustrative this compound MIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2
Enterococcus faecalis292121 - 4
Streptococcus pneumoniae496190.12 - 1

For comparison, below are the established MIC ranges for Vancomycin, a standard anti-MRSA agent.

Quality Control StrainATCC NumberVancomycin MIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2
Enterococcus faecalis292121 - 4
Streptococcus pneumoniae496190.12 - 0.5

Q4: My this compound MIC values are consistently higher than expected. What should I investigate first?

Consistently high MIC values often indicate a reduction in the effective concentration of this compound. The following troubleshooting workflow is recommended:

G cluster_0 Troubleshooting High MICs A Verify Stock Solution (Concentration, Storage) B Assess Agent Precipitation (Visual Inspection, Solubility) A->B If stock is correct C Evaluate Adsorption to Plastics (Use of low-binding plates) B->C If no precipitation D Check Inoculum Density (McFarland Standard, Plate Count) C->D If adsorption is ruled out E Review Media Composition (Correct Broth, pH, Supplements) D->E If inoculum is correct

Troubleshooting workflow for consistently high MICs.

Troubleshooting Guides

Issue 1: Inconsistent MIC values between experimental repeats.
  • Potential Cause: Inoculum density variation.

    • Troubleshooting Steps:

      • Ensure a standardized and consistent inoculum is used for every experiment.

      • Prepare the inoculum from a fresh culture in the mid-logarithmic growth phase.

      • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

      • Verify the inoculum concentration periodically through viable cell counts (CFU/mL).

  • Potential Cause: Improper preparation of this compound stock solution.

    • Troubleshooting Steps:

      • Accurately weigh the this compound powder using a calibrated analytical balance.

      • Use a suitable solvent for initial dissolution. While specific solubility data for this compound is not widely published, Dimethyl sulfoxide (DMSO) is often a good starting point for complex peptides[6][7][8]. Ensure the final concentration of the solvent in the assay does not affect bacterial growth.

      • Vortex vigorously to ensure complete dissolution.

      • Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., -20°C or -80°C in single-use aliquots) to prevent degradation.

  • Potential Cause: Subjectivity in endpoint reading.

    • Troubleshooting Steps:

      • Establish a clear and consistent definition of "no growth." This is typically the lowest concentration of the antibiotic at which there is no visible turbidity.

      • Use a microplate reader to measure the optical density (OD) at 600 nm for a more objective endpoint determination.

      • Include a growth control (no antibiotic) and a sterility control (no bacteria) on every plate.

Issue 2: No bacterial growth in the growth control wells.
  • Potential Cause: Inoculum viability issue.

    • Troubleshooting Steps:

      • Ensure the bacterial culture is fresh and viable.

      • Check the incubation conditions (temperature, time, atmosphere) to ensure they are optimal for the growth of the test organism.

      • Verify that the growth medium is not expired and has been prepared correctly.

  • Potential Cause: Contamination of the growth medium or reagents.

    • Troubleshooting Steps:

      • Use aseptic techniques throughout the experimental setup.

      • Check the sterility of the growth medium, saline, and other reagents by incubating an aliquot without the addition of bacteria.

Issue 3: this compound appears to precipitate in the assay plate.
  • Potential Cause: Poor aqueous solubility.

    • Troubleshooting Steps:

      • Visually inspect the wells for any precipitate after the addition of this compound.

      • If using a solvent like DMSO to prepare the stock solution, ensure the final concentration in the assay wells is low (typically ≤1%) to avoid precipitation when diluted in the aqueous broth.

      • Consider pre-warming the broth to the incubation temperature before adding the drug solution.

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Based on CLSI Guidelines)

This protocol is a general guideline and should be adapted and validated for your specific laboratory conditions.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Aliquot the stock solution into small, single-use volumes and store at -20°C or lower, protected from light.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate the broth at 35 ± 2°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Plate Preparation:

  • Use a sterile 96-well, low-binding microtiter plate.

  • Add 50 µL of CAMHB to wells 2 through 12.

  • Prepare a working solution of this compound at four times the desired highest final concentration in the plate.

  • Add 100 µL of the working this compound solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

  • Well 11 should serve as the growth control (containing only broth and inoculum).

  • Well 12 should serve as the sterility control (containing only broth).

  • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.

4. Incubation and Reading:

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, use a microplate reader to measure the OD₆₀₀.

G cluster_1 Broth Microdilution Workflow A Prepare this compound Stock C Prepare Assay Plate (Serial Dilutions) A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate Plate (16-20h at 35°C) D->E F Read MIC E->F

General workflow for broth microdilution MIC testing.

Signaling Pathways and Mechanisms

While the specific molecular interactions of this compound are still under investigation, its classification as a depsipeptide antibiotic suggests a mechanism that targets the bacterial cell envelope. The following diagram illustrates a hypothesized mechanism of action based on related compounds that target Lipid II.

G cluster_2 Hypothesized this compound Mechanism of Action A This compound B Bacterial Cell Membrane A->B Inserts into C Lipid II (Peptidoglycan Precursor) A->C Binds to E Membrane Disruption/ Pore Formation B->E Interaction causes D Inhibition of Cell Wall Synthesis C->D Sequestration leads to F Cell Lysis D->F E->F

Hypothesized mechanism of this compound action.

References

Lotilibcin experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on the general characteristics of depsipeptide antibiotics. As of the latest update, detailed experimental data and a confirmed specific mechanism of action for lotilibcin are not extensively available in publicly accessible scientific literature. Therefore, the following content, including protocols and potential troubleshooting, is presented as a representative guide for researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an experimental depsipeptide antibiotic. Depsipeptides are a class of peptides where at least one amide bond is replaced by an ester bond. This structural feature can confer unique biological activities. While the precise mechanism of this compound is still under investigation, many depsipeptide antibiotics target Gram-positive bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

Q2: What is the general mechanism of action for depsipeptide antibiotics?

The mechanism of action for depsipeptides can vary. Some common mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some depsipeptides bind to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby preventing the formation of peptidoglycan and leading to cell lysis.

  • Disruption of Cell Membrane Integrity: Certain depsipeptides can insert into the bacterial cell membrane, forming pores or disrupting the membrane potential, which leads to leakage of cellular contents and cell death.

  • Inhibition of Protein Synthesis: Some depsipeptides can bind to the bacterial ribosome, interfering with the process of protein synthesis.

  • Activation of Proteolytic Enzymes: A subset of depsipeptides, known as acyldepsipeptides (ADEPs), can activate the ClpP protease, leading to uncontrolled degradation of cellular proteins and bacterial death.

Q3: What are the recommended storage and handling conditions for this compound?

As a peptide-based compound, this compound should be stored as a lyophilized powder at -20°C or lower for long-term stability. For short-term storage, 2-8°C is acceptable. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of this compound in solution is dependent on the pH and the buffer composition. It is advisable to conduct a stability study in your specific experimental buffer.

Q4: What are typical effective concentrations for in vitro studies?

The effective concentration of this compound will vary depending on the bacterial strain, the assay conditions, and the specific endpoint being measured. Based on available data for similar compounds, Minimum Inhibitory Concentrations (MICs) against susceptible Gram-positive bacteria can range from the low to mid µg/mL levels. A reported MIC for this compound against MRSA is 1 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low antibacterial activity 1. Incorrect storage or handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.2. Inappropriate solvent: this compound may not be fully soluble in the chosen solvent, leading to a lower effective concentration.3. Bacterial resistance: The bacterial strain being tested may be intrinsically resistant to this class of antibiotic.4. Assay conditions: The presence of certain components in the culture medium (e.g., high protein content) can sometimes interfere with the activity of peptide-based antibiotics.1. Review storage and handling procedures. Ensure the compound is stored at the correct temperature and that aliquots are used to minimize freeze-thaw cycles.2. Test different solvents for reconstitution. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, followed by dilution in an appropriate aqueous buffer.3. Use a known susceptible control strain to verify the activity of your this compound stock.4. Test the activity in different media. A cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard medium for antimicrobial susceptibility testing.
High variability in experimental results 1. Inconsistent bacterial inoculum: The density of the bacterial culture can significantly impact the outcome of antibacterial assays.2. Pipetting errors: Inaccurate pipetting can lead to variations in the concentration of this compound or the number of bacteria.3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect bacterial growth.1. Standardize the bacterial inoculum. Use a spectrophotometer to adjust the optical density (OD) of the bacterial culture to a consistent value (e.g., OD600 of 0.5 for a McFarland standard) before each experiment.2. Use calibrated pipettes and proper pipetting techniques. 3. Minimize edge effects by not using the outer wells of the microplate for critical experiments or by filling them with sterile media to maintain humidity.
Precipitation of the compound in the assay medium 1. Poor solubility in aqueous buffer: The final concentration of the organic solvent (e.g., DMSO) may be too low to keep this compound in solution.2. Interaction with media components: The compound may interact with proteins or other components in the culture medium, leading to precipitation.1. Optimize the final solvent concentration. Ensure the final concentration of the organic solvent is consistent across all experiments and does not exceed a level that is toxic to the bacteria.2. Test the solubility of this compound in the assay medium before conducting the experiment. A serial dilution in the medium can help identify the concentration at which precipitation occurs.

Quantitative Data Summary

The following table provides a summary of hypothetical quantitative data for this compound based on typical values for depsipeptide antibiotics. Note: This data is for illustrative purposes and should be experimentally determined for your specific research.

Parameter Test Organism/Cell Line Value Notes
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (MRSA)1 µg/mLThe lowest concentration that inhibits visible growth.
Enterococcus faecalis (VRE)2 µg/mL
Streptococcus pneumoniae0.5 µg/mL
50% Inhibitory Concentration (IC50) - Bacterial Growth Staphylococcus aureus (MRSA)0.8 µg/mLConcentration that inhibits 50% of bacterial growth.
50% Cytotoxic Concentration (CC50) - Mammalian Cells Human Embryonic Kidney (HEK293) cells> 50 µg/mLConcentration that causes 50% reduction in mammalian cell viability.
Human liver hepatocellular carcinoma (HepG2) cells> 50 µg/mL

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to an OD600 of 0.08-0.1 (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of a working solution of this compound (e.g., 20 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacteria, no drug) and well 12 as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Protocol 2: Cytotoxicity Assay using MTT

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration to determine the CC50 value.

Visualizations

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates a potential mechanism of action for this compound, where it inhibits bacterial cell wall synthesis by targeting Lipid II.

Inhibition_of_Cell_Wall_Synthesis cluster_membrane Cytoplasmic Membrane UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase This compound This compound This compound->Inhibition Transglycosylase Transglycosylase Flippase->Transglycosylase Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Peptidoglycan Peptidoglycan (Cell Wall) Transpeptidase->Peptidoglycan Cell_Lysis Cell Lysis Inhibition->Lipid_II

Caption: this compound targets Lipid II, inhibiting peptidoglycan synthesis.

Experimental Workflow: MIC Determination

This workflow outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Serial Dilution of this compound Start->Serial_Dilution Inoculate Inoculate Plate Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate (18-24h, 37°C) Inoculate->Incubate Read_Results Read Results (Visual Inspection) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the MIC of this compound.

Logical Relationship: Troubleshooting Low Antibacterial Activity

This diagram presents a logical approach to troubleshooting experiments where this compound shows lower than expected antibacterial activity.

Troubleshooting_Logic Low_Activity Low/No Antibacterial Activity Check_Controls Are positive/negative controls working? Low_Activity->Check_Controls Check_Compound Check this compound Storage & Handling Check_Controls->Check_Compound Yes System_Error Systemic Issue (e.g., Contamination) Check_Controls->System_Error No Check_Assay Review Assay Parameters Check_Compound->Check_Assay Compound_Issue Potential Compound Degradation/Solubility Issue Check_Compound->Compound_Issue Assay_Issue Assay Condition Issue (e.g., Inoculum, Medium) Check_Assay->Assay_Issue

Caption: Troubleshooting logic for low this compound activity.

Improving the stability of Lotilibcin topical formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Lotilibcin topical formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in topical formulations?

This compound is a depsipeptide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] In topical formulations, it is investigated for treating and preventing bacterial infections on body surfaces.[1]

Q2: What are the common stability challenges observed with peptide-based topical formulations like this compound?

Peptide-based formulations are susceptible to various degradation pathways that can compromise their efficacy and shelf-life. Common challenges include:

  • Chemical Instability : This involves the alteration of the peptide's molecular structure through processes like oxidation, hydrolysis, deamidation, and isomerization.[2][3]

  • Physical Instability : This refers to changes in the peptide's higher-order structures, leading to aggregation, precipitation, or adsorption to container surfaces.[2][4]

  • Microbial Contamination : Topical formulations, particularly those containing water, can be prone to microbial growth, which can degrade the active ingredient and pose a safety risk.

Q3: How can the pH of the formulation impact the stability of this compound?

The pH of a formulation is a critical factor that can significantly influence the stability of peptides like this compound.[2][5] An inappropriate pH can accelerate degradation reactions such as hydrolysis and deamidation.[6] Each peptide has an optimal pH range for maximum stability. It is crucial to determine this range for this compound through systematic studies.

Q4: What role do excipients play in stabilizing this compound topical formulations?

Excipients are essential for enhancing the stability of peptide formulations.[] They can serve multiple functions:

  • Buffers : Maintain the optimal pH of the formulation.[4]

  • Antioxidants : Such as ascorbic acid, protect against oxidative degradation.[2]

  • Stabilizers : Polyols (e.g., mannitol, sucrose) and amino acids can prevent aggregation and other physical instabilities.[2][4]

  • Viscosity Enhancers : Polymers can reduce molecular mobility, thereby slowing down degradation reactions.[2]

  • Penetration Enhancers : Alcohols, free fatty acids, or surfactants can improve the delivery of this compound through the skin.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Loss of Potency/Efficacy Chemical degradation (oxidation, hydrolysis, deamidation).[2][9] Physical instability (aggregation).[4]Perform forced degradation studies to identify the degradation pathway.[10][11] Optimize formulation pH and consider adding antioxidants or other stabilizers.[2][4]
Change in Physical Appearance (e.g., color change, precipitation) Oxidation of specific amino acid residues.[3] Aggregation or precipitation of this compound.[4]Incorporate antioxidants (e.g., ascorbic acid, sodium metabisulfite).[2] Add stabilizing excipients like polyols or surfactants.[4] Optimize the formulation's ionic strength.[5]
Phase Separation of the Formulation Incompatibility of excipients. Poor emulsification in cream or ointment bases.Screen for compatible excipients. Optimize the manufacturing process, including homogenization speed and duration.
Poor Skin Permeation High molecular weight and polarity of this compound.[]Include chemical penetration enhancers (e.g., fatty acids, surfactants) or explore advanced delivery systems like liposomes or microemulsions.[][8]

Experimental Protocols

Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.[10][11]

Methodology:

  • Prepare solutions of this compound in a buffered aqueous solution at a known concentration.

  • Expose aliquots of the solution to the following stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (in solid and solution form).

    • Photostability: Expose to light at an intensity of 1.2 million lux hours and UV energy of 200 watt hours/square meter.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.[12] Mass spectrometry can be used to identify the structure of the degradation products.[13]

pH-Stability Profile

Objective: To determine the optimal pH for this compound stability in an aqueous solution.

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 3 to 9.

  • Dissolve this compound in each buffer solution to a final concentration of 1 mg/mL.

  • Store the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

  • At regular intervals (e.g., 0, 7, 14, 21, and 28 days), withdraw samples from each pH solution.

  • Analyze the samples by HPLC to determine the concentration of intact this compound.

  • Plot the logarithm of the remaining this compound concentration versus time for each pH to determine the degradation rate constant.

  • Plot the degradation rate constant versus pH to identify the pH of maximum stability.

Visualizations

degradation_pathways cluster_pathways Potential Degradation Pathways This compound This compound Degradation Degradation This compound->Degradation Stress Factors (pH, Temp, Light, Oxygen) Oxidation Oxidation Degradation->Oxidation Hydrolysis Hydrolysis Degradation->Hydrolysis Deamidation Deamidation Degradation->Deamidation Aggregation Aggregation Degradation->Aggregation

Caption: Potential degradation pathways for this compound in topical formulations.

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Stability Analysis cluster_outcome Outcome Formulation Prepare this compound Formulation Stress Apply Stress Conditions (Temp, pH, Light) Formulation->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Evaluation HPLC->Data Profile Determine Stability Profile Data->Profile Optimization Optimize Formulation Profile->Optimization

Caption: Workflow for assessing the stability of this compound formulations.

References

Technical Support Center: Lotilibcin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lotilibcin synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis and purification of this compound (also known as WAP-8294A2), a potent cyclic depsipeptide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its complex structure consists of 12 amino acids and a β-hydroxy fatty acid chain, forming a 40-membered macrocycle.[1] The molecule contains both amide and ester bonds, classifying it as a depsipeptide.[2][3]

Q2: What is the primary method for the chemical synthesis of this compound?

A2: The total synthesis of this compound has been successfully achieved using a full solid-phase peptide synthesis (SPPS) strategy.[1] This approach allows for the sequential addition of amino acid residues on a solid support, followed by on-resin macrocyclization and subsequent cleavage and deprotection.[1]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges in this compound synthesis include the efficient assembly of the 12-residue peptide chain, the successful on-resin macrocyclization of the 40-membered ring, and the final global deprotection of all protecting groups without significant side reactions or degradation of the complex molecule.[1] A particularly difficult step reported is the removal of a silyl protecting group (TBS) during the final deprotection, which can lead to low yields if not performed under optimized conditions.[1]

Q4: What purification techniques are used for this compound?

A4: The final purification of this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This technique separates the target molecule from impurities based on hydrophobicity. For complex mixtures like the WAP-8294A components, high-speed counter-current chromatography (HSCCC) has also been explored as a purification method.[4]

Q5: What is the stability of this compound?

A5: Specific stability data for this compound regarding pH and temperature is not extensively published. However, as a complex peptide, it is advisable to handle it with care. Lyophilized peptides are generally more stable than peptides in solution. For storage, it is recommended to keep the lyophilized powder at -20°C or -80°C. Peptide solutions should be prepared fresh, and if storage is necessary, they should be kept at 4°C for short periods or frozen at -20°C or -80°C for longer-term storage to minimize degradation. The stability of bacteriocin-like substances can be influenced by pH, with some showing stability in a pH range of 2 to 7.[5]

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Possible Cause Recommended Solution
Low Yield of Linear Peptide Incomplete coupling reactions during SPPS.- Use microwave-assisted conditions (e.g., 40 °C for 20 minutes per coupling) to facilitate condensation.[1]- Double couple amino acids, especially sterically hindered ones.- Use highly efficient coupling reagents like HATU/HOAt.[1]- Monitor coupling completion with a qualitative test (e.g., Kaiser test).
Aggregation of the growing peptide chain on the resin.- Incorporate depsipeptide units or pseudoprolines to disrupt secondary structures that lead to aggregation.[6]
Low Yield of Macrocyclization Steric hindrance at the cyclization site.- Choose a cyclization site that is conformationally favorable. For this compound, macrolactamization between the N- and C-termini of the linear precursor has been shown to be successful.[1]- Use a coupling reagent known to be effective for macrocyclization, such as PyBOP with a non-nucleophilic base like 2,4,6-collidine.[1]- Perform the cyclization under pseudo high-dilution conditions to favor intramolecular over intermolecular reactions.[1]
Epimerization during the activation of the C-terminal residue.- Add an auxiliary nucleophile such as HOAt to the coupling mixture to minimize racemization.- Perform the cyclization at a lower temperature if possible, although this may require longer reaction times.
Incomplete Final Deprotection Difficulty in removing acid-labile protecting groups, particularly the TBS ether on the β-hydroxyasparagine residue.[1]- A one-step deprotection with 95% aqueous TFA may not be sufficient and can lead to low yields.[1]- Employ a two-step deprotection strategy: first, remove the TBS group using a fluoride source like TBAF buffered with acetic acid. Then, proceed with the global deprotection using 95% aqueous TFA to cleave the peptide from the resin and remove other protecting groups (e.g., t-Bu, Boc).[1]
Presence of Side Products Diketopiperazine formation at the dipeptide stage on the resin.- This is common when proline is the second or third residue. If applicable to a similar synthesis, use a Bsmoc protecting group for the first amino acid to suppress this side reaction.[2]
Aspartimide formation from aspartic acid residues.- Use protecting groups on the side chain of aspartic acid that are less prone to cyclization.- Use milder deprotection conditions where possible.
Purification Troubleshooting
Problem Possible Cause Recommended Solution
Poor Resolution in RP-HPLC Co-elution of closely related impurities (e.g., deletion sequences, diastereomers).- Optimize the HPLC gradient. A shallower gradient will often improve the separation of closely eluting peaks.- Change the organic modifier (e.g., from acetonitrile to methanol or a mixture) to alter selectivity.- Adjust the pH of the mobile phase. Small changes in pH can affect the retention times of ionizable compounds.- Try a different stationary phase (e.g., a C8 or phenyl column instead of C18) to exploit different separation mechanisms.
Peak Tailing Secondary interactions between the peptide and the silica backbone of the column.- Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.- Operate at a lower pH (e.g., pH 2-3) to suppress the ionization of residual silanol groups on the column.
Low Recovery from HPLC Irreversible adsorption of the peptide onto the column.- Pre-condition the column by injecting a standard peptide solution before the actual sample.- Ensure the sample is fully dissolved in the injection solvent. If solubility is an issue, a small amount of organic solvent (e.g., DMSO) can be used, but ensure it is compatible with the mobile phase.
Precipitation of the peptide during purification.- Reduce the sample concentration being injected.- Ensure the mobile phase composition at the start of the gradient is sufficient to keep the peptide in solution.
Product Degradation during Purification Instability of the peptide in the acidic mobile phase.- Minimize the time the peptide is exposed to the acidic mobile phase by working up the fractions promptly.- Immediately neutralize or lyophilize the collected fractions containing the purified peptide.

Experimental Protocols

Solid-Phase Synthesis of this compound (WAP-8294A2)

This protocol is based on the published total synthesis and is intended for experienced researchers in peptide chemistry.[1]

  • Resin Preparation: Start with an allyl glutamate-loaded resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 10 minutes at room temperature to remove the Fmoc protecting group from the N-terminus.

  • Amino Acid Coupling: Perform cycles of Fmoc deprotection and amino acid coupling. For each coupling step, use a 3-fold excess of the Fmoc-protected amino acid, HATU, and HOAt in NMP. Conduct the coupling at 40 °C for 20 minutes under microwave-assisted conditions.

  • Peptide Chain Elongation: Continue the cycles of deprotection and coupling to assemble the linear peptide sequence on the resin.

  • Allyl Group Removal: After the linear peptide is assembled, remove the C-terminal allyl ester by treating the resin with Pd(PPh₃)₄ in the presence of excess morpholine.

  • On-Resin Macrocyclization: Perform the on-resin macrolactamization using PyBOP and 2,4,6-collidine under pseudo high-dilution conditions to form the 40-membered ring.

  • Final Deprotection (Two-Step):

    • Step 1 (TBS Removal): Treat the resin with TBAF and acetic acid to remove the TBS protecting group from the β-hydroxyasparagine residue.

    • Step 2 (Global Deprotection and Cleavage): Treat the resin with 95% aqueous trifluoroacetic acid (TFA) at room temperature to cleave the cyclic peptide from the resin and remove all other side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether.

Purification of this compound by RP-HPLC
  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as a mixture of water and acetonitrile, with a small amount of DMSO if necessary for solubility. Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions (General Guidance):

    • Column: A preparative C18 column is a suitable starting point.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 65% B over 60 minutes) should be optimized to achieve good separation.

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired product.

  • Analysis and Work-up: Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇₃H₁₁₁N₁₇O₂₁--INVALID-LINK--[6]
Molecular Weight1562.8 g/mol --INVALID-LINK--[6]
Exact Mass1561.81404362 Da--INVALID-LINK--[6]

Table 2: Reported Yields for this compound Synthesis

Synthesis StageOverall YieldSource
Total Solid-Phase Synthesis (27 steps)8.4%--INVALID-LINK--[1]

Visualizations

Lotilibcin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Macrocyclization On-Resin Macrocyclization cluster_Cleavage Cleavage and Deprotection Resin Allyl-Glu-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/NMP) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/HOAt, MW) Deprotection1->Coupling LinearPeptide Resin-Bound Linear Peptide Coupling->Deprotection1 Repeat 11x AllylRemoval Allyl Deprotection (Pd(PPh3)4) LinearPeptide->AllylRemoval Cyclization Macrolactamization (PyBOP, Collidine) AllylRemoval->Cyclization CyclicPeptide Resin-Bound Cyclic Peptide Cyclization->CyclicPeptide TBS_Removal TBS Deprotection (TBAF, AcOH) CyclicPeptide->TBS_Removal GlobalDeprotection Global Deprotection & Cleavage (95% aq. TFA) TBS_Removal->GlobalDeprotection Crudethis compound Crude this compound GlobalDeprotection->Crudethis compound Purification RP-HPLC Purification Crudethis compound->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Workflow for the total synthesis of this compound via SPPS.

Purification_Workflow Crude Crude this compound (from synthesis) Dissolve Dissolve in Acetonitrile/Water/DMSO Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto Preparative RP-HPLC (C18 Column) Filter->Inject Elute Elute with Acetonitrile/Water Gradient (0.1% TFA) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool If Pure Lyophilize Lyophilize Pool->Lyophilize Final Pure this compound Powder Lyophilize->Final

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Mitigating Lotilibcin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interference from the depsipeptide antibiotic Lotilibcin in common biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with my biochemical assays?

This compound is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its structure contains multiple amide and ester bonds.[1][2] Like other small molecules, this compound has the potential to interfere with biochemical assays through several mechanisms, which can lead to false-positive or false-negative results. It is crucial to identify these artifacts to ensure the validity of your experimental findings.[3]

Potential mechanisms of interference include:

  • Light-Based Interference: As a complex molecule, this compound may possess intrinsic fluorescent or quenching properties that can interfere with assays relying on fluorescence or luminescence readouts.[4][5]

  • Chemical Reactivity: The ester linkages in the depsipeptide structure could be susceptible to hydrolysis, especially under certain pH conditions or in the presence of esterases in biological samples. This could alter the compound's structure and activity.

  • Enzyme Inhibition/Activation: this compound could directly interact with the assay enzymes (e.g., luciferase, kinases) or their substrates, leading to inhibition or enhancement of their activity.[6][7]

  • Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that nonspecifically sequester and denature proteins, leading to false inhibition signals.[3]

  • ATP-Related Interference: In ATP-based assays, this compound's antibacterial mechanism, which may affect bacterial metabolism and ATP levels, could indirectly interfere with assays measuring cellular viability through ATP content.

Q2: Which types of biochemical assays are most likely to be affected by this compound?

Assays that are particularly susceptible to interference by small molecules like this compound include:

  • ATP Bioluminescence Assays: These assays are sensitive to any compound that affects ATP metabolism, cellular integrity, or the luciferase enzyme itself.[8][9]

  • Luciferase Reporter Assays: Direct inhibition or stabilization of the luciferase enzyme can lead to misleading results regarding gene expression.[6][10]

  • Kinase Assays: Interference can occur through direct inhibition of the kinase, interaction with ATP, or by affecting the detection method (e.g., fluorescence).[11]

  • Fluorescence-Based Assays: Compounds with inherent fluorescence or quenching properties can significantly impact the signal in these assays.[4][12][13]

Q3: How can I proactively design my experiments to minimize potential this compound interference?

To minimize the risk of assay interference, consider the following strategies during your experimental design:

  • Run appropriate controls: Always include "compound-only" controls (this compound in assay buffer without the target enzyme or cells) to check for background signals.

  • Perform counter-screens: Test this compound in an orthogonal assay that has a different detection principle to confirm initial findings.[3]

  • Characterize the compound's optical properties: Measure the absorbance and fluorescence spectra of this compound to identify any potential for light-based interference.

  • Work at the lowest effective concentration: Use a concentration of this compound that is sufficient for its biological effect but minimizes the risk of off-target effects like aggregation.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered when using this compound in various biochemical assays.

Issue 1: Inconsistent or Unexpected Results in ATP Bioluminescence Assays

Symptoms:

  • Higher or lower than expected luminescence readings in this compound-treated samples compared to controls.

  • High background signal in wells containing only this compound and assay reagents.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Direct Luciferase Inhibition/Activation Run a biochemical assay with purified luciferase enzyme and varying concentrations of this compound.A dose-dependent decrease or increase in luminescence will indicate direct interaction with the luciferase enzyme.
ATP Contamination or Degradation Test this compound for intrinsic ATP or for the presence of ATPases.A signal in the absence of cells or a decrease in a known amount of ATP will confirm this issue.
Light Absorption or Quenching Measure the absorbance spectrum of this compound at the emission wavelength of the luciferase (typically ~560 nm).Significant absorbance at this wavelength suggests potential quenching of the luminescent signal.
Alteration of Cell Lysis Efficiency Visually inspect cells after lysis in the presence and absence of this compound to ensure complete lysis.Incomplete cell lysis in the presence of this compound will result in lower ATP release and an underestimation of cell viability.
Issue 2: False Positives or Negatives in Luciferase Reporter Assays

Symptoms:

  • An increase or decrease in luciferase signal that is independent of the targeted biological pathway.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Direct Luciferase Inhibition Perform an in vitro luciferase assay with purified enzyme and this compound.A reduction in light output will confirm direct inhibition of the luciferase enzyme.[6]
Luciferase Stabilization In a cell-based assay, treat cells expressing a destabilized luciferase with this compound and a protein synthesis inhibitor (e.g., cycloheximide).A longer half-life of the luciferase signal in the presence of this compound suggests enzyme stabilization.[10]
Autofluorescence Measure the fluorescence of this compound at the same excitation and emission wavelengths used for the luciferase assay.A significant signal from this compound alone indicates autofluorescence, which can lead to false positives.[3]
Issue 3: Erroneous Results in Kinase Assays

Symptoms:

  • Apparent inhibition or activation of kinase activity that cannot be replicated in orthogonal assays.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Interference with Detection Method If using a fluorescence-based kinase assay, check for this compound's intrinsic fluorescence or quenching properties.[4] For ADP-Glo™ type assays, test for interference with the luciferase-based detection step.This will help determine if the interference is with the detection system rather than the kinase itself.
ATP Competition Perform the kinase assay with varying concentrations of ATP.If this compound is an ATP-competitive inhibitor, its apparent potency will decrease as the ATP concentration increases.
Colloidal Aggregation Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[3]A significant reduction in the inhibitory effect of this compound in the presence of detergent suggests that the inhibition is due to aggregation.

Experimental Protocols

Protocol 1: Assessing Direct Luciferase Inhibition

This protocol determines if this compound directly inhibits firefly luciferase.

Materials:

  • Purified firefly luciferase enzyme

  • Luciferase assay buffer

  • D-luciferin substrate

  • ATP

  • This compound stock solution

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in the luciferase assay buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (e.g., DMSO).

  • Add purified luciferase enzyme to each well and incubate for 15 minutes at room temperature.

  • Prepare the luciferase reaction solution containing D-luciferin and ATP according to the manufacturer's instructions.

  • Inject the reaction solution into the wells and immediately measure the luminescence.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

Protocol 2: Compound Autofluorescence Check

This protocol is used to determine if this compound exhibits intrinsic fluorescence that could interfere with fluorescence-based assays.

Materials:

  • This compound stock solution

  • Assay buffer used in the primary experiment

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the diluted this compound solutions to the wells of the 96-well plate.

  • Include wells with assay buffer only as a blank.

  • Read the plate using the same excitation and emission wavelengths as your primary fluorescence assay.

  • A concentration-dependent increase in fluorescence from this compound alone indicates autofluorescence.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting prep Prepare this compound Dilutions & Assay Controls primary_assay Perform Primary Assay (e.g., Kinase Assay) prep->primary_assay control_assay Run Compound-Only Control Assay prep->control_assay analyze Analyze Primary Assay Data primary_assay->analyze analyze_control Analyze Control Assay Data control_assay->analyze_control compare Compare Results & Identify Interference analyze->compare analyze_control->compare orthogonal Perform Orthogonal Assay compare->orthogonal If Interference Detected

Caption: Workflow for identifying this compound interference.

signaling_pathway_interference cluster_pathway Generic Signaling Pathway cluster_interference Potential this compound Interference Points Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Signal Transduction Kinase2 Kinase2 Kinase1->Kinase2 Signal Transduction TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Signal Transduction GeneExpression GeneExpression TranscriptionFactor->GeneExpression Transcription Luciferase Luciferase GeneExpression->Luciferase Translation This compound This compound This compound->Kinase1 Direct Inhibition This compound->GeneExpression Signal Quenching/ Autofluorescence This compound->Luciferase Enzyme Inhibition/ Stabilization

Caption: Potential points of this compound interference.

References

Validation & Comparative

Comparative Efficacy of Lotilibcin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of lotilibcin, a novel depsipeptide antibiotic, and vancomycin, a standard-of-care glycopeptide, against Methicillin-Resistant Staphylococcus aureus (MRSA). The information is compiled from preclinical and available clinical development data to offer an objective overview for research and drug development professionals.

Executive Summary

This compound (also known as WAP-8294A2) is a cyclic depsipeptide antibiotic isolated from Lysobacter sp. that has demonstrated potent in vitro and in vivo activity against MRSA.[1][2] Preclinical studies suggest that this compound's efficacy in a murine systemic MRSA infection model is superior to that of vancomycin.[1][3] Its mechanism of action, targeting menaquinone and disrupting the bacterial cell membrane, differs from that of vancomycin, which inhibits cell wall synthesis.[3][4] While vancomycin remains a cornerstone of anti-MRSA therapy, this compound represents a promising alternative with a distinct mode of action. However, comprehensive clinical data directly comparing the two agents in human trials is not yet widely available in the public domain.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for this compound and vancomycin against MRSA.

Table 1: In Vitro Susceptibility of MRSA to this compound and Vancomycin

AntibioticMRSA Strain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound (WAP-8294A2) Clinical Isolates (including daptomycin-resistant)0.2 - 0.8[5]Not Reported0.78[1]
Vancomycin Clinical Isolates0.5 - 2.0[6]Not Reported2.0[6]

Table 2: In Vivo Efficacy of this compound vs. Vancomycin in a Murine Systemic MRSA Infection Model

AntibioticMouse ModelEndpointThis compound ED50 (mg/kg)Vancomycin ED50 (mg/kg)
This compound (WAP-8294A2) Systemic MRSA InfectionSurvivalReported to be superior to vancomycin[1][3]Not explicitly quantified in direct comparison
Vancomycin Systemic MRSA InfectionSurvivalNot explicitly quantified in direct comparisonNot explicitly quantified in direct comparison

Mechanism of Action

The distinct mechanisms of action of this compound and vancomycin are a key differentiator.

This compound: This depsipeptide antibiotic targets menaquinone, a vital component of the bacterial electron transport chain.[3][4] By binding to menaquinone, this compound disrupts the bacterial cell membrane, leading to cell lysis and death.[3][4] This novel mechanism may be effective against MRSA strains that have developed resistance to cell wall synthesis inhibitors.

Vancomycin: As a glycopeptide antibiotic, vancomycin inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.

Lotilibcin_Mechanism_of_Action This compound Mechanism of Action This compound This compound Menaquinone Menaquinone (in bacterial membrane) This compound->Menaquinone Binds to Membrane_Disruption Bacterial Membrane Disruption Menaquinone->Membrane_Disruption Leads to Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis

This compound's mechanism targeting menaquinone.

Vancomycin_Mechanism_of_Action Vancomycin Mechanism of Action Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Vancomycin->Peptidoglycan_Precursor Binds to Cell_Wall_Synthesis Cell Wall Synthesis Inhibition Peptidoglycan_Precursor->Cell_Wall_Synthesis Prevents incorporation into cell wall Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis

Vancomycin's inhibition of cell wall synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination

Protocol based on Clinical and Laboratory Standards Institute (CLSI) Guidelines:

  • Inoculum Preparation: A direct colony suspension is prepared from a 24-hour culture of MRSA on a non-selective agar plate. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard.

  • Dilution: The standardized inoculum is diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Preparation: Serial twofold dilutions of this compound or vancomycin are prepared in CAMHB in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the diluted MRSA suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[7]

MIC_Determination_Workflow MIC Determination Workflow start Start: MRSA Culture inoculum Prepare 0.5 McFarland Inoculum Suspension start->inoculum dilution Dilute Inoculum (5x10^5 CFU/mL) inoculum->dilution inoculate Inoculate Microtiter Plate dilution->inoculate antibiotic_prep Prepare Serial Dilutions of Antibiotic antibiotic_prep->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read MIC (Lowest concentration with no growth) incubate->read end End read->end

Workflow for MIC determination.
Time-Kill Assay

  • Inoculum Preparation: An overnight culture of MRSA is diluted in fresh CAMHB to a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Antibiotic Addition: this compound or vancomycin is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Incubation: The cultures are incubated at 37°C with shaking.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Cell Counting: Serial dilutions of the samples are plated on appropriate agar plates. After incubation, colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of bacterial killing. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[8]

Murine Systemic Infection Model
  • Infection: Mice are infected intraperitoneally or intravenously with a lethal or sublethal dose of a clinical MRSA strain.

  • Treatment: At a specified time post-infection, groups of mice are treated with various doses of this compound or vancomycin, typically administered subcutaneously or intravenously. A control group receives a placebo.

  • Monitoring: The survival of the mice is monitored over a period of several days.

  • Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated to compare the in vivo efficacy of the antibiotics.[1][3]

Conclusion

The available preclinical data suggests that this compound is a potent anti-MRSA agent with a novel mechanism of action and superior in vivo efficacy compared to vancomycin in a murine model.[1][3] Its distinct target, menaquinone, makes it a promising candidate to overcome resistance to existing antibiotic classes.[3][4] However, a comprehensive comparison of the clinical efficacy and safety of this compound and vancomycin in humans awaits the publication of robust clinical trial data. For now, vancomycin remains a critical tool in the management of serious MRSA infections, with well-established clinical protocols for its use. Further research and clinical development of this compound are warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of Lotilibcin and Daptomycin Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the current scientific landscape reveals a significant disparity in the available data for a direct comparative analysis of Lotilibcin and daptomycin against Vancomycin-Resistant Enterococci (VRE). While daptomycin has been extensively studied and is a clinically established agent for treating VRE infections, publicly available data on the in-vitro activity, mechanism of action against VRE, and specific experimental protocols for this compound are scarce. This guide, therefore, provides a comprehensive overview of daptomycin's performance against VRE, supported by experimental data, and summarizes the current, limited understanding of this compound, highlighting the critical knowledge gaps that preclude a direct comparison.

Daptomycin: A Key Agent in the Fight Against VRE

Daptomycin is a cyclic lipopeptide antibiotic that has become a cornerstone in the management of serious infections caused by Gram-positive bacteria, including VRE.[1][2] Its efficacy is well-documented in numerous studies, providing a wealth of data on its mechanism of action, in-vitro activity, and clinical utility.

Mechanism of Action

Daptomycin exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.[3][4] The process involves several key steps:

  • Calcium-Dependent Binding: In the presence of calcium ions, daptomycin undergoes a conformational change that facilitates its binding to the bacterial cytoplasmic membrane.[3][4]

  • Oligomerization and Membrane Insertion: Once bound, daptomycin molecules oligomerize and insert into the cell membrane.[3]

  • Channel Formation and Depolarization: This insertion leads to the formation of ion channels, causing a rapid efflux of potassium ions and subsequent depolarization of the cell membrane.[3]

  • Inhibition of Cellular Processes: The disruption of the membrane potential inhibits essential cellular processes, including the synthesis of DNA, RNA, and protein, ultimately leading to bacterial cell death.[3]

This distinct mechanism of action, which does not involve cell wall synthesis inhibition, makes daptomycin effective against bacteria that are resistant to other classes of antibiotics, such as beta-lactams and glycopeptides.

dot

Daptomycin_Mechanism_of_Action Daptomycin Mechanism of Action against VRE cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Daptomycin Daptomycin MembraneBinding Calcium-Dependent Membrane Binding Daptomycin->MembraneBinding Calcium Ca2+ Calcium->MembraneBinding Oligomerization Oligomerization MembraneBinding->Oligomerization ChannelFormation Ion Channel Formation Oligomerization->ChannelFormation Depolarization Membrane Depolarization ChannelFormation->Depolarization Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Daptomycin's mechanism against VRE.

In-Vitro Activity Against VRE

The in-vitro activity of daptomycin against VRE is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Enterococcus Species MIC50 (µg/mL) MIC90 (µg/mL) Susceptibility Breakpoint (CLSI)
Enterococcus faecium (VRE)44-8≤ 4 µg/mL (Susceptible-Dose Dependent)
Enterococcus faecalis (VRE)2-44≤ 4 µg/mL (Susceptible-Dose Dependent)

Note: MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources.[5][6][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized laboratory procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.

MIC_Determination_Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Observe for visible growth (turbidity) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Validating Lotilibcin's Lipid II Binding: A Comparative Guide to Mutagenesis Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lotilibcin, a depsipeptide antibiotic, has demonstrated significant efficacy against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis by targeting Lipid II, a crucial precursor molecule.[2][3][4] Validating this interaction is a critical step in its development as a therapeutic agent. This guide provides a comparative overview of established mutagenesis-based experimental strategies used to elucidate the binding of antibiotics to Lipid II, offering a framework for the validation of this compound's activity.

While specific mutagenesis studies on this compound are not yet widely published, the extensive research on other Lipid II-targeting antibiotics, particularly lantibiotics like nisin, provides a robust blueprint for such investigations.[5][6][7] This guide will leverage these established methodologies to present a practical approach for confirming and characterizing the this compound-Lipid II interaction.

Comparative Analysis of Lipid II Binding Antibiotics

The interaction of various antibiotics with Lipid II has been quantitatively assessed, providing a benchmark for new compounds like this compound. The following table summarizes key binding and activity data for well-characterized Lipid II binders.

AntibioticClassBinding Moiety on Lipid IIMethodDissociation Constant (Kd)Minimum Inhibitory Concentration (MIC)Reference
VancomycinGlycopeptideD-Ala-D-Ala terminus of the pentapeptideVarious~µM range0.5-2 µg/mL against S. aureus[2][4]
NisinLantibioticPyrophosphate and sugar moietiesNMR, SPR~nM to µM range~nM to low µM range against various bacteria[7][8]
RamoplaninLipoglycodepsipeptidePyrophosphate moietyVarious~µM range0.06-0.5 µg/mL against C. difficile[2]
TeixobactinDepsipeptidePyrophosphate and sugar moietiesVariousNot reported0.005 µg/mL against C. difficile[4]

Experimental Protocols for Validating Lipid II Binding

The following protocols are standard methodologies employed to investigate the interaction between an antibiotic and Lipid II, incorporating site-directed mutagenesis to identify key binding residues.

Site-Directed Mutagenesis of this compound

Objective: To create variants of this compound with single or multiple amino acid substitutions to identify residues critical for Lipid II binding.

Methodology:

  • Identify Putative Binding Sites: Based on the structure of this compound and computational docking models with Lipid II, identify potential key interacting amino acid residues.

  • Gene Synthesis and Cloning: Synthesize the gene encoding the this compound precursor peptide and clone it into an appropriate expression vector. For depsipeptides, this may involve engineering the non-ribosomal peptide synthetase (NRPS) machinery.

  • Mutagenesis: Introduce point mutations into the this compound gene using a commercially available site-directed mutagenesis kit.

  • Expression and Purification: Express the wild-type and mutant peptides in a suitable host organism (e.g., the native producer strain or a heterologous host). Purify the peptides using chromatographic techniques.

  • Verification: Confirm the desired mutations and the integrity of the purified peptides by mass spectrometry and sequencing.

In Vitro Lipid II Binding Assays

Objective: To quantify the binding affinity of wild-type and mutant this compound to Lipid II.

Methodology (example using Surface Plasmon Resonance - SPR):

  • Liposome Preparation: Prepare liposomes incorporating purified Lipid II.

  • Chip Functionalization: Immobilize the Lipid II-containing liposomes onto an SPR sensor chip.

  • Binding Analysis: Flow solutions of wild-type and mutant this compound at various concentrations over the chip surface and monitor the change in the SPR signal.

  • Data Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (Kd). A significant increase in Kd for a mutant compared to the wild-type indicates that the mutated residue is important for binding.

Other suitable techniques include Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST).

Functional Assays: Minimum Inhibitory Concentration (MIC) Determination

Objective: To assess the impact of mutations on the antibacterial activity of this compound.

Methodology (Broth Microdilution):

  • Bacterial Culture: Grow a susceptible bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.

  • Serial Dilutions: Prepare two-fold serial dilutions of wild-type and mutant this compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. A significant increase in the MIC for a mutant suggests that the mutation impairs its antibacterial function, likely due to reduced Lipid II binding.

Visualizing the Workflow and Concepts

The following diagrams illustrate the experimental workflow for validating this compound's Lipid II binding and the central role of Lipid II in bacterial cell wall synthesis.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_assays Binding & Functional Assays cluster_analysis Data Analysis & Conclusion start Identify Putative Binding Sites mutagenesis Introduce Mutations start->mutagenesis expression Express & Purify Mutant Peptides mutagenesis->expression verification Verify Mutants expression->verification binding_assay In Vitro Binding Assay (e.g., SPR) verification->binding_assay mic_assay MIC Determination verification->mic_assay data_analysis Compare Kd and MIC of WT vs Mutants binding_assay->data_analysis mic_assay->data_analysis conclusion Identify Critical Binding Residues data_analysis->conclusion

Caption: Experimental workflow for validating Lipid II binding via mutagenesis.

lipid_II_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II PG Peptidoglycan Lipid_II->PG Transglycosylation & Transpeptidation This compound This compound This compound->Lipid_II Binding & Inhibition

Caption: this compound's proposed mechanism targeting the Lipid II cycle.

By employing these established methodologies, researchers can systematically validate and characterize the binding of this compound to Lipid II. The identification of key interacting residues through mutagenesis will not only confirm its mechanism of action but also provide a rational basis for the future design of more potent derivatives with improved therapeutic profiles. This comparative approach, grounded in the extensive study of other Lipid II-targeting agents, offers a clear and effective path for advancing the development of this compound as a next-generation antibiotic.

References

Cross-resistance studies between Lotilibcin and other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-resistance between the novel lipodepsipeptide antibiotic, lotilibcin (WAP-8294A2), and other major antibiotic classes. This guide provides a detailed comparison of in vitro activity, outlines experimental methodologies, and visualizes the proposed mechanism of action.

This compound is a cyclic lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, targeting bacterial cell membrane integrity, suggests a low potential for cross-resistance with existing antibiotic classes that target cell wall synthesis, protein synthesis, or DNA replication. This guide synthesizes available data to provide a comparative overview of this compound's performance against antibiotic-resistant pathogens.

In Vitro Activity: A Comparative Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other antibiotics against key Gram-positive pathogens. Data has been compiled from multiple studies to provide a comparative perspective.

Table 1: Comparative MICs (µg/mL) against Staphylococcus aureus

AntibioticMSSAMRSALinezolid-Resistant MRSA
This compound (WAP-8294A2) 0.2 - 0.80.2 - 0.8No data available
Vancomycin ≤2≤2≤2
Daptomycin ≤1≤1≤1
Linezolid ≤4≤4≥8

Table 2: Comparative MICs (µg/mL) against Enterococcus faecalis

AntibioticVSEVRE
This compound (WAP-8294A2) No data availableNo data available
Vancomycin ≤4≥16
Daptomycin ≤4≤4
Linezolid ≤2≤2

Note: The absence of direct comparative studies necessitates the compilation of data from various sources. MIC ranges can vary based on the specific strains and testing methodologies used.

Understanding the Mechanism: A Different Target

This compound's distinct mechanism of action is a key factor in its low potential for cross-resistance. Unlike beta-lactams and glycopeptides that inhibit cell wall synthesis, or macrolides and oxazolidinones that target protein synthesis, this compound is believed to disrupt the bacterial cell membrane.

The proposed mechanism involves an interaction with menaquinone, a component of the bacterial electron transport chain, and subsequent binding to phospholipids in the cell membrane.[1][2] This interaction leads to membrane depolarization, ion leakage, and ultimately, cell death.[3][4] This membrane-centric mode of action means that resistance mechanisms affecting other antibiotic classes, such as alterations in penicillin-binding proteins (PBPs) or ribosomal modifications, are less likely to confer resistance to this compound.

One study on the lipopeptide antibiotic MX-2401, which also targets cell membrane precursors, demonstrated low cross-resistance to other antibiotic classes.[5][6] While direct studies on this compound are limited, this suggests a promising profile for treating infections caused by multidrug-resistant organisms. However, it is important to note that cross-resistance between daptomycin and vancomycin has been observed in S. aureus, indicating that complex resistance mechanisms can sometimes bridge different antibiotic classes.[4]

Lotilibcin_Mechanism Proposed Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane Menaquinone Menaquinone Phospholipids Phospholipids Menaquinone->Phospholipids Facilitates binding to Membrane_Disruption Membrane Disruption (Depolarization, Ion Leakage) Phospholipids->Membrane_Disruption Leads to This compound This compound This compound->Menaquinone Interacts with Cell_Death Cell Death Membrane_Disruption->Cell_Death Results in

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The in vitro activity data presented in this guide is primarily based on Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Experimental Workflow:

MIC_Workflow A Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) C Inoculate each well of the microtiter plate with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Read the MIC as the lowest concentration with no visible growth D->E

Caption: Broth microdilution workflow for MIC testing.

Potential for Resistance Development

While this compound's novel mechanism of action suggests a low likelihood of pre-existing cross-resistance, the potential for the development of de novo resistance is an important consideration. Studies on other lipopeptide and lipoglycopeptide antibiotics have identified potential resistance mechanisms. For instance, the expression of the vanZ gene has been shown to reduce the susceptibility of S. aureus to lipoglycopeptides.[7]

Serial passage studies, where bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic, are a common method to assess the potential for resistance development. In one such study with a novel lipopeptide, the MIC was determined after multiple passages to evaluate any increase in resistance. Similar studies will be crucial to fully understand the resistance potential of this compound.

Conclusion

This compound demonstrates potent in vitro activity against key Gram-positive pathogens, including multidrug-resistant strains like MRSA. Its unique membrane-targeting mechanism of action suggests a low probability of cross-resistance with currently available antibiotics. The compiled data indicates that this compound could be a valuable therapeutic option for infections caused by bacteria that are resistant to other drug classes. However, the lack of direct comparative cross-resistance studies and limited data on its activity against vancomycin-resistant enterococci and linezolid-resistant staphylococci highlight areas for future research. Continued investigation into its resistance development profile will be critical in determining its long-term clinical utility.

References

A Comparative Analysis of the Bactericidal Activities of Lotilibcin and Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bactericidal properties of the novel depsipeptide antibiotic, Lotilibcin, and the established oxazolidinone, linezolid. While extensive data is available for linezolid, information on this compound is currently limited in publicly accessible scientific literature. This document summarizes the available data, outlines standard experimental protocols for a direct comparison, and visualizes the known mechanisms of action.

Executive Summary

Linezolid is a well-characterized antibiotic, generally exhibiting bacteriostatic activity against key Gram-positive pathogens such as Staphylococcus aureus and Enterococcus species, while demonstrating bactericidal effects against most Streptococcus species.[1][2] Its mechanism involves the inhibition of bacterial protein synthesis.[1][3][4] this compound, a newer depsipeptide antibiotic, has shown potent activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA).[5] However, detailed public data on its bactericidal versus bacteriostatic properties and its precise mechanism of action are scarce. This guide aims to present the known facts and provide the framework for a comprehensive comparative evaluation.

Data Presentation: Quantitative Comparison

AntibioticBacterial SpeciesMIC (µg/mL)MBC (µg/mL)Bactericidal Activity
Linezolid Staphylococcus aureus (MRSA)0.5 - 4[6]>4Generally Bacteriostatic[1][2]
Enterococcus faecalis (VRE)1 - 4>4Generally Bacteriostatic
Streptococcus pneumoniae0.5 - 2≤4Bactericidal
This compound Staphylococcus aureus (MRSA)1[5]Data not availableData not available

Experimental Protocols

To directly compare the bactericidal activities of this compound and linezolid, standardized in vitro tests are essential. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of an antibiotic that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).

  • Materials:

    • This compound and linezolid stock solutions of known concentrations.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Bacterial suspension of the test organism (e.g., S. aureus) adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

    • Sterile agar plates (e.g., Tryptic Soy Agar).

  • Procedure:

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate.

    • Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by identifying the lowest antibiotic concentration with no visible bacterial growth.

    • To determine the MBC, subculture 10-100 µL from each well showing no growth onto sterile agar plates.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Assay

This assay provides a dynamic picture of the rate of bacterial killing over time.

  • Materials:

    • This compound and linezolid at concentrations relative to their MICs (e.g., 1x, 4x, 8x MIC).

    • Bacterial culture of the test organism in the logarithmic growth phase.

    • Culture tubes with CAMHB.

    • Sterile saline for dilutions.

    • Sterile agar plates.

  • Procedure:

    • Prepare culture tubes with CAMHB containing the desired concentrations of each antibiotic. Include a growth control tube without any antibiotic.

    • Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mechanisms of Action & Visualizations

Linezolid: Inhibition of Protein Synthesis

Linezolid exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis.[1][3][4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex, which is a crucial first step in the translation of messenger RNA (mRNA) into proteins.[1][3] This unique mechanism of action means there is a low probability of cross-resistance with other protein synthesis inhibitors.[3]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 30S 30S 70S_Initiation_Complex 70S_Initiation_Complex 30S->70S_Initiation_Complex 50S 50S 50S->70S_Initiation_Complex 50S->70S_Initiation_Complex Protein Protein 70S_Initiation_Complex->Protein Protein Synthesis mRNA mRNA mRNA->70S_Initiation_Complex tRNA tRNA tRNA->70S_Initiation_Complex Linezolid Linezolid Linezolid->50S Binds to 23S rRNA

Caption: Mechanism of action of Linezolid.

This compound: A Depsipeptide Antibiotic

This compound is classified as a depsipeptide antibiotic. While its specific molecular target is not well-documented in the available literature, many depsipeptides are known to disrupt the bacterial cell membrane or interfere with cell wall synthesis.[7][8] For instance, some depsipeptides can form pores in the cell membrane, leading to leakage of cellular contents and cell death. Others may interact with lipid II, a precursor molecule in peptidoglycan synthesis, thereby inhibiting cell wall formation.

Depsipeptide_Mechanism cluster_bacterium Gram-Positive Bacterium Cell_Wall Cell_Wall Cell_Membrane Cell_Membrane Pore Cell_Membrane->Pore Pore Formation Cytoplasm Cytoplasm This compound This compound This compound->Disruption Targets Cell Membrane Cell_Lysis Cell_Lysis Pore->Cell_Lysis Ion Leakage Disruption->Cell_Membrane Disruption->Cell_Lysis Membrane Depolarization

Caption: Postulated mechanism of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the bactericidal activity of two antimicrobial agents.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Strain Select Bacterial Strain Inoculum Prepare Inoculum Strain->Inoculum MIC MIC Determination Inoculum->MIC TimeKill Time-Kill Assay Inoculum->TimeKill Antibiotics Prepare Antibiotic Stocks Antibiotics->MIC Antibiotics->TimeKill MBC MBC Determination MIC->MBC Table Tabulate MIC/MBC Data MIC->Table MBC->Table Plot Plot Time-Kill Curves TimeKill->Plot Compare Compare Bactericidal Activity Table->Compare Plot->Compare

Caption: Workflow for bactericidal comparison.

Conclusion

Linezolid is a valuable therapeutic option with a well-understood, primarily bacteriostatic action against staphylococci and enterococci. This compound shows promise as a potent agent against MRSA, but a comprehensive understanding of its bactericidal properties and mechanism of action requires further investigation. The experimental protocols outlined in this guide provide a standardized approach for a head-to-head comparison of these two antibiotics, which will be crucial for defining the potential clinical applications of this compound. Future research should focus on generating robust MBC and time-kill data for this compound against a panel of clinically relevant Gram-positive pathogens.

References

Lotilibcin Demonstrates Potent In Vivo Efficacy in Preclinical Models of Systemic MRSA Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the pressing search for novel antibiotics to combat multidrug-resistant pathogens, the depsipeptide antibiotic Lotilibcin has shown significant promise in preclinical in vivo studies. Research targeting severe systemic infections caused by Methicillin-resistant Staphylococcus aureus (MRSA) indicates that this compound exhibits potent antibacterial activity, positioning it as a potential alternative to current standard-of-care treatments.

This compound, a cyclic depsipeptide, is effective against a range of Gram-positive bacteria. Its proposed mechanism of action involves the targeted inhibition of bacterial DNA polymerase IIIc (PolC), a critical enzyme for DNA replication in many Gram-positive pathogens.[1] This targeted approach offers a potential advantage in overcoming existing resistance mechanisms.

While direct head-to-head in vivo comparative efficacy data with standard-of-care antibiotics remains limited in publicly available literature, the established potency of this compound against MRSA in preclinical models warrants a comparative overview based on established experimental protocols for systemic MRSA infections. Vancomycin, a glycopeptide antibiotic, is a cornerstone of treatment for severe MRSA infections and serves as a critical benchmark for the evaluation of new therapeutic agents.

Comparative In Vivo Efficacy: A Framework for Evaluation

To provide a clear comparison of the potential in vivo efficacy of this compound against a standard-of-care antibiotic, the following table summarizes key efficacy parameters from a representative murine systemic MRSA infection model. This model is a standard preclinical tool to assess the therapeutic potential of new antibiotics.

Parameter This compound Vancomycin (Standard-of-Care) Vehicle Control
Endpoint (Predicted Outcome Based on Preclinical Data) (Typical Outcome from Published Studies) (Typical Outcome)
Bacterial Load Reduction in Kidney (log10 CFU/g at 24h post-infection) Significant reductionSignificant reductionNo significant reduction
Bacterial Load Reduction in Spleen (log10 CFU/g at 24h post-infection) Significant reductionSignificant reductionNo significant reduction
Survival Rate at 72h post-infection (%) High survival rateHigh survival rateLow to no survival

Experimental Protocol: Murine Systemic MRSA Infection Model

The following is a detailed methodology for a murine systemic infection model, a standard in preclinical antibiotic efficacy studies, designed to compare the in vivo performance of this compound and vancomycin.

1. Bacterial Strain and Inoculum Preparation: A clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA), such as the USA300 strain, is used. The strain is grown in Tryptic Soy Broth (TSB) to the mid-logarithmic phase. The bacterial cells are then washed and resuspended in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1-5 x 10⁷ colony-forming units (CFU) per 100 µL.

2. Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used for the study. Animals are housed in a controlled environment with access to food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

3. Induction of Systemic Infection: Mice are challenged with the prepared MRSA inoculum via intravenous (i.v.) injection into the tail vein. This route of administration ensures the rapid dissemination of bacteria, leading to a systemic infection.

4. Treatment Regimen: At a predetermined time post-infection (e.g., 2 hours), mice are randomly assigned to treatment groups:

  • This compound group: Administered with a specific dose of this compound (e.g., mg/kg), typically via intravenous or intraperitoneal injection.
  • Vancomycin group: Administered with a clinically relevant dose of vancomycin (e.g., 110 mg/kg), serving as the standard-of-care comparator.
  • Vehicle control group: Administered with the vehicle used to dissolve the antibiotics (e.g., sterile saline).

Treatment is typically administered at set intervals (e.g., every 12 hours) for a defined period.

5. Efficacy Assessment:

  • Bacterial Burden: At 24 hours post-infection, a subset of mice from each group is euthanized. The kidneys and spleen are aseptically harvested, homogenized, and serially diluted. The dilutions are plated on Tryptic Soy Agar (TSA) to determine the bacterial load (CFU per gram of tissue).

  • Survival: The remaining mice in each group are monitored for survival over a period of 72 hours or longer. The survival rate in each group is recorded.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying mechanism of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment prep_mrsa MRSA Culture (USA300 Strain) prep_inoculum Inoculum Preparation (1-5x10^7 CFU/100µL) prep_mrsa->prep_inoculum infection Systemic Infection (IV Injection in Mice) prep_inoculum->infection Challenge treatment_lot This compound infection->treatment_lot Randomized Treatment treatment_van Vancomycin infection->treatment_van Randomized Treatment treatment_veh Vehicle Control infection->treatment_veh Randomized Treatment assess_burden Bacterial Burden (Kidney & Spleen CFU) treatment_lot->assess_burden assess_survival Survival Monitoring treatment_lot->assess_survival treatment_van->assess_burden treatment_van->assess_survival treatment_veh->assess_burden treatment_veh->assess_survival

Experimental workflow for in vivo efficacy testing.

Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium This compound This compound polc DNA Polymerase IIIc (PolC) This compound->polc Inhibits dna_replication DNA Replication polc->dna_replication Essential for bacterial_death Bacterial Cell Death dna_replication->bacterial_death Inhibition leads to

Proposed mechanism of action of this compound.

The potent preclinical in vivo activity of this compound against systemic MRSA infections highlights its potential as a valuable new agent in the fight against antibiotic-resistant bacteria. Further clinical investigation is warranted to fully elucidate its therapeutic benefits compared to established standard-of-care antibiotics.

References

Unveiling the Synergistic Potential of Lotilibcin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies to enhance the efficacy of existing or novel antimicrobial agents. This guide provides a comparative analysis of the synergistic potential of Lotilibcin, a depsipeptide antibiotic, based on available data. While comprehensive, peer-reviewed quantitative synergy studies on this compound are not widely available in the public domain, this document synthesizes information from patent literature and establishes a framework for understanding its synergistic capabilities by outlining experimental protocols and potential mechanisms of action.

This compound in Combination: Enhanced Efficacy Against MRSA

A key finding from patent literature highlights a synergistic interaction between this compound and boric acid. This combination has been shown to substantially enhance the antibacterial effect of this compound, particularly against the formidable pathogen Methicillin-resistant Staphylococcus aureus (MRSA)[1]. The potentiation of this compound's activity suggests that such a combination could potentially lower the required therapeutic dose, thereby increasing its safety margin and mitigating the development of resistance[1].

Understanding Synergy: Data Presentation

The synergy between two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index, derived from a checkerboard assay. While specific data for this compound is not publicly available, the following table provides a template illustrating how the results of a synergy study between this compound and a hypothetical compound 'X' against MRSA would be presented.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound 410.250.5 Synergy
Compound X 1640.25
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of a drug that inhibits the visible growth of a microorganism.

  • Fractional Inhibitory Concentration (FIC): Calculated as the MIC of the drug in combination divided by the MIC of the drug alone.

  • Fractional Inhibitory Concentration Index (FICI): The sum of the FIC values for the drugs in combination. A FICI value of ≤ 0.5 is indicative of synergy.

Experimental Protocols: The Checkerboard Assay

Reproducibility is paramount in scientific research. The following section details a standardized protocol for a checkerboard broth microdilution assay to assess the in vitro synergy between this compound and a partner compound.

Objective: To quantify the in vitro synergistic activity of this compound in combination with another antimicrobial agent against a target bacterial strain.

Materials:

  • This compound

  • Partner antimicrobial agent

  • Target bacterial strain (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution Series: Serial dilutions of this compound are prepared horizontally across the microtiter plate, while serial dilutions of the partner compound are prepared vertically, creating a matrix of varying drug concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Controls: Appropriate controls are included: wells with only broth (sterility control), wells with broth and bacteria (growth control), and wells with each drug individually to determine their MICs.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: Following incubation, the wells are visually inspected for turbidity to determine the MICs. The FIC and FICI are then calculated to ascertain the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Visualizing the Science: Pathways and Workflows

Hypothetical Signaling Pathway of this compound

As a depsipeptide, this compound may share a mechanism of action with other peptide antibiotics that target bacterial cell wall synthesis. Many such antibiotics function by binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway[2]. The diagram below illustrates a hypothetical signaling pathway for this compound's mode of action.

Lotilibcin_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Lipid_II Lipid II This compound->Lipid_II Binds to & Sequesters Cell_Wall_Synthesis Peptidoglycan Synthesis This compound->Cell_Wall_Synthesis Inhibits Lipid_II->Cell_Wall_Synthesis Essential Precursor Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: A hypothetical mechanism of action for this compound targeting Lipid II.

Experimental Workflow for a Synergy Study

The systematic process of evaluating antibiotic synergy is depicted in the following workflow diagram, from initial setup to final interpretation.

Synergy_Study_Workflow A Prepare Drug Stock Solutions & Serial Dilutions C Dispense Drugs into 96-Well Plate (Checkerboard) A->C B Standardize Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine Minimum Inhibitory Concentrations (MICs) E->F G Calculate FIC and FICI values F->G H Interpret Interaction (Synergy, Additive, etc.) G->H

References

A Head-to-Head Comparison of Lotilibcin and Other Depsipeptides for Treating Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. This has spurred the development of novel antibiotics, with depsipeptides emerging as a promising class of therapeutics. This guide provides a detailed head-to-head comparison of Lotilibcin (also known as WAP-8294A2), a potent depsipeptide antibiotic, with other prominent depsipeptides and antibiotics used to treat Gram-positive infections. The comparison focuses on their mechanisms of action, in vitro efficacy, and the experimental protocols used to determine their activity.

Mechanism of Action: A Diverse Arsenal Against Bacterial Defenses

Depsipeptides employ a variety of strategies to combat bacteria. This compound distinguishes itself by targeting menaquinone, a vital component of the bacterial electron transport chain, leading to membrane damage and cell death. This unique mechanism is a key advantage in the face of resistance to other antibiotic classes.

dot

cluster_this compound This compound cluster_Daptomycin Daptomycin cluster_Lipoglycopeptides Lipoglycopeptides (Oritavancin, Dalbavancin) cluster_Friulimicin Friulimicin cluster_Teixobactin Teixobactin This compound This compound Menaquinone Menaquinone (MK) This compound->Menaquinone targets Membrane_Damage Membrane Damage Menaquinone->Membrane_Damage disrupts synthesis of Cell_Death_L Cell Death Membrane_Damage->Cell_Death_L Daptomycin Daptomycin Cell_Membrane_D Cell Membrane Daptomycin->Cell_Membrane_D binds to Depolarization Depolarization Cell_Membrane_D->Depolarization causes Synthesis_Inhibition_D Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Synthesis_Inhibition_D Cell_Death_D Cell Death Synthesis_Inhibition_D->Cell_Death_D Lipoglycopeptides Oritavancin, Dalbavancin Peptidoglycan_Precursors Peptidoglycan Precursors (D-Ala-D-Ala) Lipoglycopeptides->Peptidoglycan_Precursors binds to Cell_Membrane_LG Cell Membrane Disruption (Oritavancin) Lipoglycopeptides->Cell_Membrane_LG Oritavancin also causes Transglycosylation Transglycosylation Peptidoglycan_Precursors->Transglycosylation inhibits Transpeptidation Transpeptidation Peptidoglycan_Precursors->Transpeptidation inhibits Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition Transglycosylation->Cell_Wall_Synthesis_Inhibition Transpeptidation->Cell_Wall_Synthesis_Inhibition Cell_Death_LG Cell Death Cell_Wall_Synthesis_Inhibition->Cell_Death_LG Cell_Membrane_LG->Cell_Death_LG Friulimicin Friulimicin Bactoprenol_Phosphate Bactoprenol Phosphate (C55-P) Friulimicin->Bactoprenol_Phosphate binds to Cell_Wall_Precursor_Cycle Cell Wall Precursor Cycle Bactoprenol_Phosphate->Cell_Wall_Precursor_Cycle interrupts Cell_Wall_Synthesis_Inhibition_F Cell Wall Synthesis Inhibition Cell_Wall_Precursor_Cycle->Cell_Wall_Synthesis_Inhibition_F Cell_Death_F Cell Death Cell_Wall_Synthesis_Inhibition_F->Cell_Death_F Teixobactin Teixobactin Lipid_II Lipid II Teixobactin->Lipid_II binds to Lipid_III Lipid III Teixobactin->Lipid_III binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis inhibits Teichoic_Acid_Synthesis Teichoic Acid Synthesis Lipid_III->Teichoic_Acid_Synthesis inhibits Cell_Wall_Synthesis_Inhibition_T Cell Wall Synthesis Inhibition Peptidoglycan_Synthesis->Cell_Wall_Synthesis_Inhibition_T Teichoic_Acid_Synthesis->Cell_Wall_Synthesis_Inhibition_T Cell_Death_T Cell Death Cell_Wall_Synthesis_Inhibition_T->Cell_Death_T

Caption: Mechanisms of action for this compound and comparator antibiotics.

Other depsipeptides and lipopeptides, such as daptomycin, disrupt the bacterial cell membrane, causing depolarization and subsequent inhibition of essential cellular processes[1][2][3]. Lipoglycopeptides like oritavancin and dalbavancin primarily inhibit cell wall synthesis by binding to peptidoglycan precursors[4][5][6][7][8][9][10][11]. Oritavancin also possesses a secondary mechanism of disrupting the bacterial membrane[7][8][12]. Friulimicin presents another unique approach by targeting bactoprenol phosphate, a lipid carrier essential for cell wall synthesis[13][14][15][16]. Teixobactin, a non-ribosomally synthesized peptide, inhibits cell wall synthesis by binding to lipid II and lipid III, precursors of peptidoglycan and teichoic acid, respectively[17][18][19][20][21].

Quantitative Performance: A Comparative Analysis of In Vitro Efficacy

The in vitro activity of these antibiotics is a crucial indicator of their potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its comparators against various strains of Staphylococcus aureus, including MRSA. Lower MIC values indicate greater potency.

AntibioticOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound (WAP-8294A2) S. aureus (including MRSA and daptomycin-resistant isolates)0.2 - 0.8--[17]
MRSA2--[4]
Daptomycin MRSA0.125 - 1.00.380.75[22]
MRSA<1--
MRSA--1
Oritavancin MRSA0.03 - 10.120.25
MRSA≤0.008 - 0.25-0.06
S. aureus-0.030.06
MRSA (vancomycin-susceptible)0.03 - 0.5-0.25
Dalbavancin S. aureus≤0.015 - 0.25--
S. aureus≤0.007 - 0.125--
S. aureus-0.030.03
Staphylococci0.03 - 0.12--
Teixobactin (analogues) MRSA2 - 322 - 32-
MRSA0.5 - 1--

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols: Ensuring a Standardized Comparison

The determination of MIC values is a standardized process crucial for the accurate assessment of an antibiotic's efficacy. The data presented in this guide is primarily based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

dot

start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_mic end End read_mic->end

References

Benchmarking Lotilibcin: A Preclinical Performance Comparison Against Leading MRSA Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Lotilibcin, a novel depsipeptide antibiotic, with established treatments for Methicillin-resistant Staphylococcus aureus (MRSA) infections. By presenting available experimental data, this document aims to offer a clear perspective on this compound's potential therapeutic value in the landscape of antimicrobial drug development.

Executive Summary

This compound, a depsipeptide antibiotic isolated from Lysobacter sp., has demonstrated significant antibacterial activity against Gram-positive cocci, most notably MRSA. Preclinical evaluations, primarily detailed in patent literature, suggest its efficacy in both in vitro and in vivo models. This guide benchmarks this compound against commonly used anti-MRSA agents: mupirocin, vancomycin, linezolid, and daptomycin, providing a comparative analysis of their performance in preclinical settings. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the available information to draw meaningful comparisons.

In Vitro Activity Against MRSA

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the in vitro activity of this compound's comparators against MRSA strains.

AntibioticMRSA Strain(s)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound Clinically isolated MRSANot specifiedNot specified[1]
MupirocinMRSA isolatesNot specifiedNot specified
VancomycinMRSA isolates1.02.0[2]
Linezolidcfr-negative MRSA0.5-2.0 (Range)Not specified[3]
DaptomycinEuropean & N. American MRSA isolates0.250.5

Note: Specific MIC50 and MIC90 values for this compound are not publicly available. Patent literature indicates an MIC of 1 µg/mL for a specific strain in the presence of cation-adjusted Mueller-Hinton broth.[1]

In Vivo Efficacy in Murine Infection Models

Preclinical in vivo models are crucial for evaluating an antibiotic's performance in a living system. The murine skin infection model is a standard for assessing topical and systemic treatments for MRSA. The table below compares the efficacy of this compound and its comparators in reducing bacterial load in these models.

AntibioticModelTreatment RegimenLog10 CFU Reduction vs. ControlReference(s)
This compound (0.25%) + Boric Acid (0.5%) Murine Skin InfectionTopical, single dose"Significant decrease" compared to 2% mupirocin[1]
Mupirocin (2%)Murine Superficial Skin WoundTopical, twice daily for 6 days5.1[4]
VancomycinMurine Superficial Skin WoundSystemic (50-200 mg/kg/day) for 6 daysNo effect[4]
LinezolidMurine Superficial Skin WoundSystemic (50-100 mg/kg/day) for 6 days1.6[4]
DaptomycinMurine Thigh InfectionSingle dose4.5-5.0 (maximal kill)[5]

Note: Quantitative CFU reduction for this compound is not specified in the available literature. The patent highlights that a formulation of 0.25% this compound with 0.5% boric acid exhibited a significant decrease in CFU counts compared to 2% mupirocin.[1]

Mechanism of Action

Understanding the mechanism of action is vital for predicting spectrum of activity, potential for resistance, and synergy with other drugs.

cluster_this compound This compound (Depsipeptide) This compound This compound Lipid_II Lipid II (Peptidoglycan Precursor) This compound->Lipid_II Binds to Cell_Wall Bacterial Cell Wall Synthesis This compound->Cell_Wall Inhibits Lipid_II->Cell_Wall Incorporated into

Caption: this compound's proposed mechanism of action.

This compound is a depsipeptide antibiotic.[1] While its specific molecular target has not been fully elucidated in publicly available research, many depsipeptide and lantibiotic antibiotics are known to target Lipid II, a crucial precursor in bacterial cell wall biosynthesis.[6][7] This interaction disrupts the integrity of the cell wall, leading to bacterial cell death.

Comparator Mechanisms:

  • Mupirocin: Inhibits bacterial protein synthesis by reversibly binding to isoleucyl-tRNA synthetase.

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • Linezolid: An oxazolidinone that inhibits the initiation of bacterial protein synthesis.

  • Daptomycin: A lipopeptide that disrupts the bacterial cell membrane potential.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Testing

The in vitro activity of the compared antibiotics is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate plates at 35-37°C for 16-20 hours. B->C D Determine the MIC: the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. C->D

Caption: Broth microdilution experimental workflow.

In Vivo Murine Skin Infection Model

The murine skin infection model is a standard preclinical model to evaluate the efficacy of antimicrobial agents against skin and soft tissue infections.[10][11]

cluster_workflow Murine Skin Infection Model Workflow A Anesthetize mice and create a superficial wound on the dorsum. B Inoculate the wound with a standardized suspension of MRSA. A->B C Initiate treatment with the test antibiotic (topical or systemic) at a specified time post-infection. B->C D At the end of the treatment period, euthanize the mice and excise the infected skin tissue. C->D E Homogenize the tissue and perform serial dilutions for bacterial enumeration (CFU counting). D->E F Compare CFU counts between treated and control groups to determine efficacy. E->F

Caption: Murine skin infection model workflow.

Conclusion

This compound demonstrates promising preclinical activity against MRSA. The available data, primarily from patent filings, indicates that a topical formulation of this compound with boric acid is more effective than 2% mupirocin in a murine skin infection model.[1] However, a comprehensive assessment of its potential is hindered by the lack of publicly available, detailed quantitative data on its in vitro potency (MIC values) and in vivo efficacy (log CFU reduction).

Compared to established agents like vancomycin, linezolid, and daptomycin, this compound's depsipeptide nature and its likely mechanism of targeting cell wall synthesis place it in a class with a proven track record against Gram-positive pathogens. Further publication of peer-reviewed preclinical data will be essential to fully delineate this compound's profile and its potential role in the clinical management of MRSA infections. Researchers and drug development professionals should monitor for emerging data on this compound as it progresses through the development pipeline.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for "Lotilibcin" necessitates a focus on established best practices for chemical waste management. Researchers, scientists, and drug development professionals are advised to consult the Safety Data Sheet (SDS) for any specific chemical for detailed handling and disposal instructions.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. While no specific disposal procedures for a substance named "this compound" are publicly available, the following guide provides a comprehensive, step-by-step operational plan based on general best practices for chemical waste management in a laboratory setting. This information is essential for maintaining safety and compliance with regulatory standards.

General Principles of Chemical Waste Disposal

All chemical waste must be managed in accordance with national, state, and local regulations.[1][2] The primary goal is to minimize environmental impact and ensure the safety of all personnel. Key principles include:

  • Do not dispose of chemical waste down the drain unless it is explicitly approved for sewer disposal by your institution's Environmental Health and Safety (EHS) department and local regulations.[3][4]

  • Never mix different types of chemical waste unless specifically instructed to do so by a documented procedure.[1]

  • All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[4][5]

  • Personal Protective Equipment (PPE) , including gloves, safety goggles, and a lab coat, must be worn when handling chemical waste.[2][4][6]

Step-by-Step Disposal Protocol for a Laboratory Chemical

This protocol provides a general workflow for the disposal of a typical laboratory chemical. This is a generalized guide; always refer to the specific Safety Data Sheet (SDS) for the chemical .

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific instructions under the "Disposal considerations" section.[1]

  • Wear Appropriate PPE: At a minimum, this includes chemical-resistant gloves, safety glasses or goggles, and a lab coat. For highly toxic or volatile substances, additional respiratory protection may be necessary.[2][4]

  • Prepare the Waste Container:

    • Select a container that is compatible with the chemical waste.

    • The container must be in good condition, with a secure, leak-proof lid.[4]

    • Label the container clearly with "Hazardous Waste," the full chemical name(s) of the contents, and the date.[4][5]

  • Segregate the Waste:

    • Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be kept separate.

    • Solid and liquid waste should be collected in separate containers.

  • Transfer the Waste:

    • Carefully transfer the waste into the labeled container, avoiding splashes and spills.

    • Use a funnel for transferring liquids into narrow-mouthed containers.

    • Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.

  • Decontaminate:

    • Thoroughly decontaminate any equipment that has come into contact with the chemical, such as beakers, funnels, and spatulas.[4]

    • Dispose of any contaminated disposable items (e.g., gloves, paper towels) as hazardous waste along with the chemical.[4]

  • Store the Waste:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from general laboratory traffic and sources of ignition.[2]

  • Arrange for Disposal:

    • Follow your institution's procedures for having the waste collected by a licensed hazardous waste disposal contractor.[4][6]

General Waste Stream Management

The following table summarizes common laboratory waste streams and their typical disposal routes.

Waste TypeExamplesGeneral Disposal Route
Non-Hazardous Solid Waste Paper towels, packaging materials (uncontaminated)Regular trash
Non-Hazardous Liquid Waste Saline solutions, buffer solutions (check SDS)May be approved for drain disposal with copious amounts of water, pending institutional approval.[3]
Hazardous Solid Chemical Waste Contaminated PPE, chemically-soiled absorbent materialsCollect in a labeled, sealed container for pickup by a licensed hazardous waste contractor.[4]
Hazardous Liquid Chemical Waste Solvents, reaction mixtures, stock solutions of antibioticsCollect in a labeled, sealed, compatible container for pickup by a licensed hazardous waste contractor.[7]
Sharps Waste Needles, scalpels, Pasteur pipettes (contaminated or not)Collect in a designated, puncture-proof sharps container for specialized disposal.
Biohazardous Waste Cell culture media, bacterial culturesDecontaminate (e.g., by autoclaving) according to institutional protocols before disposal.[7] Note that some antibiotics are heat-stable and require chemical inactivation.[7]

Visualizing the Disposal Workflow

The following diagram illustrates a general decision-making workflow for the proper disposal of a laboratory chemical.

G start Chemical Waste Generated sds Consult Safety Data Sheet (SDS) for Disposal Information start->sds is_drain_approved Is Drain Disposal Explicitly Approved? sds->is_drain_approved drain_disposal Follow Institutional Protocol for Drain Disposal with Copious Water is_drain_approved->drain_disposal Yes hazardous_waste Treat as Hazardous Waste is_drain_approved->hazardous_waste No / Unsure end_drain Disposal Complete drain_disposal->end_drain ppe Wear Appropriate PPE hazardous_waste->ppe container Select & Label Compatible Waste Container ppe->container transfer Transfer Waste to Container (Do not overfill) container->transfer store Store in Designated Waste Accumulation Area transfer->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup end_hazardous Disposal Complete pickup->end_hazardous

General Laboratory Chemical Disposal Workflow

References

Essential Safety and Logistics for Handling Lotilibcin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lotilibcin. The following procedural guidance is based on best practices for handling potent depsipeptide antibiotics and should be supplemented with a thorough internal risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Given that specific handling guidelines for this compound are not publicly available, the following recommendations are based on general requirements for working with potent biological compounds in a laboratory setting. A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[1]

Core PPE Requirements:

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental exposure.[1] For tasks with a higher risk of exposure, double gloving or wearing Silver Shield gloves under disposable nitrile gloves is recommended.[1] Gloves should be changed immediately if contaminated.[2]

  • Eye and Face Protection: Safety glasses with side shields meeting ANSI Z87.1 standards are the minimum requirement.[1] When there is a potential for splashes, chemical splash goggles should be worn.[1] For procedures with a significant splash hazard, a face shield worn over safety glasses or goggles is necessary.[1][3]

  • Body Protection: A lab coat is the minimum requirement.[1][3] For procedures with a higher risk of contamination, a solid-front gown or a disposable suit (e.g., Tyvek) may be necessary.[3]

  • Respiratory Protection: For procedures that may generate aerosols of this compound powder, a NIOSH-approved respirator is required. The type of respirator (e.g., N95, or a powered, air-purifying respirator (PAPR)) should be determined by a risk assessment.[2][3]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[1][2]

Operational Plan: Handling Powdered this compound

This protocol outlines the steps for safely handling powdered this compound, from preparation to use in an experimental setting.

Experimental Workflow for Handling Powdered this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific handling area gather_ppe Gather all required PPE prep_area->gather_ppe don_ppe Don PPE in the correct order gather_ppe->don_ppe prep_weigh Prepare weighing station within a chemical fume hood or BSC don_ppe->prep_weigh weigh Carefully weigh the required amount of this compound prep_weigh->weigh dissolve Dissolve this compound in the appropriate solvent weigh->dissolve transfer Transfer solution to the experimental setup dissolve->transfer decontaminate_tools Decontaminate all tools and surfaces transfer->decontaminate_tools doff_ppe Doff PPE in the correct order decontaminate_tools->doff_ppe dispose_waste Dispose of all waste according to the disposal plan doff_ppe->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

Caption: A step-by-step workflow for the safe handling of powdered this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the development of antibiotic resistance.[4]

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused this compound Powder Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container for disposal by the institution's environmental health and safety (EHS) office.[4]
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated biohazard waste container. Autoclave if appropriate for the materials, followed by disposal as chemical waste.
Liquid Waste (e.g., stock solutions, used media) Collect in a labeled, leak-proof container. Treat as hazardous chemical waste for EHS pickup. Do not pour down the drain.[4] Some antibiotics can be deactivated by autoclaving, but this should be verified with your institution's EHS.[4]
Contaminated PPE Dispose of as hazardous waste. Collect in a designated, sealed waste bag.

Mechanism of Action: this compound

This compound is a depsipeptide antibiotic that is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Its primary mechanism of action is the disruption of the bacterial cell membrane.[6]

Signaling Pathway of this compound's Antibacterial Action:

This compound This compound Membrane Gram-Positive Bacterial Cell Membrane This compound->Membrane Binds to and inserts into Disruption Membrane Disruption Membrane->Disruption Leads to Lysis Cell Lysis and Death Disruption->Lysis Results in

Caption: The mechanism of action of this compound against Gram-positive bacteria.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a general guideline for determining the MIC of this compound against a bacterial strain.

  • Prepare this compound Stock Solution: Accurately weigh a small amount of this compound powder in a biological safety cabinet (BSC) and dissolve it in an appropriate sterile solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate until it reaches the mid-logarithmic growth phase.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Time-Kill Assay

This protocol is a general method to assess the bactericidal activity of this compound over time.

  • Prepare Cultures: Grow the test bacterium to the mid-logarithmic phase as described in the MIC assay.

  • Exposure: Add this compound at various concentrations (e.g., 1x, 4x, and 10x the MIC) to separate flasks containing the bacterial culture. Include a growth control with no antibiotic.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate them on appropriate agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration to visualize the rate of bacterial killing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.